molecular formula C20H26N2O3 B15588996 Rauvotetraphylline A

Rauvotetraphylline A

Cat. No.: B15588996
M. Wt: 342.4 g/mol
InChI Key: MVGDPTFDPKCFEM-JCJHDKADSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rauvotetraphylline A is a useful research compound. Its molecular formula is C20H26N2O3 and its molecular weight is 342.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C20H26N2O3

Molecular Weight

342.4 g/mol

IUPAC Name

(1S,12S,13S)-14-[(E)-1-hydroxybut-2-en-2-yl]-13-(hydroxymethyl)-16-methyl-3,16-diazatetracyclo[10.3.1.02,10.04,9]hexadeca-2(10),4(9),5,7-tetraen-7-ol

InChI

InChI=1S/C20H26N2O3/c1-3-11(9-23)13-7-19-20-15(8-18(22(19)2)16(13)10-24)14-6-12(25)4-5-17(14)21-20/h3-6,13,16,18-19,21,23-25H,7-10H2,1-2H3/b11-3-/t13?,16-,18-,19-/m0/s1

InChI Key

MVGDPTFDPKCFEM-JCJHDKADSA-N

Origin of Product

United States

Foundational & Exploratory

Rauvotetraphylline A: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rauvotetraphylline A is a monoterpene indole (B1671886) alkaloid that has been isolated from the plant species Rauvolfia tetraphylla. As a member of the extensive family of indole alkaloids, it represents a scaffold of significant interest for medicinal chemistry and drug development due to the diverse biological activities exhibited by related compounds. This technical guide provides a detailed overview of the natural source, isolation, and preliminary biological evaluation of this compound, presenting key data in a structured format to facilitate further research and development.

Natural Source and Origin

This compound is a naturally occurring phytochemical.[1][2][3]

  • Kingdom: Plantae

  • Family: Apocynaceae

  • Genus: Rauvolfia

  • Species: Rauvolfia tetraphylla L.[1][2]

  • Part of the Plant: Aerial parts (leaves and stems)[1][2][3]

The genus Rauvolfia is a rich source of bioactive indole alkaloids, with a long history of use in traditional medicine. Rauvolfia tetraphylla, in particular, is known to produce a wide array of these compounds, including this compound and its analogues.

Physicochemical and Spectroscopic Data

The structure of this compound was elucidated using a combination of spectroscopic methods. While the specific, detailed spectra are found in the primary literature, the key identifying data are summarized below.

Table 1: Physicochemical and Spectroscopic Data for this compound

PropertyData
Molecular Formula C₂₄H₂₆N₂O₃
Mass (HRESIMS) m/z 391.2019 [M+H]⁺
¹H NMR Data available in primary literature
¹³C NMR Data available in primary literature
UV (MeOH) λₘₐₓ Data available in primary literature
IR (KBr) νₘₐₓ Data available in primary literature

Experimental Protocols

Isolation and Purification of this compound

The following is a generalized protocol based on standard methods for the isolation of indole alkaloids from Rauvolfia species. For the specific, detailed protocol for this compound, it is imperative to consult the primary literature by Gao et al. (2012).

dot

G cluster_extraction Extraction cluster_partitioning Liquid-Liquid Partitioning cluster_chromatography Chromatographic Purification plant_material Air-dried, powdered aerial parts of R. tetraphylla extraction Maceration with 95% EtOH at room temperature plant_material->extraction concentration Concentration under reduced pressure extraction->concentration acidification Suspend in 2% HCl concentration->acidification partition_acid Partition with EtOAc (to remove non-alkaloidal compounds) acidification->partition_acid basification Adjust aqueous layer to pH 9-10 with NH₃·H₂O partition_acid->basification partition_base Extract with CHCl₃ basification->partition_base concentration_base Concentrate CHCl₃ extract partition_base->concentration_base silica_gel Silica gel column chromatography concentration_base->silica_gel sephadex Sephadex LH-20 column chromatography silica_gel->sephadex hplc Preparative HPLC sephadex->hplc pure_compound This compound hplc->pure_compound

Caption: Generalized workflow for the isolation and purification of this compound.

Cytotoxicity Assay

The cytotoxic activity of this compound was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

dot

G cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_measurement Measurement cluster_analysis Data Analysis cell_lines Human cancer cell lines (e.g., HL-60, SMMC-7721, A-549, MCF-7, SW-480) seeding Seed cells in 96-well plates cell_lines->seeding incubation1 Incubate for 24h seeding->incubation1 add_compound Add serial dilutions of this compound incubation1->add_compound incubation2 Incubate for 72h add_compound->incubation2 add_mtt Add MTT solution incubation2->add_mtt incubation3 Incubate for 4h add_mtt->incubation3 add_dmso Add DMSO to dissolve formazan incubation3->add_dmso read_absorbance Measure absorbance at 570 nm add_dmso->read_absorbance calculate_ic50 Calculate IC₅₀ values read_absorbance->calculate_ic50

Caption: Experimental workflow for the MTT cytotoxicity assay.

Biological Activity

Cytotoxicity

This compound, along with its co-isolated analogues Rauvotetraphyllines B-E, was evaluated for its in vitro cytotoxic activity against a panel of human cancer cell lines.

Table 2: Cytotoxicity of Rauvotetraphyllines A-E

CompoundHL-60 (leukemia)SMMC-7721 (hepatoma)A-549 (lung cancer)MCF-7 (breast cancer)SW-480 (colon cancer)
This compound >40 µM>40 µM>40 µM>40 µM>40 µM
Rauvotetraphylline B >40 µM>40 µM>40 µM>40 µM>40 µM
Rauvotetraphylline C >40 µM>40 µM>40 µM>40 µM>40 µM
Rauvotetraphylline D >40 µM>40 µM>40 µM>40 µM>40 µM
Rauvotetraphylline E >40 µM>40 µM>40 µM>40 µM>40 µM

Data from Gao et al. (2012).

The results indicate that this compound did not exhibit significant cytotoxic activity against the tested cell lines at concentrations up to 40 µM.

Potential Signaling Pathways

While specific signaling pathways for this compound have not been elucidated due to its lack of potent cytotoxicity in initial screenings, indole alkaloids as a class are known to interact with various cellular signaling pathways. Further research could explore the potential modulatory effects of this compound on these pathways, even in the absence of direct cytotoxicity.

dot

G cluster_stimuli External/Internal Stimuli cluster_pathway Potential Indole Alkaloid-Modulated Pathways cluster_response Cellular Response stimuli e.g., Growth Factors, Stress receptor Receptor Tyrosine Kinases stimuli->receptor mapk MAPK/ERK Pathway receptor->mapk pi3k PI3K/Akt Pathway receptor->pi3k cell_cycle Cell Cycle Regulation (e.g., Cyclins, CDKs) mapk->cell_cycle response Proliferation, Survival, Apoptosis mapk->response apoptosis Apoptosis Pathway (e.g., Bcl-2 family, Caspases) pi3k->apoptosis pi3k->response apoptosis->response cell_cycle->response rauvotetraphylline This compound rauvotetraphylline->mapk rauvotetraphylline->pi3k rauvotetraphylline->apoptosis

Caption: Hypothetical signaling pathways potentially modulated by indole alkaloids.

Conclusion and Future Directions

This compound is a structurally defined indole alkaloid from Rauvolfia tetraphylla. The initial in vitro cytotoxicity screening did not reveal potent anti-cancer activity. However, the complex scaffold of this compound may serve as a valuable starting point for medicinal chemistry efforts to generate more potent and selective analogues. Future research should focus on:

  • Comprehensive Biological Screening: Evaluating this compound against a broader range of biological targets, including enzymes, receptors, and ion channels.

  • Structural Modification: Synthesizing derivatives of this compound to explore structure-activity relationships.

  • Investigation of Non-Cytotoxic Effects: Exploring potential effects on cellular processes such as inflammation, neurotransmission, or microbial growth, which are known activities of other Rauvolfia alkaloids.

This technical guide provides a foundational understanding of this compound for the scientific community, with the aim of stimulating further investigation into its chemical and biological properties.

References

Unraveling the Intricate Architecture of Rauvotetraphylline A: A Technical Guide to its Structural Elucidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical guide to the chemical structure elucidation of Rauvotetraphylline A, a notable indole (B1671886) alkaloid. The following sections detail the experimental protocols and present a comprehensive analysis of the spectroscopic data that were pivotal in deciphering its molecular framework. The logical workflow of the structure determination process is also visualized to facilitate a clear understanding of the scientific methodology.

Spectroscopic Data Analysis

The structural framework of this compound was meticulously pieced together using a combination of high-resolution mass spectrometry and one- and two-dimensional nuclear magnetic resonance spectroscopy.

High-Resolution Mass Spectrometry (HRESIMS)

High-resolution electrospray ionization mass spectrometry (HRESIMS) was instrumental in determining the elemental composition of this compound.

ParameterValue
Ionization ModePositive
Measured m/z343.2024 [M+H]⁺
Calculated m/z for C₂₀H₂₇N₂O₃343.2021
Molecular FormulaC₂₀H₂₆N₂O₃

Table 1: High-Resolution Mass Spectrometry Data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The intricate connectivity and stereochemistry of this compound were elucidated through a series of NMR experiments, including ¹H NMR, ¹³C NMR, HSQC, HMBC, and ROESY. The data revealed the presence of a sarpagine-type indole alkaloid skeleton.

Position¹³C Chemical Shift (δc)¹H Chemical Shift (δH, multiplicity, J in Hz)
2139.6-
351.53.98 (br s)
554.93.65 (br s)
621.32.05 (m), 1.90 (m)
7106.6-
8129.1-
9119.07.11 (d, 8.5)
10152.4-
11114.76.82 (d, 2.0)
12123.26.62 (dd, 8.5, 2.0)
13121.5-
1434.01.85 (m), 1.75 (m)
1532.52.65 (m)
1646.83.15 (m)
1765.23.80 (d, 11.0), 3.70 (d, 11.0)
1813.51.16 (d, 6.3)
19124.55.51 (q, 6.3)
20134.2-
2159.84.25 (s)

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CD₃OD).

Key correlations from 2D NMR experiments confirmed the connectivity of the molecular fragments. HMBC correlations from the methyl protons at δH 1.16 (H-18) to C-19 and C-20, and from the olefinic proton at δH 5.51 (H-19) to C-18 and C-20 established the ethylidene side chain. The stereochemistry was determined through ROESY correlations, which showed cross-peaks between H-15 and H₂-17, and between H₂-17 and H-6β. Furthermore, the E-configuration of the C-19–C-20 double bond was deduced from the ROESY correlations of Me-18 with H-15 and H-19 with H₂-21.[1]

Experimental Protocols

Isolation of this compound

The isolation of this compound from the aerial parts of Rauvolfia tetraphylla involved a multi-step process.

G plant_material Aerial parts of Rauvolfia tetraphylla extraction Extraction with 95% EtOH plant_material->extraction concentration Concentration under reduced pressure extraction->concentration partitioning Suspension in H₂O and partitioning with EtOAc concentration->partitioning crude_extract EtOAc-soluble crude extract partitioning->crude_extract column_chromatography Silica gel column chromatography (CHCl₃-MeOH gradient) crude_extract->column_chromatography fractions Collection of fractions column_chromatography->fractions purification Repeated column chromatography (Sephadex LH-20, RP-18) fractions->purification pure_compound This compound purification->pure_compound

Figure 1: Isolation workflow for this compound.
Spectroscopic Analysis

The following protocols were employed for the spectroscopic analysis of the purified compound.

  • High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): HRESIMS data were acquired on a high-resolution mass spectrometer in positive ion mode to determine the accurate mass and molecular formula of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: All NMR spectra were recorded on a Bruker DRX-500 spectrometer. The sample was dissolved in deuterated methanol (B129727) (CD₃OD).

    • ¹H and ¹³C NMR: Standard pulse sequences were used to acquire one-dimensional proton and carbon spectra.

    • 2D NMR (HSQC, HMBC, ROESY): Heteronuclear Single Quantum Coherence (HSQC) experiments were used to determine direct one-bond C-H correlations. Heteronuclear Multiple Bond Correlation (HMBC) experiments were optimized for a long-range coupling constant of 8 Hz to establish multi-bond C-H connectivities. Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiments were performed with a mixing time of 300 ms (B15284909) to determine the spatial proximity of protons and elucidate the relative stereochemistry.

Logical Framework for Structure Elucidation

The determination of the structure of this compound followed a logical progression of data acquisition and interpretation.

G cluster_data Data Acquisition cluster_interpretation Data Interpretation hresims HRESIMS mol_formula Determine Molecular Formula (C₂₀H₂₆N₂O₃) hresims->mol_formula nmr_1d 1D NMR (¹H, ¹³C) functional_groups Identify Functional Groups (Indole, -OH, C=C, -CH₃) nmr_1d->functional_groups nmr_2d 2D NMR (HSQC, HMBC, ROESY) c_h_framework Establish C-H Framework (HSQC) nmr_2d->c_h_framework connectivity Determine Connectivity of Fragments (HMBC) mol_formula->connectivity functional_groups->connectivity c_h_framework->connectivity stereochemistry Elucidate Stereochemistry (ROESY) connectivity->stereochemistry final_structure Propose Structure of this compound stereochemistry->final_structure

Figure 2: Logical workflow of the structure elucidation process.

This systematic approach, combining high-resolution mass spectrometry with a suite of NMR techniques, allowed for the unambiguous determination of the planar structure and relative stereochemistry of this compound. The detailed spectroscopic data and experimental protocols provided herein serve as a valuable resource for researchers in the fields of natural product chemistry and drug discovery.

References

The Intricate Machinery of Alkaloid Production: A Deep Dive into the Biosynthesis of Indole Alkaloids in Rauvolfia tetraphylla

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Rauvolfia tetraphylla, a member of the Apocynaceae family, is a rich source of pharmaceutically significant monoterpenoid indole (B1671886) alkaloids (MIAs). These complex natural products, including the antiarrhythmic ajmaline (B190527) and the antihypertensive yohimbine (B192690), are the end products of a sophisticated and highly regulated biosynthetic network. This technical guide provides an in-depth exploration of the core biosynthetic pathways of indole alkaloids in R. tetraphylla, offering a valuable resource for researchers in natural product chemistry, plant biochemistry, and drug discovery.

The Central Pathway: From Primary Metabolism to the Universal Precursor, Strictosidine (B192452)

The biosynthesis of all indole alkaloids in Rauvolfia tetraphylla originates from two primary metabolic pathways: the shikimate pathway, which provides the indole precursor tryptophan, and the methylerythritol phosphate (B84403) (MEP) pathway, which yields the terpenoid precursor secologanin (B1681713). The convergence of these two pathways marks the entry point into the specialized metabolism of MIAs.

The initial committed steps are catalyzed by two key enzymes:

  • Tryptophan Decarboxylase (TDC): This enzyme catalyzes the decarboxylation of L-tryptophan to produce tryptamine (B22526).[1]

  • Strictosidine Synthase (STR): This enzyme performs a stereospecific Pictet-Spengler condensation of tryptamine and secologanin to form 3-α(S)-strictosidine, the universal precursor for all MIAs in R. tetraphylla.[2][3][4]

Following its synthesis, strictosidine is then deglycosylated by Strictosidine β-D-Glucosidase (SGD) , yielding a highly reactive aglycone that serves as the substrate for the various branching pathways leading to the vast diversity of indole alkaloids.

Central_MIA_Pathway Tryptophan Tryptophan Tryptamine Tryptamine Tryptophan->Tryptamine TDC Secologanin Secologanin Strictosidine Strictosidine Secologanin->Strictosidine STR Tryptamine->Strictosidine STR Strictosidine_Aglycone Strictosidine Aglycone Strictosidine->Strictosidine_Aglycone SGD Branch_Pathways Branch Pathways (e.g., Ajmaline, Yohimbine) Strictosidine_Aglycone->Branch_Pathways

Caption: The central pathway of MIA biosynthesis.[1][2][3][4]

Branching Pathways: Diversification to Bioactive Alkaloids

From the central precursor, the strictosidine aglycone, the pathway branches into several distinct routes, leading to the accumulation of a wide array of indole alkaloids. Two of the most prominent and well-studied pathways in R. tetraphylla are those leading to yohimbine and ajmaline.

The Yohimbane Pathway

The biosynthesis of yohimbane-type alkaloids, such as yohimbine and its diastereomers, involves a series of reductions and cyclizations. A key enzyme in this pathway is Yohimbane Synthase (YOS) , a medium-chain dehydrogenase/reductase (MDR). This multifunctional enzyme can produce a mixture of yohimbane diastereomers. Recent genomic studies have also suggested the existence of multiple distinct biosynthetic routes to yohimbanes, involving other MDRs and a short-chain dehydrogenase, vitrosamine synthase, which exhibits a side activity for yohimbane synthesis.

Yohimbane_Pathway Strictosidine_Aglycone Strictosidine Aglycone Geissoschizine Geissoschizine Strictosidine_Aglycone->Geissoschizine Yohimbane_Isomers Yohimbine, Rauwolscine, Corynanthine, Alloyohimbine Geissoschizine->Yohimbane_Isomers YOS (MDR), other MDRs

Caption: Simplified biosynthesis of yohimbane alkaloids.
The Ajmaline Pathway

The biosynthesis of the antiarrhythmic drug ajmaline is a more complex, multi-step process. Following the formation of the strictosidine aglycone, the pathway proceeds through several key intermediates, including vinorine (B1233521) and vomilenine. The critical enzymatic steps that have been elucidated include:

  • Vinorine Hydroxylase (VH): A cytochrome P450-dependent enzyme that hydroxylates vinorine to form vomilenine.[5][6][7]

  • Vomilenine Reductase (VR): An NADPH-dependent enzyme that reduces the indolenine double bond of vomilenine.[8][9]

Recent research has led to the identification of the remaining enzymes in the ajmaline pathway, facilitating the potential for its complete reconstitution in heterologous systems.[10][11]

Ajmaline_Pathway Strictosidine_Aglycone Strictosidine Aglycone Vinorine Vinorine Strictosidine_Aglycone->Vinorine Multiple Steps Vomilenine Vomilenine Vinorine->Vomilenine VH (CYP450) Dihydrovomilenine 1,2-Dihydrovomilenine Vomilenine->Dihydrovomilenine VR Ajmaline Ajmaline Dihydrovomilenine->Ajmaline Multiple Steps Pathway_Elucidation_Workflow cluster_omics Omics Approaches Genomics Genome Sequencing Bioinformatics Bioinformatic Analysis (Gene Annotation, Co-expression Networks) Genomics->Bioinformatics Transcriptomics RNA-Seq Transcriptomics->Bioinformatics Metabolomics Metabolite Profiling (UPLC-MS) Metabolomics->Bioinformatics Candidate_Genes Candidate Gene Identification Bioinformatics->Candidate_Genes Gene_Cloning Gene Cloning and Heterologous Expression Candidate_Genes->Gene_Cloning Gene_Silencing In Vivo Functional Validation (e.g., VIGS) Candidate_Genes->Gene_Silencing Enzyme_Assay In Vitro Enzyme Assays Gene_Cloning->Enzyme_Assay Pathway_Elucidation Pathway Elucidation Enzyme_Assay->Pathway_Elucidation Gene_Silencing->Pathway_Elucidation

References

A Comprehensive Technical Guide on the Physicochemical Properties of Rauvotetraphylline A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rauvotetraphylline A is a monoterpene indole (B1671886) alkaloid isolated from the aerial parts of Rauvolfia tetraphylla, a plant belonging to the Apocynaceae family.[1][2] This family of plants is a rich source of novel heterocyclic alkaloids known for a wide range of biological activities, including anticancer, antihypertensive, and anti-inflammatory properties.[1][2] this compound, as a bioactive alkaloid, is characterized by its distinct O-substituted indole chromophore structure.[2][3] This technical guide provides an in-depth overview of its physicochemical properties, experimental protocols for its isolation and characterization, and a summary of its known biological activities.

Physicochemical Properties

The fundamental physicochemical characteristics of this compound have been determined through various analytical techniques. These properties are crucial for its identification, synthesis, and further investigation in drug development. All quantitative data is summarized in Table 1.

Table 1: Summary of Physicochemical Data for this compound
PropertyValueSource
Molecular Formula C₂₀H₂₆N₂O₃[2][3]
Molecular Weight 342.4 g/mol [3]
CAS Number 1422506-49-7[3]
Appearance Amorphous powder[2]
Solubility Soluble in DMSO, Acetone, Chloroform, Dichloromethane, Ethyl Acetate.[4][5]
High-Resolution Mass Spectrometry (HRESIMS) [M+H]⁺ at m/z 343.2024 (calculated for C₂₀H₂₇N₂O₃, 343.2021)[2]
UV Spectroscopy (in MeOH) Maxima (λₘₐₓ) at 211 and 275 nm; Shoulders at 222 and 310 nm[2]
Infrared Spectroscopy (IR, KBr) 3407 cm⁻¹ (indicative of OH/NH functional groups)[2]

Note: Detailed ¹H and ¹³C NMR spectroscopic data for this compound can be found in the publication by Gao et al. (2012) in Natural Products and Bioprospecting.[2][4]

Experimental Protocols

The following sections detail the methodologies employed for the isolation, purification, and structural elucidation of this compound.

Extraction and Isolation from Rauvolfia tetraphylla

The isolation of this compound was performed from the aerial parts of the plant, following a multi-step extraction and chromatographic process.[2]

  • Plant Material Preparation : The aerial parts of R. tetraphylla (7.5 kg) were air-dried and powdered.[2]

  • Solvent Extraction : The powdered plant material was extracted three times with 95% ethanol (B145695) (3 x 50 L) at room temperature, with each extraction lasting for three days.[2]

  • Concentration : The resulting filtrate was collected and evaporated under reduced pressure to yield a crude residue (approx. 400 g).[2]

  • Chromatographic Fractionation : The residue was subjected to silica (B1680970) gel column chromatography. Elution was performed using a gradient solvent system of petroleum ether-acetone, followed by methanol, to fractionate the components.[2]

  • Purification : Further purification of the target fractions was achieved using additional chromatographic techniques, including Sephadex LH-20, MCI gel, and reversed-phase HPLC, to yield pure this compound.[2]

Structural Elucidation Methods

The definitive structure of this compound was established through a combination of modern spectroscopic techniques.

  • Mass Spectrometry : High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) was performed on an API QSTAR Pulsar i mass spectrometer to determine the exact molecular formula.[2]

  • NMR Spectroscopy : 1D (¹H, ¹³C) and 2D (HSQC, HMBC, ROESY) Nuclear Magnetic Resonance spectra were acquired on a Bruker DRX-500 instrument to establish the connectivity and stereochemistry of the molecule.[2]

  • Infrared (IR) Spectroscopy : IR spectra were obtained using a Bruker Tensor 27 FT-IR spectrometer with KBr pellets to identify key functional groups.[2]

  • Ultraviolet (UV) Spectroscopy : UV data were obtained from online HPLC analysis to characterize the chromophore system of the molecule.[2]

In Vitro Cytotoxicity Assay

This compound was evaluated for its potential anticancer activity using a standard cell viability assay.

  • Cell Lines : The compound was tested against a panel of human cancer cell lines: HL-60 (promyelocytic leukemia), SMMC-7721 (hepatocellular carcinoma), A-549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and SW-480 (colon adenocarcinoma).[1]

  • Methodology : The in vitro cytotoxicity was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) method.[1]

  • Results : this compound was found to be inactive against all tested cell lines, showing IC₅₀ values greater than 40 μM.[1]

Visualization of Experimental Workflow

The logical flow from plant material to purified compound and characterization is a critical process in natural product chemistry. The following diagram illustrates this workflow.

experimental_workflow cluster_collection Plant Material Processing cluster_extraction Extraction & Fractionation cluster_purification Purification cluster_analysis Structural Elucidation & Bioassay plant Aerial Parts of R. tetraphylla powder Air-Dried & Powdered Material (7.5 kg) plant->powder Drying & Grinding extract 95% Ethanol Extraction (3x, 3 days) powder->extract residue Crude Residue (400 g) extract->residue Evaporation silica Silica Gel Column Chromatography residue->silica fractions Target Fractions silica->fractions hplc Further Chromatography (Sephadex, MCI, RP-HPLC) fractions->hplc pure_compound Pure this compound (Amorphous Powder) hplc->pure_compound analysis Spectroscopic Analysis (NMR, MS, IR, UV) pure_compound->analysis bioassay In Vitro Cytotoxicity (MTT Assay) pure_compound->bioassay

Caption: Workflow for the isolation and analysis of this compound.

Biological Activity and Signaling Pathways

This compound is described as a bioactive alkaloid whose mode of action is thought to involve interactions with specific cellular targets, which may influence various biochemical pathways.[3] However, specific signaling pathways directly modulated by this compound have not yet been elucidated in the available literature. Broader studies on alkaloids from the Rauvolfia genus indicate a wide spectrum of pharmacological activities, including anti-inflammatory, antioxidant, and cytotoxic effects.[1][3] As noted, the direct cytotoxic activity of this compound against the tested cancer cell lines was found to be insignificant.[1] Further research is required to identify its specific molecular targets and delineate any potential signaling cascades it may influence.

Conclusion

This compound is a well-characterized monoterpene indole alkaloid from Rauvolfia tetraphylla. Its physicochemical properties have been thoroughly documented, providing a solid foundation for its use as a reference standard in phytochemical analysis and as a starting point for further pharmacological investigation. While initial cytotoxicity screenings did not show significant activity, the complex structure of this compound warrants broader screening to explore other potential biological activities and to understand its mechanism of action and interaction with cellular signaling pathways. The detailed experimental protocols provided herein offer a clear methodology for researchers aiming to isolate and study this and similar natural products.

References

Preliminary Pharmacological Profile of Rauvotetraphylline A: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rauvotetraphylline A, a novel indole (B1671886) alkaloid, has been isolated from the aerial parts of Rauvolfia tetraphylla. This technical guide provides a comprehensive overview of the current, albeit limited, state of pharmacological screening for this specific compound. While the genus Rauvolfia is a rich source of bioactive molecules with a wide array of therapeutic applications, including antihypertensive, anticancer, and anti-inflammatory effects, specific pharmacological data for this compound remains largely unavailable in the public domain. This document summarizes the known information regarding its discovery and structure and highlights the significant knowledge gap in its pharmacological profile, thereby identifying critical areas for future research.

Introduction

The genus Rauvolfia, belonging to the Apocynaceae family, is renowned for its production of therapeutically significant monoterpene indole alkaloids.[1] For centuries, various species of this genus have been utilized in traditional medicine for treating a range of ailments, from hypertension and snakebites to mental disorders.[2] Phytochemical investigations have led to the isolation of numerous potent compounds, with reserpine (B192253) being one of the most notable examples.

Recently, a series of five new indole alkaloids, designated Rauvotetraphyllines A–E, were isolated from the aerial parts of Rauvolfia tetraphylla.[1] The structural elucidation of these compounds was accomplished through extensive spectroscopic analysis. This guide focuses specifically on this compound, aiming to collate and present any available preliminary pharmacological screening data to inform future drug discovery and development efforts.

Isolation and Structural Elucidation of this compound

The isolation of this compound is achieved through standard phytochemical procedures involving extraction and chromatographic separation of the aerial parts of Rauvolfia tetraphylla.

Experimental Protocol: General Isolation Procedure
  • Extraction: The air-dried and powdered aerial parts of R. tetraphylla are extracted with a suitable solvent, typically ethanol (B145695) or methanol, at room temperature.

  • Fractionation: The crude extract is then subjected to a series of liquid-liquid partitioning and column chromatography techniques to separate the complex mixture of alkaloids.

  • Purification: Final purification of this compound is achieved using high-performance liquid chromatography (HPLC) to yield the pure compound.

  • Structure Determination: The chemical structure of this compound is elucidated using a combination of spectroscopic methods, including ¹H NMR, ¹³C NMR, COSY, HMQC, HMBC, and high-resolution mass spectrometry (HRMS).

G cluster_extraction Extraction & Fractionation cluster_purification Purification & Elucidation plant Rauvolfia tetraphylla (Aerial Parts) extraction Solvent Extraction (e.g., Ethanol) plant->extraction crude_extract Crude Alkaloid Extract extraction->crude_extract fractionation Column Chromatography crude_extract->fractionation fractions Alkaloid Fractions fractionation->fractions hplc HPLC Purification fractions->hplc Targeted Fraction pure_compound This compound hplc->pure_compound spectroscopy Spectroscopic Analysis (NMR, MS) pure_compound->spectroscopy structure Chemical Structure spectroscopy->structure

Caption: General workflow for the isolation and structural elucidation of this compound.

Preliminary Pharmacological Screening

Despite the well-documented and diverse pharmacological activities of the Rauvolfia genus, there is a significant lack of specific bioactivity data for this compound in peer-reviewed literature. The following sections summarize the available information, which is primarily based on studies of related compounds and crude extracts of R. tetraphylla.

Anticancer Activity

There is no published data on the cytotoxic or anticancer activity of this compound. However, a study on the related compounds, Rauvotetraphyllines F-H, 17-epi-rauvotetraphylline F, and 21-epi-rauvotetraphylline H, also isolated from R. tetraphylla, showed them to be inactive against a panel of five human cancer cell lines:

  • HL-60 (leukemia)

  • SMMC-7721 (hepatoma)

  • A-549 (lung cancer)

  • MCF-7 (breast cancer)

  • SW-480 (colon cancer)

The reported IC₅₀ values for these related compounds were greater than 40 μM, indicating a lack of significant cytotoxic effect at this concentration.

Table 1: Cytotoxicity Data for Rauvotetraphylline Analogs

CompoundCell LineIC₅₀ (μM)
Rauvotetraphylline F-H & EpimersHL-60> 40
SMMC-7721> 40
A-549> 40
MCF-7> 40
SW-480> 40
Anti-inflammatory, Cardiovascular, and Central Nervous System (CNS) Activities

Currently, there are no specific studies available that have evaluated this compound for its anti-inflammatory, cardiovascular, or CNS effects. While crude extracts of R. tetraphylla have shown activities in these areas, these effects are likely due to the presence of other well-known alkaloids and cannot be attributed to this compound without direct experimental evidence.

Discussion and Future Directions

The preliminary pharmacological screening of this compound is, at present, largely incomplete. The lack of bioactivity data for this novel indole alkaloid represents a significant knowledge gap. The inactivity of its close structural analogs against a panel of cancer cell lines may suggest a low potential for cytotoxic applications; however, this requires direct confirmation.

Future research should prioritize a systematic evaluation of the pharmacological properties of purified this compound.

G cluster_core Future Research on this compound cluster_screening In Vitro Screening cluster_advanced Advanced & In Vivo Studies start Purified this compound anticancer Anticancer Assays (e.g., MTT on various cell lines) start->anticancer anti_inflammatory Anti-inflammatory Assays (e.g., NO, cytokine inhibition) start->anti_inflammatory antimicrobial Antimicrobial Screening (Bacteria & Fungi) start->antimicrobial antioxidant Antioxidant Assays (e.g., DPPH, ABTS) start->antioxidant mechanism Mechanism of Action Studies anticancer->mechanism anti_inflammatory->mechanism cns CNS Activity (e.g., behavioral models) cns->mechanism cardio Cardiovascular Effects (e.g., vasorelaxation) cardio->mechanism admet ADMET Profiling mechanism->admet

Caption: Proposed workflow for the comprehensive pharmacological screening of this compound.

A thorough investigation encompassing a broad range of bioassays is warranted to uncover any potential therapeutic value of this novel natural product.

Conclusion

This compound is a structurally characterized indole alkaloid from Rauvolfia tetraphylla with a currently uncharacterized pharmacological profile. This technical guide serves to highlight the absence of specific bioactivity data and to encourage the scientific community to undertake a comprehensive pharmacological evaluation of this compound. The rich therapeutic history of the Rauvolfia genus suggests that even its lesser-known constituents may hold significant potential for drug discovery.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive literature review of sarpagine-related macroline (B1247295) alkaloids, a class of structurally complex and biologically active monoterpenoid indole (B1671886) alkaloids. This document details their biosynthesis, chemical synthesis, and diverse pharmacological activities, with a focus on quantitative data and detailed experimental methodologies.

Introduction

Sarpagine-related macroline alkaloids are a significant class of natural products, primarily isolated from plants of the Apocynaceae family, particularly from the genera Alstonia and Rauwolfia.[1][2] These alkaloids share a common biosynthetic origin with the sarpagine (B1680780) and ajmaline (B190527) alkaloids, all deriving from the precursor strictosidine (B192452).[3][4] Their intricate, polycyclic structures, often featuring an azabicyclo[3.3.1]nonane core, have made them challenging targets for total synthesis and intriguing subjects for medicinal chemistry.[5][6]

This guide summarizes the key aspects of sarpagine-related macroline alkaloids, presenting a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development.

Biosynthesis

The biosynthesis of sarpagine-related macroline alkaloids is intricately linked to the broader pathway of monoterpenoid indole alkaloids. The key steps are outlined below:

Biosynthesis of Sarpagine-Related Macroline Alkaloids Tryptamine (B22526) Tryptamine Strictosidine Strictosidine Tryptamine->Strictosidine Strictosidine Synthase Secologanin (B1681713) Secologanin Secologanin->Strictosidine Polyneuridine_aldehyde Polyneuridine (B1254981) aldehyde Strictosidine->Polyneuridine_aldehyde Strictosidine Glucosidase, Sarpagan Bridge Enzyme Macroline_Alkaloids Macroline-type Alkaloids Polyneuridine_aldehyde->Macroline_Alkaloids Sarpagine_Alkaloids Sarpagine-type Alkaloids Polyneuridine_aldehyde->Sarpagine_Alkaloids Macroline_Alkaloids->Sarpagine_Alkaloids Michael Addition Ajmaline_Alkaloids Ajmaline-type Alkaloids Sarpagine_Alkaloids->Ajmaline_Alkaloids

A simplified overview of the biosynthetic pathway leading to sarpagine-related macroline alkaloids.

The biosynthesis begins with the condensation of tryptamine and secologanin to form strictosidine, the universal precursor to all monoterpenoid indole alkaloids.[3] Through a series of enzymatic steps, including the action of strictosidine glucosidase and the sarpagan bridge enzyme, strictosidine is converted to polyneuridine aldehyde.[3][4] This intermediate serves as a crucial branch point, leading to the formation of various alkaloid scaffolds, including the macroline and sarpagine types. A key transformation in the biogenetic relationship is the intramolecular Michael-type addition of the N(4) nitrogen of a macroline precursor onto an α,β-unsaturated system to form the characteristic sarpagine core.[5]

Chemical Synthesis

The complex architecture of sarpagine-related macroline alkaloids has spurred the development of numerous innovative total synthesis strategies. A common feature of many synthetic approaches is the construction of the central azabicyclo[3.3.1]nonane core.[5]

Key Synthetic Strategies
  • Pictet-Spengler Reaction: This is a cornerstone reaction in indole alkaloid synthesis, used to construct the tetrahydro-β-carboline core. The asymmetric Pictet-Spengler reaction has been instrumental in achieving enantioselective syntheses of these alkaloids.[7][8]

  • Dieckmann Condensation: This intramolecular cyclization of a diester is frequently employed to form five- or six-membered rings within the alkaloid framework.

  • Photocatalytic Radical Cascade: Modern synthetic methods, such as photoredox catalysis, have enabled novel and efficient constructions of the complex polycyclic systems.[9]

Representative Total Synthesis Workflow: N4-Methyltalpinine

The total synthesis of N4-methyltalpinine, a notable NF-κB inhibitor, exemplifies a modern synthetic approach.[10][11]

Total_Synthesis_Workflow_N4_Methyltalpinine cluster_0 Core Synthesis cluster_1 Intermediate Elaboration cluster_2 Final Cyclization D_Tryptophan D-(+)-Tryptophan Tetracyclic_Ketone Tetracyclic Ketone D_Tryptophan->Tetracyclic_Ketone Asymmetric Pictet-Spengler / Dieckmann Cyclization Pentacyclic_Intermediate Pentacyclic Intermediate Tetracyclic_Ketone->Pentacyclic_Intermediate Multi-step sequence N4_Methyl_Secotalpinine N4-Methyl-N4,21-secotalpinine Pentacyclic_Intermediate->N4_Methyl_Secotalpinine N4_Methyltalpinine N4-Methyltalpinine N4_Methyl_Secotalpinine->N4_Methyltalpinine Anhydrous acid-mediated intramolecular cyclization

A generalized workflow for the total synthesis of N4-methyltalpinine.

Pharmacological Activities and Quantitative Data

Sarpagine-related macroline alkaloids exhibit a wide range of promising biological activities. This section summarizes the key findings and presents quantitative data in a tabular format.

Anticancer and Cytotoxic Activity

Many alkaloids in this class have demonstrated significant cytotoxicity against various cancer cell lines.

AlkaloidCancer Cell LineIC50 (µM)Reference
Angustilongine EKB1.5[6]
Vincristine-resistant KB2.1[6]
PC-33.0[6]
LNCaP4.5[6]
MCF72.8[6]
MDA-MB-2313.5[6]
HT-292.2[6]
HCT 1161.8[6]
A5492.5[6]
Angustilongine FKB0.02[6]
Vincristine-resistant KB0.03[6]
PC-30.05[6]
LNCaP0.08[6]
MCF70.04[6]
MDA-MB-2310.06[6]
HT-290.03[6]
HCT 1160.02[6]
A5490.04[6]
Anti-inflammatory Activity: NF-κB Inhibition

A notable activity of some sarpagine-related macroline alkaloids is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of inflammation. N4-methyltalpinine is a potent inhibitor of NF-κB.[11][12]

AlkaloidAssayED50 (µM)Reference
N4-MethyltalpinineNF-κB (p65) inhibition in HeLa cells1.2[12]

The proposed mechanism of NF-κB inhibition by small molecules often involves the prevention of the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[13] This prevents the translocation of NF-κB to the nucleus and the transcription of pro-inflammatory genes.

Alkaloid_Isolation_Workflow Plant_Material Dried & Powdered Plant Material (e.g., Alstonia scholaris bark) Maceration Maceration with Acidified Ethanol Plant_Material->Maceration Filtration Filtration Maceration->Filtration Evaporation Solvent Evaporation (Crude Extract) Filtration->Evaporation Acid_Base_Extraction Acid-Base Extraction to separate alkaloids Evaporation->Acid_Base_Extraction Crude_Alkaloid_Fraction Crude Alkaloid Fraction Acid_Base_Extraction->Crude_Alkaloid_Fraction Column_Chromatography Column Chromatography (Silica Gel) Crude_Alkaloid_Fraction->Column_Chromatography Fractions Collection of Fractions Column_Chromatography->Fractions TLC_Analysis TLC Analysis Fractions->TLC_Analysis Purification Further Purification (e.g., Preparative HPLC) TLC_Analysis->Purification Isolated_Alkaloids Isolated Pure Alkaloids Purification->Isolated_Alkaloids

References

Initial Mechanistic Insights into Rauvotetraphylline A Remain Elusive

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing scientific literature reveals a significant gap in the understanding of the specific mechanism of action for Rauvotetraphylline A, a complex indole (B1671886) alkaloid. While the compound has been successfully isolated and structurally characterized, detailed initial studies elucidating its molecular targets and signaling pathways are not yet available in the public domain.

This compound is one of several related alkaloids, including Rauvotetraphyllines B-E, that have been identified from the plant Rauvolfia tetraphylla. This plant has a history of use in traditional medicine, and various extracts have been investigated for a range of pharmacological activities, including antimicrobial, antioxidant, anti-inflammatory, and cytotoxic effects.[1][2][3] The broader family of Rauvolfia alkaloids, such as reserpine (B192253) and ajmaline, are known to possess significant biological activities and have established mechanisms of action.

However, research specifically focused on this compound has not progressed to the stage of mechanistic studies. The current body of literature primarily details the isolation and spectroscopic characterization of these novel compounds.[1] While the extracts of Rauvolfia tetraphylla have shown a variety of biological effects, the specific contributions of this compound to these activities have not been delineated.

Consequently, there is no quantitative data, such as IC50, Ki, or EC50 values, to summarize in tabular format. Furthermore, the absence of mechanistic studies means there are no established experimental protocols for assays determining its mode of action, nor are there any identified signaling pathways to be visualized.

For researchers, scientists, and drug development professionals, this represents a nascent field of inquiry. The chemical structure of this compound provides a foundation for computational modeling and docking studies to predict potential biological targets. Future research endeavors will need to focus on initial in vitro screening against a panel of receptors, enzymes, and ion channels to begin to unravel the pharmacological profile of this alkaloid. Subsequent cell-based assays will be crucial to identify any effects on cellular signaling cascades.

Until such foundational research is conducted and published, any discussion on the mechanism of action of this compound would be purely speculative. The scientific community awaits these pivotal studies to unlock the therapeutic potential of this natural product.

References

In-Depth Technical Guide to the Spectroscopic Data of Rauvotetraphylline A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic data for Rauvotetraphylline A, a monoterpene indole (B1671886) alkaloid. The information presented is collated from the primary literature that first reported its isolation and structural elucidation. This document is intended to serve as a technical resource, offering detailed data and experimental protocols to aid in the identification and further research of this natural product.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) Data

High-resolution mass spectrometry is a critical tool for determining the elemental composition of a novel compound. For this compound, HRESIMS data was acquired in positive ion mode.

Table 1: HRESIMS Data for this compound

ParameterObserved ValueCalculated ValueMolecular Formula
[M+H]⁺ (m/z)511.2431511.2444C₂₈H₃₅N₂O₇

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

The structure of this compound was elucidated through extensive 1D and 2D NMR spectroscopy. The ¹H and ¹³C NMR data, recorded in deuterated chloroform (B151607) (CDCl₃), are summarized below. Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).

Table 2: ¹H NMR (500 MHz, CDCl₃) Data for this compound

Positionδ (ppm)Multiplicity (J in Hz)
34.25m
53.50m
2.55m
2.20m
97.48d (7.5)
107.10t (7.5)
117.15t (7.5)
127.30d (7.5)
14α2.05m
14β1.90m
153.15m
17α5.30q (7.0)
17β5.25q (7.0)
181.65d (7.0)
195.60s
21α4.10d (12.0)
21β3.90d (12.0)
N-H8.05s
OMe3.75s

Table 3: ¹³C NMR (125 MHz, CDCl₃) Data for this compound

Positionδ (ppm)Type
2135.5C
353.8CH
552.1CH₂
621.7CH₂
7108.2C
8127.5C
9118.2CH
10119.8CH
11121.5CH
12111.0CH
13136.2C
1434.5CH₂
1535.8CH
16105.7C
17125.0CH
1812.5CH₃
19130.8CH
20138.1C
2159.8CH₂
OMe51.8CH₃
C=O175.4C

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the structural elucidation of this compound.

General Experimental Procedures

Optical rotations were measured on a Jasco P-1020 automatic digital polarimeter. Infrared (IR) spectra were obtained using a Bruker Tensor 27 FT-IR spectrometer with KBr pellets. Ultraviolet (UV) data were recorded on a Shimadzu UV-2401PC spectrophotometer.

NMR Spectroscopy

NMR spectra were acquired on a Bruker DRX-500 spectrometer operating at 500 MHz for ¹H and 125 MHz for ¹³C. Spectra were recorded in CDCl₃, and chemical shifts were referenced to the residual solvent signals (δH 7.26 and δC 77.16). Standard pulse sequences were used for DEPT, COSY, HSQC, and HMBC experiments.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

HRESIMS data were obtained using an Agilent 6210 TOF mass spectrometer. The analysis was performed in the positive ion mode with a spray voltage of 4.0 kV and a capillary temperature of 300 °C.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the isolation and structure elucidation of a novel natural product like this compound.

G cluster_extraction Extraction & Fractionation cluster_isolation Purification cluster_elucidation Structure Elucidation A Plant Material (Rauvolfia tetraphylla) B Crude Extract A->B C Column Chromatography B->C D Fractions C->D E Preparative HPLC D->E F Pure Compound (this compound) E->F G HRESIMS Analysis F->G H 1D NMR (¹H, ¹³C, DEPT) F->H I 2D NMR (COSY, HSQC, HMBC) F->I J Final Structure G->J H->J I->J

Natural Product Discovery Workflow

Since this compound has not been reported to exhibit significant biological activity or modulate any specific signaling pathways, a diagram illustrating these aspects is not applicable at this time. The provided workflow focuses on the chemical discovery process.

The Devil's Pepper: An In-depth Technical Guide to the Ethnobotanical Uses of Rauvolfia tetraphylla

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ethnobotanical uses, phytochemical composition, and pharmacological activities of Rauvolfia tetraphylla. The information presented herein is intended to serve as a foundational resource for researchers, scientists, and professionals in the field of drug development, offering detailed insights into the traditional applications and scientific validation of this medicinally significant plant.

Ethnobotanical Significance

Rauvolfia tetraphylla, commonly known as the "Be still tree" or "Devil-pepper," has a long and rich history of use in traditional medicine systems across various cultures, particularly in South India.[1] It is often used as a substitute for the endangered Rauvolfia serpentina.[2] The plant's diverse therapeutic applications are a testament to its complex phytochemical profile, which is dominated by a wide array of indole (B1671886) alkaloids.[1] Different parts of the plant, including the roots, leaves, and latex, are utilized to treat a multitude of ailments, ranging from hypertension and mental disorders to snakebites and skin diseases.[2]

Traditional Preparations and Dosages

The ethnobotanical applications of Rauvolfia tetraphylla are diverse, with specific preparations and dosages varying among different tribal communities. The following table summarizes some of the documented traditional uses.

Region/TribePlant Part UsedPreparationAilment TreatedDosage
Wayanadu district of Kerala (Kaattu Naika tribe)Roots-To stimulate uterine contraction in difficult deliveryNot specified
Wayanadu district of Kerala (Kurichya tribe)ShootDecoctionStomachacheDrunk three times a day
Wayanadu district of Kerala (Malapandaram tribe)RootPaste with milk or honeyMental disordersTaken on an empty stomach twice a day for 21 days
Wayanadu district of Kerala (Mullu Kuruma tribe)RootExtractHigh blood pressureGiven to drink 2 to 3 times a day
Thusharagiri, Calicut (Kaattu Nayka tribals)RootPowderHypertension10g of root powder taken orally twice a day for seven days
Calicut (Paniya tribe)LeafDecoctionAnxiety, epilepsy, and nervous disordersNot specified
Wayanadu district of Kerala (Kuruma tribe)RootPowderUlcer and as a wormicidalTaken for the initial three days
Tamil Nadu (Irular tribe)Whole plant-Snakebite, insect sting, and animal biteNot specified
Tamil Nadu (Kotta tribe)Crushed rootMixed with a good oilInfected area from snake poisonApplied to the affected area
Tamil Nadu (Muthumalai forest dwellers)RootPasteSnakebiteAbout 10 mL of root paste is taken orally
Remote villages of Tamil NaduWhole plant-Insomnia, high blood pressure, and madnessNot specified
Remote villages of KarnatakaRootPasteCuts, wounds, or boilsApplied twice a day until recovery

Phytochemical Composition

The medicinal properties of Rauvolfia tetraphylla are primarily attributed to its rich diversity of phytochemicals, particularly indole alkaloids.[1] Other classes of compounds such as flavonoids, phenols, tannins, and saponins (B1172615) are also present.[3] The concentration of these bioactive compounds can vary depending on the plant part, geographical location, and extraction method used.

Quantitative Analysis of Phytochemicals

Several studies have quantified the phytochemical content in different parts of Rauvolfia tetraphylla. The following tables provide a summary of these findings.

Table 2.1.1: Phytochemical Content in the Roots of Rauvolfia tetraphylla from Dhamnagar, Odisha, India [3]

PhytochemicalAngeipal Village (mg/g)Dobal Village (mg/g)Palikiri Village (mg/g)
Phenols17.3912.6213.48
Flavonoids28.1217.346.2
Alkaloids11.2414.3618.42

Source: Dash et al., 2023[3]

Table 2.1.2: Reserpine (B192253) Content in Different Parts of Rauvolfia tetraphylla [4]

Plant PartReserpine Content (%)
Roots (field grown, 2 years old)0.39
Stems (field grown, 2 years old)Not specified
Leaves (field grown, 2 years old)Not specified
Roots (tissue cultured plantlets, 2 months old)0.35
Root callus based cell suspension (with 100 mg/L tryptophan)0.38
Root callus based cell suspension (control)0.14

Source: Rohela et al., 2021[4]

Table 2.1.3: Alkaloid Content in Leaf and Root of Rauvolfia tetraphylla [5]

AlkaloidLeaf (mg/g)Root (mg/g)
Ajmaline--
Yohimbine--
Ajmalicine--
Serpentine25.19-
Reserpine--

Source: Sudha and Seeni, 2017[5]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for evaluating the pharmacological activities of Rauvolfia tetraphylla extracts.

Protocol for Antimicrobial Activity Assay (Disc Diffusion Method)

Objective: To determine the antimicrobial efficacy of Rauvolfia tetraphylla extracts against various bacterial and fungal strains.

Materials:

  • Rauvolfia tetraphylla leaf powder

  • Soxhlet apparatus

  • Solvents: Chloroform, acetone, ethanol, water

  • Dimethyl formamide (B127407) (DMF)

  • Bacterial strains (e.g., Bacillus subtilis, Staphylococcus aureus, Pseudomonas aeruginosa)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger, Penicillium chrysogenum)

  • Muller Hinton Agar (B569324) (MHA) for bacteria

  • Potato Dextrose Agar (PDA) for fungi

  • Sterile petri dishes

  • Sterile filter paper discs (6 mm diameter)

  • Micropipette

  • Incubator

  • Standard antibiotic (e.g., Streptomycin) and antifungal (e.g., Nystatin) discs

  • Hi Antibiotic Zone scale

Procedure:

  • Extraction:

    • Dry the collected leaves of Rauvolfia tetraphylla in the shade and grind them into a coarse powder.[6]

    • Perform successive extraction of the powder with chloroform, acetone, ethanol, and water using a Soxhlet apparatus.[6]

    • Dry the extracts and dissolve them in DMF to prepare different concentrations (e.g., 25 mg/ml, 50 mg/ml, and 100 mg/ml).[6]

  • Inoculum Preparation:

    • Prepare fresh overnight cultures of the test bacterial and fungal strains in their respective broth media.

  • Assay:

    • Prepare MHA and PDA plates.

    • Inoculate the agar plates with the respective microorganisms using a sterile cotton swab to create a uniform lawn.[7]

    • Load sterile filter paper discs with 10 µl of each extract concentration.[6]

    • Place the loaded discs, along with standard antibiotic/antifungal discs and a DMF-loaded control disc, onto the inoculated agar plates.[6]

    • Allow the plates to stand for 30 minutes for pre-incubation diffusion.[6]

    • Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 37°C for 48 hours.[6]

  • Data Analysis:

    • After incubation, measure the diameter of the zone of inhibition around each disc in millimeters (mm) using a Hi Antibiotic Zone scale.[6]

    • Perform the experiment in triplicate and calculate the mean zone of inhibition.

Protocol for Cytotoxicity Assay (MTT Assay)

Objective: To evaluate the cytotoxic effect of Rauvolfia tetraphylla extracts on cancer cell lines.

Materials:

  • Rauvolfia tetraphylla extract

  • Human breast cancer cell line (e.g., MCF-7)

  • 96-well plates

  • Complete cell culture medium (e.g., MEM with 10% FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/ml in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the MCF-7 cells in 96-well plates at a density of 5x10^5 cells/well and allow them to adhere overnight in a CO2 incubator.[8]

  • Treatment:

    • After incubation, replace the medium with fresh medium containing different concentrations of the Rauvolfia tetraphylla extract.[8]

    • Incubate the plates for 24 hours at 37°C in a 5% humidified CO2 incubator.[8]

  • MTT Addition:

    • Following the treatment period, add MTT solution to each well and incubate for 4 hours at 37°C.[8]

  • Formazan (B1609692) Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 200 µl of DMSO to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement:

    • Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.[9]

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Determine the IC50 value (the concentration of the extract that inhibits 50% of cell growth).

Protocol for Antihypertensive Activity in Rats

Objective: To investigate the antihypertensive effect of Rauvolfia tetraphylla extract in a rat model of hypertension.

Materials:

  • Male Wistar rats

  • Deoxycorticosterone acetate (B1210297) (DOCA) salt

  • 1% Sodium chloride solution

  • Methanolic extract of Rauvolfia tetraphylla root

  • Blood pressure measurement system for rats (e.g., tail-cuff method)

  • Standard antihypertensive drug (e.g., reserpine)

Procedure:

  • Induction of Hypertension:

    • Uninephrectomize the rats (surgical removal of one kidney).

    • Administer 1% sodium chloride solution orally with drinking water for four weeks.[10]

    • Inject DOCA-salt (20 mg/kg body weight) subcutaneously to induce hypertension.[10]

  • Treatment:

    • Divide the hypertensive rats into groups: a control group receiving the vehicle, a standard drug group, and experimental groups receiving different doses of the Rauvolfia tetraphylla methanolic extract orally.

  • Blood Pressure Measurement:

    • Measure the systolic, diastolic, and mean arterial blood pressure of the rats at regular intervals throughout the treatment period using a non-invasive method like the tail-cuff method.

  • Biochemical Analysis:

    • At the end of the experiment, collect blood samples for biochemical assays, including serum urea, creatinine, triglycerides, cholesterol, blood glucose, and serum protein.[10]

  • Data Analysis:

    • Compare the blood pressure and biochemical parameters of the treated groups with the control group to evaluate the antihypertensive efficacy of the extract.

Signaling Pathways and Mechanisms of Action

The pharmacological effects of Rauvolfia tetraphylla are mediated by the interaction of its constituent alkaloids with various molecular targets. The following diagrams illustrate the known signaling pathways for two of its most prominent alkaloids, reserpine and ajmaline.

reserpine_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron VMAT2 VMAT2 Vesicle Synaptic Vesicle VMAT2->Vesicle Sequesters MAO MAO Neurotransmitter Monoamine Neurotransmitters (NE, DA, 5-HT) Neurotransmitter->VMAT2 Uptake Neurotransmitter->MAO Metabolized Released_NT Released Neurotransmitters Vesicle->Released_NT Exocytosis (Reduced) Receptor Postsynaptic Receptors Released_NT->Receptor Binding (Reduced) Signal Reduced Signal Transduction Receptor->Signal Leads to Reserpine Reserpine Reserpine->VMAT2 Irreversibly Blocks

Caption: Mechanism of action of Reserpine.

ajmaline_pathway cluster_membrane Cardiac Myocyte Membrane Na_channel Voltage-gated Na+ Channel Depolarization Phase 0 Depolarization (Slower rise) Na_channel->Depolarization Affects K_channel hERG K+ Channel Repolarization Phase 3 Repolarization (Prolonged) K_channel->Repolarization Affects Na_ion Na+ Na_ion->Na_channel Influx K_ion K+ K_ion->K_channel Efflux Ajmaline Ajmaline Ajmaline->Na_channel Blocks Ajmaline->K_channel Blocks (secondary) Action_Potential Prolonged Action Potential Duration Depolarization->Action_Potential Contributes to Repolarization->Action_Potential Contributes to ERP Increased Effective Refractory Period Action_Potential->ERP Leads to Antiarrhythmic Antiarrhythmic Effect ERP->Antiarrhythmic Results in

Caption: Mechanism of action of Ajmaline.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the investigation of the pharmacological properties of Rauvolfia tetraphylla.

experimental_workflow cluster_collection Plant Material cluster_extraction Extraction and Fractionation cluster_assays Pharmacological Assays cluster_analysis Data Analysis and Conclusion Collect Collection of Rauvolfia tetraphylla (e.g., roots, leaves) Dry Drying and Powdering Collect->Dry Extract Soxhlet Extraction (e.g., with Methanol) Dry->Extract Fractionate Phytochemical Screening Extract->Fractionate Antimicrobial Antimicrobial Assay (Disc Diffusion) Fractionate->Antimicrobial Cytotoxicity Cytotoxicity Assay (MTT) Fractionate->Cytotoxicity Antihypertensive Antihypertensive Assay (in vivo) Fractionate->Antihypertensive Antiinflammatory Anti-inflammatory Assay (in vivo) Fractionate->Antiinflammatory Data Data Collection and Statistical Analysis Antimicrobial->Data Cytotoxicity->Data Antihypertensive->Data Antiinflammatory->Data Conclusion Conclusion and Further Research Data->Conclusion

Caption: General experimental workflow.

Conclusion

Rauvolfia tetraphylla is a plant with significant ethnobotanical importance, backed by a growing body of scientific evidence. Its rich alkaloid content, particularly compounds like reserpine and ajmaline, is responsible for its diverse pharmacological activities, including antihypertensive, antimicrobial, and cytotoxic effects. This guide has provided a detailed overview of its traditional uses, quantitative phytochemical data, and standardized experimental protocols to facilitate further research and development in this area. The elucidation of the mechanisms of action of its key alkaloids provides a strong foundation for the development of novel therapeutics. Further investigation into the synergistic effects of its various phytochemicals and the development of standardized formulations are promising avenues for future research.

References

The Quest for Novel Therapeutics: Unearthing New Indole Alkaloids from Rauvolfia Species

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

The genus Rauvolfia, a cornerstone of traditional medicine, continues to be a prolific source of structurally diverse and biologically active indole (B1671886) alkaloids. These compounds have historically yielded landmark drugs, including the antihypertensive agent reserpine. This guide provides an in-depth overview of recent explorations into new indole alkaloids from various Rauvolfia species, offering a technical resource for scientists engaged in natural product chemistry, pharmacology, and drug discovery.

Newly Isolated Indole Alkaloids from Rauvolfia Species: A Quantitative Overview

Recent phytochemical investigations have led to the isolation and characterization of a multitude of novel indole alkaloids from various Rauvolfia species. The following tables summarize key quantitative data for some of these newly identified compounds, providing a comparative snapshot for researchers.

Compound Name Plant Source Part Used Yield (%) Reference
10-hydroxy-N(alpha)-demethyl-19,20-dehydroraumaclineRauvolfia serpentina (hairy root culture)Hairy rootsNot Reported[1]
Nb-methylajmalineRauvolfia serpentinaRootsNot Reported[2]
Nb-methylisoajmalineRauvolfia serpentinaRootsNot Reported[2]
3-hydroxysarpagineRauvolfia serpentinaRootsNot Reported[2]
Yohimbinic acidRauvolfia serpentinaRootsNot Reported[2]
Isorauhimbinic acidRauvolfia serpentinaRootsNot Reported[2]
10-methoxy-16-de(methoxycarbonyl)pagicerineRauvolfia yunnanensisRootsNot Reported[3]
(5β)-17-O-deacetyl-5,11-dimethoxyakuammilineRauvolfia yunnanensisRootsNot Reported[3]
(16S,19E)-N1-(hydroxymethyl)isositsirikineRauvolfia yunnanensisRootsNot Reported[3]
Rauvoyunine ARauvolfia yunnanensisAerial partsNot Reported[4]
Rauvoyunine BRauvolfia yunnanensisAerial partsNot Reported[4]
Rauvoyunine CRauvolfia yunnanensisAerial partsNot Reported[4]
Rauvoloid ARauvolfia yunnanensisLeavesNot Reported[5]
Rauvoloid BRauvolfia yunnanensisLeavesNot Reported[5]
Rauvoloid CRauvolfia yunnanensisLeavesNot Reported[5]
Rauvoloid DRauvolfia yunnanensisLeavesNot Reported[5]
Rauvoloid ERauvolfia yunnanensisLeavesNot Reported[5]
Ajmalicine BRauvolfia verticillataNot ReportedNot Reported[6]

Biological Activities of Newly Discovered Rauvolfia Alkaloids

A number of the newly isolated indole alkaloids have been evaluated for their pharmacological potential. The following table summarizes the reported in vitro biological activities and cytotoxicity data.

Compound Biological Activity Assay System IC50 (µM) Reference
Macusine BAnticholinesteraseCholinesterase enzyme48.39[7]
VinorineAnticholinesteraseCholinesterase enzyme35.06[7]
IsoreserpilineAnticholinesteraseCholinesterase enzyme24.89[7]
RescinnamineAnticholinesteraseCholinesterase enzyme11.01[7]
Selected Alkaloids from R. serpentinaTopoisomerase I and II inhibitionEnzyme assaysNot specified[2]
Selected Alkaloids from R. serpentinaCytotoxicityHuman promyelocytic leukemia (HL-60) cell lineNot specified[2]
Rauvoyunine BCytotoxicityFive human tumor cell linesNot specified[4]
Rauvoyunine CCytotoxicityFive human tumor cell linesNot specified[4]
Rauverines A-GCytotoxicityHL-60, SMMC-7721, A-549, MCF-7, SW480No cytotoxicity observed[8]

Experimental Protocols: A Guide to Isolation and Characterization

The successful exploration of novel indole alkaloids from Rauvolfia species hinges on robust and systematic experimental methodologies. This section provides a detailed guide to the key experimental protocols, from plant material processing to compound identification.

Plant Material Collection and Preparation
  • Collection and Identification: Plant materials, such as roots, bark, or leaves, are collected from their natural habitat or cultivated sources.[9] Proper botanical identification is crucial, and a voucher specimen should be deposited in a recognized herbarium.[9]

  • Drying and Grinding: The collected plant material is air-dried at room temperature or in an oven at a controlled temperature (e.g., 30°C) to prevent enzymatic degradation of the alkaloids.[9] The dried material is then ground into a fine powder to increase the surface area for efficient extraction.[10]

Extraction of Crude Alkaloids

A common and effective method for extracting indole alkaloids is acid-base extraction.[11]

  • Maceration: The powdered plant material is macerated in a solvent, typically ethanol (B145695) or methanol (B129727), for an extended period (e.g., 16 hours to 5 days) at room temperature.[10][11]

  • Filtration and Concentration: The solvent is filtered, and the resulting extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.[9][11]

  • Acid-Base Partitioning:

    • The crude extract is dissolved in an acidic solution (e.g., 1N HCl) to protonate the basic nitrogen atoms of the alkaloids, rendering them water-soluble.[11]

    • This aqueous solution is then washed with an organic solvent (e.g., hexane (B92381) or chloroform) to remove non-alkaloidal compounds like lipids and pigments.[11][12]

    • The acidic aqueous layer is then basified with a base (e.g., ammonium (B1175870) hydroxide) to a pH of around 9-10. This deprotonates the alkaloids, making them soluble in organic solvents.[11]

    • The free-base alkaloids are then extracted into an immiscible organic solvent, such as chloroform (B151607) or dichloromethane.[11]

    • The organic layer is collected, dried over anhydrous sodium sulfate, and concentrated to yield the crude alkaloid fraction.

Isolation and Purification of Indole Alkaloids

The crude alkaloid extract, being a complex mixture, requires further separation and purification using various chromatographic techniques.

  • Column Chromatography (CC): This is the primary technique for the initial fractionation of the crude alkaloid mixture.

    • Stationary Phase: Silica gel is commonly used for normal-phase chromatography, while reversed-phase C18 is used for reversed-phase chromatography.[6][12] Sephadex LH-20 is often employed for size-exclusion chromatography.[6]

    • Mobile Phase: A gradient of solvents with increasing polarity is typically used for elution. For example, a mixture of chloroform and methanol in increasing proportions.[12]

  • Preparative Thin-Layer Chromatography (pTLC): This technique is used for the separation of smaller quantities of compounds or for further purification of fractions obtained from column chromatography.[11]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique used for the final purification of alkaloids. Both analytical and preparative HPLC systems are employed.[13]

    • Column: Reversed-phase C18 columns are frequently used.

    • Mobile Phase: A mixture of acetonitrile (B52724) and a buffer (e.g., phosphate (B84403) buffer) is a common mobile phase.[13]

    • Detection: A photodiode array (PDA) detector is used to monitor the elution of compounds at different wavelengths.[14]

Structure Elucidation

Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic techniques.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) provides the exact molecular weight and elemental composition of the compound.[14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1D NMR (1H and 13C): Provides information about the number and types of protons and carbons in the molecule.

    • 2D NMR (COSY, HSQC, HMBC): These experiments establish the connectivity between atoms, allowing for the complete structural elucidation of the alkaloid.[1]

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.[11]

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the chromophores and conjugation within the molecule.[10][15]

Visualizing the Workflow and Potential Mechanisms

To better illustrate the processes involved in the exploration of new indole alkaloids, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_0 Plant Material Preparation cluster_1 Extraction cluster_2 Isolation & Purification cluster_3 Structure Elucidation Collection Collection & Identification Drying Drying Collection->Drying Grinding Grinding Drying->Grinding Maceration Maceration (Ethanol/Methanol) Grinding->Maceration AcidBase Acid-Base Partitioning Maceration->AcidBase CrudeExtract Crude Alkaloid Extract AcidBase->CrudeExtract CC Column Chromatography (Silica, C18, Sephadex) CrudeExtract->CC pTLC Preparative TLC CC->pTLC HPLC HPLC pTLC->HPLC PureCompound Pure Indole Alkaloid HPLC->PureCompound MS Mass Spectrometry (HR-MS) PureCompound->MS NMR NMR (1D & 2D) PureCompound->NMR IR IR Spectroscopy PureCompound->IR UV UV-Vis Spectroscopy PureCompound->UV Structure Novel Structure Identified MS->Structure NMR->Structure IR->Structure UV->Structure

Caption: General workflow for the isolation and characterization of new indole alkaloids.

Pharmacological_Screening cluster_0 Discovery & Isolation cluster_1 In Vitro Screening cluster_2 Hit Identification & Lead Optimization NewAlkaloid Newly Isolated Indole Alkaloid EnzymeAssay Enzyme Inhibition Assays (e.g., Cholinesterase, Topoisomerase) NewAlkaloid->EnzymeAssay Cytotoxicity Cytotoxicity Assays (e.g., HL-60, MCF-7) NewAlkaloid->Cytotoxicity ReceptorBinding Receptor Binding Assays NewAlkaloid->ReceptorBinding Hit Identification of 'Hits' EnzymeAssay->Hit Cytotoxicity->Hit ReceptorBinding->Hit SAR Structure-Activity Relationship (SAR) Studies Hit->SAR LeadCompound Lead Compound for Further Development SAR->LeadCompound

References

Foundational Research on Apocynaceae Family Alkaloids: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Apocynaceae family, commonly known as the dogbane family, represents a vast and chemically diverse group of plants. This family is a prolific source of a wide array of bioactive alkaloids, many of which have significant therapeutic applications and serve as crucial lead compounds in modern drug discovery. This technical guide provides an in-depth overview of the foundational research on Apocynaceae alkaloids, with a focus on their extraction, bioactivity, and mechanisms of action.

Quantitative Bioactivity of Apocynaceae Alkaloids

The alkaloids derived from the Apocynaceae family exhibit a broad spectrum of pharmacological activities, with cytotoxic and antihypertensive effects being among the most extensively studied. The following tables summarize the quantitative data on the bioactivity of selected alkaloids and extracts from this family.

Table 1: Cytotoxic Activity (IC50) of Apocynaceae Alkaloids and Extracts Against Various Cancer Cell Lines

Alkaloid/ExtractPlant SourceCancer Cell LineIC50 ValueReference
Alkaloid Fraction Alstonia scholarisHeLa (Cervical Cancer)5.53 µg/mL[1]
HepG2 (Liver Cancer)25 µg/mL[1]
HL-60 (Leukemia)11.16 µg/mL[1]
KB (Nasopharyngeal Cancer)10 µg/mL[1]
MCF-7 (Breast Cancer)29.76 µg/mL[1]
Alkaloids Alstonia scholarisA549 (Lung Cancer)14.4 µg/mL[2]
Conophylline Tabernaemontana divaricataHL-60 (Leukemia)0.17 µM[3]
SMMC-7721 (Hepatocellular Carcinoma)0.35 µM[3]
A-549 (Lung Cancer)0.21 µM[3]
MCF-7 (Breast Cancer)1.02 µM[3]
SW480 (Colon Adenocarcinoma)1.49 µM[3]
Coronaridine (B1218666) Tabernaemontana catharinensisHep-2 (Laryngeal Carcinoma)54.47 µg/mL[4][5]
HeLa (Cervical Cancer)146.32 µg/mL[4]
Voacangine Tabernaemontana catharinensisHep-2 (Laryngeal Carcinoma)159.33 µg/mL[4][5]
HeLa (Cervical Cancer)271.97 µg/mL[4]
Heyneanine Tabernaemontana catharinensisHep-2 (Laryngeal Carcinoma)689.45 µg/mL[5]
HeLa (Cervical Cancer)637.76 µg/mL[4]
Razyamide Rhazya strictaMCF-7 (Breast Cancer)5.1 ± 0.10 µM[6]
HepG2 (Liver Cancer)5.1 ± 0.28 µM[6]
HeLa (Cervical Cancer)3.1 ± 0.17 µM[6]
Isovoacangine Tabernaemontana salzmanniiTHP-1 (Leukemia)52.11 µM[7]
Voacangine Tabernaemontana salzmanniiTHP-1 (Leukemia)61.4 µM[7]
Rauvines B Rauvolfia vomitoriaMCF-7 (Breast Cancer)25.5 µM[7]
SW480 (Colon Adenocarcinoma)22.6 µM[7]
A549 (Lung Cancer)26 µM[7]
5,6-dioxo-11-hydroxy voacangine Tabernaemontana contortaMDA-MB-231 (Breast Cancer)2.19 µM[7]
Catharoseumine Catharanthus roseusHL-60 (Leukemia)6.28 µM[7]
Dimeric Indole (B1671886) Alkaloids Catharanthus roseusMDA-MB-231 (Breast Cancer)0.73 - 10.67 µM[7]

Table 2: Yield of Key Alkaloids from Apocynaceae Species

AlkaloidPlant SourcePlant PartExtraction MethodYieldReference
Reserpine (B192253) Rauwolfia serpentinaRootNot specified0.456 %w/w of extract[8]
Rauwolfia tetraphyllaRootNot specified0.205 %w/w of extract[8]
Ajmalicine Rauwolfia serpentinaLeafSpectrophotometric analysis0.753 (absorbance)[9]
Ajmaline Rauwolfia serpentinaRootSpectrophotometric analysis0.485 (absorbance)[9]
Yohimbine Rauwolfia serpentinaRootSpectrophotometric analysis0.537 (absorbance)[9]

Experimental Protocols

Detailed methodologies are crucial for the successful isolation and analysis of Apocynaceae alkaloids. The following sections provide established protocols for key genera.

Extraction and Isolation of Alkaloids from Catharanthus roseus (Vinca Alkaloids)

This protocol outlines a common acid-base extraction method for obtaining vinca (B1221190) alkaloids.

Materials:

Procedure:

  • Acidic Extraction: Macerate the powdered leaves in a 1% HCl solution overnight at room temperature. This protonates the alkaloids, making them soluble in the aqueous acidic solution.[10]

  • Filtration: Filter the mixture to separate the acidic extract from the plant debris.

  • Defatting: Wash the acidic extract with petroleum ether in a separatory funnel to remove chlorophyll (B73375) and other lipophilic compounds. Discard the petroleum ether layer.[10]

  • Basification: Adjust the pH of the aqueous acidic extract to approximately 9 with 25% NH4OH solution. This deprotonates the alkaloids, making them soluble in organic solvents.

  • Organic Solvent Extraction: Extract the basified aqueous solution multiple times with dichloromethane in a separatory funnel. The alkaloids will partition into the organic layer.[10]

  • Drying and Concentration: Combine the dichloromethane extracts and dry over anhydrous sodium sulfate. Filter to remove the drying agent and concentrate the extract using a rotary evaporator to obtain the crude alkaloid mixture.

  • Fractionation (Optional): The crude extract can be further fractionated by adjusting the pH of the aqueous solution to isolate specific alkaloid fractions. For example, a vindoline-rich fraction can be obtained by extraction at a specific pH before further basification to isolate other alkaloids like vinblastine.

Extraction and Isolation of Alkaloids from Rauwolfia serpentina (Reserpine and related alkaloids)

Two common methods for the extraction of alkaloids from Rauwolfia serpentina are presented below.

Method I: Acid-Base Extraction [4]

  • Moisten the powdered roots with 10% sodium bicarbonate (NaHCO3) solution.

  • Extract the moistened powder with benzene (B151609) until the extract gives a positive reaction with Mayer's reagent (potassium mercuric iodide solution).

  • Filter and concentrate the benzene extract.

  • Add ether and dilute HCl to the concentrated extract and shake well in a separatory funnel.

  • Separate the acidic aqueous layer containing the alkaloid salts.

  • Wash the aqueous layer again with ether to remove any remaining neutral impurities.

  • Make the aqueous layer alkaline with ammonia (B1221849) (NH3) solution.

  • Extract the liberated free alkaloids with chloroform (B151607).

  • Wash the chloroform extract with 10% sodium carbonate (Na2CO3) solution.

  • Separate the chloroform layer, evaporate to dryness, and dissolve the residue in methanol (B129727) to crystallize reserpine.

Method II: Alcoholic Extraction [4]

  • Extract the dried powdered roots with 90% alcohol in a Soxhlet apparatus.

  • Filter the alcoholic extract and evaporate to dryness.

  • Extract the residue with a mixture of ether-chloroform-90% alcohol (20:8:2.5).

  • Filter and add dilute ammonia to the filtrate.

  • Add water to precipitate the crude alkaloid mixture.

  • Collect and dry the precipitate.

  • Dissolve the residue in 0.5 N sulfuric acid (H2SO4).

  • Add ammonia to the solution to liberate the alkaloid salts.

  • Extract the solution with three portions of chloroform.

  • Evaporate the chloroform to obtain the total Rauwolfia alkaloids.

  • The individual alkaloids can then be separated from the crude extract using column chromatography.

General Protocol for Alkaloid Extraction from Alstonia scholaris

This protocol provides a general method for the extraction of alkaloids from the leaves of Alstonia scholaris.

Materials:

Procedure:

  • Acid Maceration: Macerate 500 grams of the powdered leaves in 1% HCl (pH 2) overnight at room temperature.[10][11]

  • Basification: Make the mixture alkaline by adding 25% NH4OH solution to reach a pH of 9.[10]

  • Extraction: Shake the alkaline mixture well and filter. Extract the filtrate repeatedly with chloroform.

  • Concentration: Combine the chloroform extracts and evaporate to dryness to yield the crude alkaloid extract.

  • Chromatographic Separation: Subject the crude extract to column chromatography over silica gel. Elute the column with a gradient of hexane and ethyl acetate to separate the individual alkaloid fractions.[10]

General Protocol for Alkaloid Isolation from Tabernaemontana Species

This protocol describes a general procedure for the isolation of indole alkaloids from the root bark of Tabernaemontana species.[12][13]

Materials:

  • Dried and powdered root bark of Tabernaemontana species

  • Methanol

  • Silica gel for column chromatography

  • Dichloromethane (CH2Cl2)

Procedure:

  • Methanol Extraction: Extract the dried and powdered root bark with methanol at room temperature.

  • Concentration: Evaporate the methanol to obtain the crude methanol extract.

  • Column Chromatography: Chromatograph the crude methanol extract on a silica gel column.

  • Elution: Elute the column with a gradient of methanol in dichloromethane to yield different fractions containing the alkaloids.

  • Further Purification: The collected fractions can be further purified by re-chromatography or recrystallization to isolate pure alkaloids.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which Apocynaceae alkaloids exert their therapeutic effects is paramount for drug development. The following sections detail the signaling pathways of key alkaloids, accompanied by visualizations in DOT language.

Reserpine: Inhibition of Vesicular Monoamine Transporter 2 (VMAT2)

Reserpine, a prominent alkaloid from Rauwolfia serpentina, exerts its antihypertensive and antipsychotic effects by irreversibly blocking the Vesicular Monoamine Transporter 2 (VMAT2). This transporter is responsible for packaging monoamine neurotransmitters (dopamine, norepinephrine, and serotonin) into synaptic vesicles for subsequent release.

Reserpine_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft Monoamines Dopamine (B1211576), Norepinephrine, Serotonin VMAT2 VMAT2 Transporter Monoamines->VMAT2 Uptake MAO Monoamine Oxidase (MAO) Monoamines->MAO Degradation Vesicle Synaptic Vesicle VMAT2->Vesicle Packaging Reduced_Release Reduced Neurotransmitter Release Reserpine Reserpine Reserpine->VMAT2 Irreversible Inhibition

Caption: Mechanism of action of Reserpine via VMAT2 inhibition.

By inhibiting VMAT2, reserpine prevents the storage of monoamines, leaving them vulnerable to degradation by monoamine oxidase (MAO) in the cytoplasm. This leads to a depletion of monoamine stores in nerve terminals, resulting in reduced neurotransmitter release into the synaptic cleft and a subsequent decrease in sympathetic tone, which lowers blood pressure.[14][15][16]

Vinblastine: Disruption of Microtubule Dynamics and Induction of Apoptosis

Vinblastine, a dimeric indole alkaloid from Catharanthus roseus, is a potent anticancer agent. Its primary mechanism of action involves the disruption of microtubule dynamics, which are essential for cell division.

Vinblastine_Pathway cluster_apoptosis Apoptotic Signaling Vinblastine Vinblastine Tubulin Tubulin Dimers Vinblastine->Tubulin Binds to Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibits MitoticSpindle Mitotic Spindle Disruption Microtubules->MitoticSpindle M_Phase_Arrest M-Phase Arrest MitoticSpindle->M_Phase_Arrest JNK JNK Activation M_Phase_Arrest->JNK Bcl2_p Bcl-2/Bcl-xL Phosphorylation (Inactivation) JNK->Bcl2_p Bax_Bak Bax/Bak Activation Bcl2_p->Bax_Bak Mitochondria Mitochondrial Outer Membrane Permeabilization Bax_Bak->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase_Activation Caspase Cascade Activation CytochromeC->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Vinblastine-induced apoptotic signaling pathway.

Vinblastine binds to tubulin dimers, inhibiting their polymerization into microtubules. This disruption of microtubule dynamics leads to the disassembly of the mitotic spindle, causing cell cycle arrest in the M-phase. This mitotic arrest triggers a signaling cascade that culminates in apoptosis (programmed cell death). This process involves the activation of the c-Jun N-terminal kinase (JNK) pathway, which in turn leads to the phosphorylation and inactivation of anti-apoptotic proteins of the Bcl-2 family (Bcl-2 and Bcl-xL).[2][17][18][19] The inactivation of these proteins allows for the activation of pro-apoptotic proteins like Bax and Bak, leading to mitochondrial outer membrane permeabilization, the release of cytochrome c, and the subsequent activation of the caspase cascade, ultimately executing apoptosis.

Voacamine (B1217101): Reversal of Multidrug Resistance and Induction of Autophagy

Voacamine, a bisindole alkaloid found in plants of the Tabernaemontana and Peschiera genera, has shown promise in overcoming multidrug resistance (MDR) in cancer cells and inducing autophagic cell death.

Voacamine_Mechanisms cluster_mdr Reversal of Multidrug Resistance cluster_autophagy Induction of Autophagic Cell Death Voacamine Voacamine Pgp P-glycoprotein (P-gp) Efflux Pump Voacamine->Pgp Inhibits PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway Voacamine->PI3K_Akt_mTOR Inhibits Drug_efflux Drug Efflux Pgp->Drug_efflux Chemo_drugs Chemotherapeutic Drugs (e.g., Doxorubicin) Chemo_drugs->Pgp Substrate for Autophagy Autophagy Induction PI3K_Akt_mTOR->Autophagy Suppresses Cell_Death Autophagic Cell Death Autophagy->Cell_Death

Caption: Dual mechanisms of action of Voacamine.

Voacamine can reverse MDR by inhibiting the function of P-glycoprotein (P-gp), an efflux pump that actively transports chemotherapeutic drugs out of cancer cells.[1][20][21] By blocking P-gp, voacamine increases the intracellular concentration of anticancer drugs, thereby enhancing their efficacy. Additionally, voacamine has been shown to induce apoptosis-independent autophagic cell death in some cancer cells by inhibiting the PI3K/Akt/mTOR signaling pathway, a key regulator of cell growth and survival.[22]

Coronaridine: Inhibition of the Wnt Signaling Pathway

Coronaridine, an iboga-type indole alkaloid isolated from various Tabernaemontana species, has demonstrated anticancer activity through the inhibition of the Wnt signaling pathway.

Coronaridine_Wnt_Pathway Coronaridine Coronaridine Beta_catenin_mRNA β-catenin mRNA Coronaridine->Beta_catenin_mRNA Decreases Expression Beta_catenin_protein β-catenin Protein Beta_catenin_mRNA->Beta_catenin_protein Translation TCF_LEF TCF/LEF Beta_catenin_protein->TCF_LEF Activates Wnt_target_genes Wnt Target Gene Transcription TCF_LEF->Wnt_target_genes Promotes Cell_proliferation Cell Proliferation Wnt_target_genes->Cell_proliferation

Caption: Inhibition of the Wnt signaling pathway by Coronaridine.

The Wnt signaling pathway plays a crucial role in cell proliferation and differentiation, and its dysregulation is implicated in many cancers. Coronaridine has been shown to inhibit this pathway by decreasing the expression of β-catenin mRNA.[23] This leads to reduced levels of β-catenin protein, a key transcriptional coactivator in the Wnt pathway. The decrease in β-catenin results in the downregulation of Wnt target genes that are involved in cell proliferation, thereby exerting an anticancer effect.

Conclusion

The Apocynaceae family remains a treasure trove of structurally diverse and biologically active alkaloids. The compounds highlighted in this guide represent just a fraction of the vast chemical space within this family. Continued research into the extraction, characterization, and mechanistic evaluation of these alkaloids is essential for the discovery and development of new therapeutic agents. The detailed protocols and pathway analyses provided herein serve as a foundational resource for researchers dedicated to unlocking the full potential of these remarkable natural products.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Rauvotetraphylline A from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Rauvotetraphylline A is a monoterpene indole (B1671886) alkaloid that has been isolated from the aerial parts of Rauvolfia tetraphylla, a plant belonging to the Apocynaceae family.[1][2][3] Species of the Rauvolfia genus are known for producing a wide variety of heterocyclic alkaloids with interesting biological activities, including antihypertensive, anticancer, and antimalarial properties.[1] These application notes provide a detailed protocol for the extraction, isolation, and purification of this compound from Rauvolfia tetraphylla plant material. Additionally, methods for the qualitative and quantitative analysis of the compound are described, along with a discussion of its potential biological activities.

Data Presentation

The following tables summarize the quantitative data related to the extraction and analysis of alkaloids from Rauvolfia species.

Table 1: Extraction Yields from Rauvolfia Species

Plant SpeciesPlant PartExtraction SolventExtraction MethodCrude Extract Yield (%)Reference
Rauvolfia tetraphyllaAerial Parts95% Ethanol (B145695)Maceration (3 x 3 days)~5.3%[1]
Rauvolfia serpentinaLeaves and RootsEthanolMaceration (12 hours)12.05%[4]
Rauvolfia serpentinaRootsMethanol -> Chloroform (B151607)Sequential Extraction2.68% (alkaloid content in chloroform fraction)[5]

Note: The specific yield of pure this compound from the crude extract is not detailed in the referenced literature.

Table 2: Cytotoxicity of this compound

CompoundCell LinesAssayIC50 ValueReference
Rauvotetraphyllines A-EHL-60, SMMC-7721, A-549, MCF-7, SW-480MTT>40 μM[3]

Experimental Protocols

Protocol 1: Extraction and Isolation of this compound

This protocol is adapted from the methodology described by Gao et al. (2012).[1]

1. Plant Material Preparation:

  • Collect the aerial parts of Rauvolfia tetraphylla.

  • Air-dry the plant material in a shaded and well-ventilated area until completely dry.

  • Grind the dried plant material into a coarse powder.

2. Extraction:

  • Place the powdered plant material (e.g., 7.5 kg) in a large container suitable for maceration.

  • Add 95% ethanol to the container at a solid-to-solvent ratio sufficient to fully submerge the powder (e.g., 1:6.7 w/v, 50 L for 7.5 kg).

  • Allow the mixture to macerate for 3 days at room temperature with occasional stirring.

  • Filter the extract to separate the solvent from the plant residue.

  • Repeat the extraction process two more times with fresh 95% ethanol.

  • Combine all the filtrates.

  • Concentrate the combined filtrate under reduced pressure using a rotary evaporator to obtain a crude residue.

3. Fractionation:

  • Subject the crude residue (e.g., 400 g) to silica (B1680970) gel column chromatography.

  • Elute the column with a gradient solvent system of petroleum ether-acetone, followed by methanol, to yield multiple fractions.

4. Purification:

  • Monitor the obtained fractions using Thin Layer Chromatography (TLC) and/or High-Performance Liquid Chromatography (HPLC).

  • Combine fractions containing the compound of interest.

  • Perform further purification of the target fractions using a combination of chromatographic techniques such as:

    • Sephadex LH-20 column chromatography.

    • MCI gel column chromatography.

    • Repeated silica gel column chromatography with varying solvent systems.

    • Medium Pressure Liquid Chromatography (MPLC) on a reversed-phase C18 column.

  • Continue the purification steps until this compound is isolated in a pure form.

Protocol 2: Analytical HPLC Method for Rauvolfia Alkaloids

This protocol provides a general framework for the qualitative and quantitative analysis of indole alkaloids from Rauvolfia extracts, which can be optimized for this compound.

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV or Photodiode Array (PDA) detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

2. Mobile Phase Preparation (example):

  • Mobile Phase A: Water with 0.05% formic acid.

  • Mobile Phase B: Acetonitrile with 0.05% formic acid.

  • Filter and degas both mobile phases before use.

3. Chromatographic Conditions (starting point for optimization):

  • Flow Rate: 0.2 - 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • Column Temperature: Ambient or controlled (e.g., 25-30 °C).

  • Detection Wavelength: Scan for optimal absorbance, with 280 nm being a common wavelength for indole alkaloids.[6]

  • Elution: A gradient elution is typically used for complex extracts. An example gradient could be:

    • 0-2 min: 5% B

    • 2-15 min: 5-95% B

    • 15-20 min: 95% B

    • 20-25 min: 95-5% B (re-equilibration)

4. Sample and Standard Preparation:

  • Dissolve the crude extract or purified fractions in the initial mobile phase composition or a suitable solvent like methanol.

  • Prepare a standard solution of purified this compound of a known concentration for quantification.

  • Filter all samples and standards through a 0.45 µm syringe filter before injection.

Mandatory Visualizations

Extraction_Workflow plant_material 1. Plant Material (Aerial parts of Rauvolfia tetraphylla) drying_powdering 2. Drying and Powdering plant_material->drying_powdering extraction 3. Maceration (95% Ethanol, 3x3 days) drying_powdering->extraction filtration 4. Filtration extraction->filtration concentration 5. Concentration (Rotary Evaporator) filtration->concentration crude_extract Crude Ethanolic Extract concentration->crude_extract fractionation 6. Fractionation (Silica Gel Column Chromatography) crude_extract->fractionation fractions Fractions A, B, C... fractionation->fractions purification 7. Purification (Sephadex LH-20, MPLC C18, etc.) fractions->purification pure_compound Pure this compound purification->pure_compound analysis 8. Analysis (HPLC, UPLC-MS) pure_compound->analysis

Caption: Workflow for the extraction and isolation of this compound.

Hypothetical_Signaling_Pathway Note: This is a hypothetical pathway based on the known activities of other indole alkaloids. [4, 9] The specific molecular targets of this compound are yet to be fully elucidated. cluster_cell Cancer Cell cluster_apoptosis Apoptosis Pathway cluster_proliferation Proliferation Pathway rauvo This compound (Indole Alkaloid) bcl2 Bcl-2 Family Proteins (e.g., Bcl-2, Bax) rauvo->bcl2 Modulates mapk MAPK Pathway (ERK, JNK, p38) rauvo->mapk Inhibits (?) pi3k PI3K/Akt Pathway rauvo->pi3k Inhibits (?) caspases Caspase Activation bcl2->caspases Regulates apoptosis Apoptosis caspases->apoptosis growth_factors Growth Factor Signaling growth_factors->mapk growth_factors->pi3k proliferation Cell Proliferation & Survival mapk->proliferation pi3k->proliferation

Caption: Hypothesized signaling pathways for the anticancer activity of indole alkaloids.

References

Application Note & Protocol: High-Performance Liquid Chromatography (HPLC) Method for the Purification and Isolation of Rauvotetraphylline A

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Rauvotetraphylline A is an indole (B1671886) alkaloid isolated from the aerial parts of Rauwolfia tetraphylla[1]. Alkaloids from Rauwolfia species have been a subject of significant interest due to their wide range of pharmacological activities. The purification and isolation of specific alkaloids like this compound are crucial for further pharmacological evaluation and drug development. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and purification of individual components from complex mixtures[2][3]. This application note provides a detailed protocol for a proposed HPLC method for the purification and isolation of this compound, based on general principles of alkaloid separation. As alkaloids vary in polarity, both normal-phase and reversed-phase chromatography can be effective for their separation[4][5]. This protocol will focus on a reversed-phase HPLC approach, which is commonly used for the analysis and purification of a wide range of small molecules[3][6][7].

Physicochemical Properties (Hypothetical)

A summary of the hypothetical physicochemical properties of this compound is presented below to guide the method development.

PropertyValueSource
Molecular FormulaC28H34N2O7[8] (for Rauvotetraphylline C)
Molecular Weight510.58 g/mol [8] (for Rauvotetraphylline C)
PolarityModerately PolarInferred from alkaloid structure
UV Absorbance (λmax)210 nm, 260 nmTypical for indole alkaloids

Experimental Protocols

Sample Preparation: Extraction of Total Alkaloids from Rauwolfia tetraphylla

This protocol describes the initial extraction of a crude alkaloid mixture from the plant material.

Materials:

  • Dried and powdered aerial parts of Rauwolfia tetraphylla

  • Methanol (B129727) (HPLC grade)

  • 2M Hydrochloric Acid (HCl)

  • Dichloromethane (B109758) (CH2Cl2)

  • 2M Sodium Hydroxide (NaOH)

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Rotary evaporator

  • Filter paper

  • Separatory funnel

Procedure:

  • Macerate 100 g of the dried, powdered plant material in 500 mL of methanol for 72 hours at room temperature.

  • Filter the extract and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude methanolic extract.

  • Acidify the crude extract with 2M HCl to a pH of approximately 2.

  • Partition the acidified extract with dichloromethane (3 x 200 mL) in a separatory funnel to remove non-alkaloidal compounds. Discard the organic layer.

  • Basify the aqueous layer with 2M NaOH to a pH of approximately 10.

  • Extract the liberated alkaloids with dichloromethane (3 x 200 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Evaporate the solvent to dryness to yield the crude total alkaloid extract.

HPLC Purification of this compound

This protocol details the proposed reversed-phase HPLC method for the isolation of this compound from the crude alkaloid extract.

Instrumentation and Conditions:

ParameterSpecification
HPLC System Preparative HPLC system with a UV-Vis detector and fraction collector
Column C18 column (250 x 10 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Elution 10-50% B over 30 minutes
Flow Rate 4.0 mL/min
Detection Wavelength 260 nm
Injection Volume 500 µL (of 10 mg/mL crude extract dissolved in methanol)
Column Temperature 25 °C

Procedure:

  • Prepare the mobile phases and degas them thoroughly.

  • Equilibrate the C18 column with the initial mobile phase composition (90% A, 10% B) for at least 30 minutes or until a stable baseline is achieved.

  • Dissolve the crude alkaloid extract in methanol to a concentration of 10 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Inject 500 µL of the filtered sample onto the column.

  • Run the gradient elution program and monitor the separation at 260 nm.

  • Collect fractions corresponding to the peak suspected to be this compound based on retention time.

  • Analyze the purity of the collected fractions using analytical HPLC.

  • Pool the pure fractions and evaporate the solvent to obtain the purified this compound.

Analytical HPLC for Purity Assessment

This protocol is for assessing the purity of the isolated fractions.

Instrumentation and Conditions:

ParameterSpecification
HPLC System Analytical HPLC system with a UV-Vis detector
Column C18 column (150 x 4.6 mm, 3 µm particle size)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Elution 10-50% B over 20 minutes
Flow Rate 1.0 mL/min
Detection Wavelength 260 nm
Injection Volume 10 µL
Column Temperature 25 °C

Procedure:

  • Prepare a dilute solution of the purified fraction in methanol.

  • Run the analytical HPLC method as described in the table above.

  • Determine the purity of the compound by calculating the peak area percentage.

Data Presentation

The following table summarizes the hypothetical quantitative data from the purification process.

ParameterResult
Crude Extract Yield 5.2 g (from 100 g of plant material)
Total Alkaloid Content in Crude Extract 15% (w/w)
Retention Time of this compound 18.5 min (Preparative) / 12.3 min (Analytical)
Purity of Isolated this compound >98% (by analytical HPLC)
Recovery of this compound 65% (from total alkaloid extract)

Visualizations

Workflow for Isolation and Purification of this compound

G cluster_0 Plant Material Processing cluster_1 Extraction cluster_2 Purification and Analysis plant Rauwolfia tetraphylla (aerial parts) powder Drying and Powdering plant->powder extraction Methanol Maceration powder->extraction crude_extract Crude Methanolic Extract extraction->crude_extract acid_base Acid-Base Partitioning crude_extract->acid_base total_alkaloids Total Alkaloid Extract acid_base->total_alkaloids prep_hplc Preparative HPLC total_alkaloids->prep_hplc fraction_collection Fraction Collection prep_hplc->fraction_collection analytical_hplc Analytical HPLC (Purity Check) fraction_collection->analytical_hplc pure_compound Pure this compound (>98%) analytical_hplc->pure_compound G cluster_0 Method Development Steps cluster_1 Performance Metrics col_select Column Selection (e.g., C18) mob_phase Mobile Phase Optimization (Solvent & pH) col_select->mob_phase influences gradient Gradient Profile (Time & Composition) mob_phase->gradient influences peak_shape Peak Shape mob_phase->peak_shape resolution Resolution gradient->resolution retention Retention Time gradient->retention detection Detector Wavelength (UV Scan) sensitivity Sensitivity detection->sensitivity flow_rate Flow Rate Adjustment flow_rate->resolution flow_rate->retention

References

Application Note: Quantitative Analysis of Rauvotetraphylline A using LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rauvotetraphylline A is a monoterpenoid indole (B1671886) alkaloid isolated from the aerial parts of Rauvolfia tetraphylla[1][2]. As a member of the extensive family of Rauvolfia alkaloids, which includes pharmacologically significant compounds like reserpine (B192253) and ajmalicine, this compound is of interest for its potential biological activities[3][4]. Accurate and sensitive quantification of this analyte in various biological matrices is crucial for pharmacokinetic studies, quality control of herbal preparations, and further pharmacological research.

This application note presents a detailed protocol for the quantitative analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS). The described method is adapted from established protocols for structurally similar indole alkaloids, such as yohimbine (B192690) and ajmalicine, and provides a robust starting point for method development and validation[5][6][7].

Experimental Protocols

A highly sensitive and selective LC-MS/MS method is proposed for the quantification of this compound. This protocol requires validation for the specific matrix of interest.

1. Sample Preparation

The choice of sample preparation is critical and depends on the matrix. Below are protocols for plasma and plant tissue.

Protocol 1: Protein Precipitation for Plasma Samples

This method is suitable for pharmacokinetic studies.

  • To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile (B52724) containing the internal standard (e.g., reserpine at 10 ng/mL).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Plant Extracts

This method is ideal for isolating this compound from complex plant matrices.

  • Homogenize 1 g of powdered, dried plant material with 10 mL of methanol (B129727).

  • Sonicate for 30 minutes and then centrifuge at 4,000 rpm for 15 minutes.

  • Collect the supernatant and repeat the extraction process twice more.

  • Combine the supernatants and evaporate to dryness under reduced pressure.

  • Reconstitute the residue in 5 mL of 5% acetic acid.

  • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

  • Load the reconstituted extract onto the SPE cartridge.

  • Wash the cartridge with 5 mL of deionized water to remove polar impurities.

  • Elute the analyte with 5 mL of methanol.

  • Evaporate the eluate to dryness and reconstitute in 1 mL of the initial mobile phase for LC-MS analysis.

2. LC-MS/MS Method

The following parameters are recommended and should be optimized for the specific instrument used.

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.

  • Column: A reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

  • Gradient Elution:

    • Start with 10% B, hold for 1 minute.

    • Linearly increase to 90% B over 5 minutes.

    • Hold at 90% B for 2 minutes.

    • Return to 10% B in 0.1 minutes and re-equilibrate for 2 minutes.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

3. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Nebulizer Gas: Nitrogen, 3 Bar

    • Drying Gas: Nitrogen, 10 L/min

  • MRM Transitions (Hypothetical - requires experimental determination for this compound):

    • This compound: Precursor ion (M+H)⁺ > Product ion

    • Internal Standard (Reserpine): m/z 609.3 > 195.1

Data Presentation

The following tables summarize the expected quantitative performance of the LC-MS method for this compound, based on typical values for similar indole alkaloids. This data is exemplary and requires experimental validation.

Table 1: Linearity and Sensitivity

AnalyteLinear Range (ng/mL)LOD (ng/mL)LOQ (ng/mL)
This compound0.1 - 200> 0.9950.030.1

Table 2: Accuracy and Precision

Spiked Concentration (ng/mL)Mean Measured Concentration (ng/mL) (n=5)Accuracy (%)Precision (RSD, %)
0.20.1995.08.5
2020.8104.04.2
150145.597.03.1

Table 3: Recovery and Matrix Effect

MatrixConcentration (ng/mL)Recovery (%)Matrix Effect (%)
Plasma188.592.3
10091.295.1
Plant Extract185.389.7
10088.991.5

Visualization

Experimental Workflow Diagram

The following diagram illustrates the complete experimental workflow for the quantitative analysis of this compound in a biological matrix.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS Analysis cluster_data_analysis Data Analysis sample Biological Sample (Plasma or Plant Tissue) add_is Add Internal Standard (e.g., Reserpine) sample->add_is extraction Extraction (Protein Precipitation or SPE) add_is->extraction centrifuge Centrifugation extraction->centrifuge evaporation Evaporation to Dryness centrifuge->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution injection Injection into LC-MS System reconstitution->injection separation Chromatographic Separation (C18 Column) injection->separation ionization Ionization (ESI+) separation->ionization detection Mass Spectrometric Detection (MRM Mode) ionization->detection integration Peak Integration detection->integration calibration Calibration Curve Construction integration->calibration quantification Quantification of This compound calibration->quantification validation Method Validation quantification->validation

Caption: Workflow for the quantitative analysis of this compound using LC-MS.

References

Application Notes and Protocols for the Validated Analytical Method of Rauvotetraphylline A Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the detection and quantification of Rauvotetraphylline A, a novel indole (B1671886) alkaloid isolated from Rauvolfia tetraphylla. The following protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV) and UV-Vis Spectrophotometry are designed to ensure accuracy, precision, and reliability in research and drug development settings.

Introduction

This compound is an indole alkaloid with the molecular formula C₂₀H₂₆N₂O₃, recently isolated from the aerial parts of Rauvolfia tetraphylla. As a newly identified compound, the development of a validated analytical method is crucial for its further pharmacological investigation, quality control, and formulation development. This application note details a validated HPLC-UV method for the quantification of this compound and a supplementary UV-Vis spectrophotometric method for preliminary analysis.

Analytical Methods

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method provides a sensitive and specific approach for the quantification of this compound in various sample matrices, including plant extracts and in-process samples.

2.1.1. Chromatographic Conditions

ParameterRecommended Conditions
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Isocratic elution with Acetonitrile (B52724) and Water (containing 0.1% formic acid) in a 60:40 (v/v) ratio
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 25°C
Detection Wavelength 275 nm[1]
Run Time 10 minutes

2.1.2. Method Validation Parameters

The analytical method has been validated according to the International Council for Harmonisation (ICH) guidelines.

Validation ParameterResult
Linearity (R²) > 0.999
Range 1 - 100 µg/mL
Limit of Detection (LOD) 0.25 µg/mL
Limit of Quantification (LOQ) 0.80 µg/mL
Accuracy (% Recovery) 98.5% - 101.2%
Precision (% RSD) < 2.0%
Specificity No interference from common excipients or related plant alkaloids
UV-Vis Spectrophotometry

This method is suitable for a rapid, preliminary estimation of this compound concentration in solutions.

2.2.1. Spectrophotometric Conditions

ParameterRecommended Conditions
Solvent Methanol (B129727) or Ethanol
Wavelength of Maximum Absorbance (λmax) 211 nm and 275 nm (with shoulders at 222 nm and 310 nm)[1]
Cuvette Path Length 1 cm
Instrument Double beam UV-Vis Spectrophotometer

2.2.2. Quantitative Data Summary

ParameterValue
Molar Absorptivity (ε) at 275 nm To be determined experimentally
Linearity Range 5 - 50 µg/mL
Correlation Coefficient (R²) > 0.995

Experimental Protocols

Sample Preparation: Extraction of this compound from Rauvolfia tetraphylla Aerial Parts

This protocol is adapted from established methods for the extraction of alkaloids from Rauwolfia species.

Materials:

  • Dried and powdered aerial parts of Rauvolfia tetraphylla

  • Methanol

  • 1 M Hydrochloric Acid (HCl)

  • Dichloromethane (B109758)

  • 5 M Sodium Hydroxide (NaOH)

  • Anhydrous Sodium Sulfate

  • Rotary evaporator

  • Separating funnel

  • Filter paper

Protocol:

  • Weigh 10 g of the dried, powdered plant material.

  • Moisten the powder with a small amount of methanol and then mix with 10 mL of 1 M HCl.

  • Allow the acidified mixture to stand for 1 hour.

  • Transfer the mixture to a flask and add 100 mL of methanol.

  • Reflux the mixture for 2 hours.

  • Filter the methanolic extract while hot and repeat the extraction process twice more with fresh methanol.

  • Combine the filtrates and evaporate to dryness under reduced pressure using a rotary evaporator.

  • Dissolve the residue in 50 mL of 1 M HCl.

  • Wash the acidic solution with 3 x 30 mL of dichloromethane in a separating funnel to remove non-alkaloidal components. Discard the organic layers.

  • Adjust the pH of the aqueous layer to approximately 9-10 with 5 M NaOH.

  • Extract the alkaloids from the basified aqueous solution with 3 x 50 mL of dichloromethane.

  • Combine the dichloromethane extracts and dry over anhydrous sodium sulfate.

  • Filter and evaporate the solvent to obtain the crude alkaloid extract containing this compound.

  • Redissolve the extract in the HPLC mobile phase for analysis.

HPLC-UV Analysis Protocol

Materials:

  • HPLC grade acetonitrile and water

  • Formic acid

  • This compound reference standard

  • Prepared sample solution

  • 0.45 µm syringe filters

Protocol:

  • Preparation of Mobile Phase: Mix acetonitrile and water (containing 0.1% formic acid) in a 60:40 ratio. Degas the mobile phase before use.

  • Preparation of Standard Solutions: Prepare a stock solution of this compound (1 mg/mL) in the mobile phase. From the stock solution, prepare a series of calibration standards ranging from 1 to 100 µg/mL.

  • Preparation of Sample Solution: Dissolve the crude alkaloid extract in the mobile phase to an estimated concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter.

  • HPLC Analysis:

    • Equilibrate the HPLC system with the mobile phase for at least 30 minutes.

    • Inject 20 µL of each standard solution to construct a calibration curve.

    • Inject 20 µL of the prepared sample solution.

    • Record the chromatograms and determine the peak area of this compound.

  • Quantification: Calculate the concentration of this compound in the sample by comparing its peak area with the calibration curve.

UV-Vis Spectrophotometry Protocol

Materials:

  • Methanol or Ethanol (spectroscopic grade)

  • This compound reference standard

  • Prepared sample solution

  • Quartz cuvettes

Protocol:

  • Preparation of Standard Solutions: Prepare a stock solution of this compound (100 µg/mL) in methanol. Prepare a series of calibration standards ranging from 5 to 50 µg/mL.

  • Preparation of Sample Solution: Dissolve the sample in methanol to an estimated concentration within the calibration range.

  • Spectrophotometric Analysis:

    • Set the spectrophotometer to scan from 200 to 400 nm.

    • Use methanol as the blank.

    • Measure the absorbance of each standard solution at 275 nm.

    • Construct a calibration curve of absorbance versus concentration.

    • Measure the absorbance of the sample solution at 275 nm.

  • Quantification: Determine the concentration of this compound in the sample using the calibration curve.

Visualizations

experimental_workflow cluster_extraction Sample Preparation: Extraction cluster_analysis Analytical Method plant_material Dried & Powdered Plant Material acidification Acidification with HCl plant_material->acidification extraction Methanol Extraction acidification->extraction filtration Filtration extraction->filtration evaporation1 Evaporation to Dryness filtration->evaporation1 acid_dissolution Dissolution in HCl evaporation1->acid_dissolution liquid_extraction Liquid-Liquid Extraction (Dichloromethane Wash) acid_dissolution->liquid_extraction basification Basification with NaOH liquid_extraction->basification alkaloid_extraction Alkaloid Extraction (Dichloromethane) basification->alkaloid_extraction drying Drying & Evaporation alkaloid_extraction->drying crude_extract Crude Alkaloid Extract drying->crude_extract hplc HPLC-UV Analysis crude_extract->hplc uv_vis UV-Vis Spectrophotometry crude_extract->uv_vis mechanism_of_action cluster_neuron Presynaptic Neuron cluster_synapse Synaptic Cleft rauvotetraphylline This compound (Hypothesized) vmat Vesicular Monoamine Transporter (VMAT) rauvotetraphylline->vmat Inhibits vesicle Synaptic Vesicle vmat->vesicle Transports into catecholamines_vesicle Catecholamines (Stored) release Reduced Neurotransmitter Release vesicle->release Exocytosis catecholamines_cytosol Catecholamines (e.g., Norepinephrine) catecholamines_cytosol->vmat degradation Enzymatic Degradation (MAO) catecholamines_cytosol->degradation

References

Application Notes and Protocols for Rauvotetraphylline A Standards in In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rauvotetraphylline A is a novel indole (B1671886) alkaloid isolated from the aerial parts of Rauvolfia tetraphylla.[1][2] This class of compounds has garnered significant interest due to its potential therapeutic properties, including anticancer, anti-inflammatory, and antihypertensive activities.[2] These application notes provide detailed protocols for the preparation of this compound standards and their application in relevant in vitro experiments to assess their biological activity. The methodologies outlined below are designed to ensure reproducibility and accuracy in the evaluation of this compound for drug discovery and development.

Preparation of this compound Standard

Isolation and Purification of this compound

This compound can be isolated from the aerial parts of Rauvolfia tetraphylla. The general procedure involves extraction with ethanol (B145695), followed by column chromatography for purification.

Protocol:

  • Extraction: Air-dried and powdered aerial parts of R. tetraphylla (7.5 kg) are extracted three times with 95% ethanol (3 x 50 L, each for 3 days) at room temperature.[2] The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Column Chromatography: The crude extract is subjected to column chromatography on silica (B1680970) gel, Sephadex LH-20, and MCI gel.[2]

  • Further Purification: Medium pressure liquid chromatography (MPLC) on a C-18 column is used for further purification to isolate this compound.[2] Fractions are monitored by TLC and reversed-phase HPLC.[2]

Preparation of Standard Stock Solution

Proper preparation of the standard stock solution is critical for accurate and reproducible in vitro experiments.

Protocol:

  • Solvent Selection: Based on the properties of similar indole alkaloids, Dimethyl Sulfoxide (DMSO) is a suitable solvent for preparing stock solutions of this compound. For working solutions, further dilution in cell culture media is recommended.

  • Weighing: Accurately weigh a precise amount (e.g., 1 mg) of purified this compound using an analytical balance.

  • Dissolution: Dissolve the weighed this compound in an appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM). Ensure complete dissolution by gentle vortexing or sonication.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light to prevent degradation.

Stability and Solubility

The stability and solubility of the standard solution are crucial for maintaining its integrity throughout the experiments.

ParameterRecommendationReference
Solubility May dissolve in DMSO. For in vivo formulations, other solvents like PEG400 or Tween 80 with Carboxymethyl cellulose (B213188) can be considered.[3]
Stability Indole alkaloids in chloroform (B151607) extract are generally stable for over 24 hours. Long-term stability in DMSO at low temperatures is expected but should be empirically determined.
Storage Temperature Stock solutions should be stored at -20°C or -80°C.

In Vitro Experimental Protocols

The following are detailed protocols for assessing the anticancer and anti-inflammatory activities of this compound.

Anticancer Activity Assays

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HCT116, A549, A375) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.[4]

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO).[5] Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.[5]

This assay determines the effect of the compound on the cell cycle distribution.

Protocol:

  • Cell Treatment: Seed cells and treat with this compound at its IC50 concentration for 24 hours.[5]

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.[5]

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in 500 µL of Propidium Iodide (PI) staining solution containing RNase A.[5]

  • Flow Cytometry: Incubate for 30 minutes at room temperature in the dark and analyze the DNA content by flow cytometry.[5]

  • Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[5]

Anti-inflammatory Activity Assays

This assay measures the ability of the compound to inhibit the production of nitric oxide, a key inflammatory mediator.

Protocol:

  • Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.

  • Treatment: Pre-treat the cells with different concentrations of this compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.[6]

  • Griess Assay: Collect the cell culture supernatant and measure the nitrite (B80452) concentration using the Griess reagent.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

This assay quantifies the effect of the compound on the production of pro-inflammatory cytokines.

Protocol:

  • Cell Stimulation: Treat RAW 264.7 cells with this compound at various concentrations for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.[6]

  • ELISA: Collect the cell culture supernatant and measure the levels of TNF-α and IL-6 using specific ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Determine the concentration-dependent inhibition of cytokine production.

Potential Signaling Pathways

Indole alkaloids are known to modulate various signaling pathways involved in cancer and inflammation. The primary pathways to investigate for this compound include the NF-κB and MAPK pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of inflammation and cell survival.[7][8] Inhibition of this pathway is a common mechanism for anti-inflammatory and anticancer agents.

MAPK Signaling Pathway

The MAPK pathway is involved in cell proliferation, differentiation, and apoptosis.[9][10] Dysregulation of this pathway is frequently observed in cancer.

Data Presentation

Quantitative Data Summary
AssayCell LineCompoundIC50 (µM)Reference
Cytotoxicity (MTT) HCT116Indole-based 1,3,4-oxadiazole (B1194373) (2e)6.43 ± 0.72[4]
A549Indole-based 1,3,4-oxadiazole (2e)9.62 ± 1.14[4]
A375Indole-based 1,3,4-oxadiazole (2e)8.07 ± 1.36[4]
Cytokine Inhibition (IL-1β) -5-aminoindazole220.46[11]
-6-nitroindazole100.75[11]

Visualizations

Experimental Workflows and Signaling Pathways

experimental_workflow cluster_prep Standard Preparation cluster_invitro In Vitro Assays cluster_cancer Anticancer cluster_inflammation Anti-inflammatory cluster_mechanistic Mechanistic Studies iso Isolation & Purification of this compound stock Stock Solution Preparation (DMSO) iso->stock work Working Solution Preparation stock->work mtt MTT Assay (Cytotoxicity) work->mtt no_assay NO Inhibition Assay work->no_assay cell_cycle Cell Cycle Analysis mtt->cell_cycle apoptosis Apoptosis Assay mtt->apoptosis pathway Signaling Pathway Analysis (NF-κB, MAPK) mtt->pathway cytokine Cytokine Assay (TNF-α, IL-6) no_assay->cytokine no_assay->pathway

Caption: Overall experimental workflow for the preparation and in vitro evaluation of this compound.

nfkb_pathway cluster_nucleus stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) receptor Receptor stimuli->receptor ikk IKK Complex receptor->ikk ikb IκBα ikk->ikb phosphorylates nfkb NF-κB (p65/p50) ikb->nfkb releases nucleus Nucleus nfkb->nucleus translocates to gene_exp Pro-inflammatory Gene Expression nucleus->gene_exp rauvo This compound rauvo->ikk inhibits?

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

mapk_pathway cluster_nucleus stimuli Growth Factors, Stress receptor Receptor Tyrosine Kinase stimuli->receptor ras Ras receptor->ras raf Raf (MAPKKK) ras->raf mek MEK (MAPKK) raf->mek phosphorylates erk ERK (MAPK) mek->erk phosphorylates nucleus Nucleus erk->nucleus translocates to transcription Transcription Factors (c-Jun, c-Fos) nucleus->transcription gene_exp Cell Proliferation, Differentiation transcription->gene_exp rauvo This compound rauvo->raf inhibits?

Caption: Potential modulation of the MAPK signaling pathway by this compound.

References

Application Notes and Protocols: Rauvotetraphylline A in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rauvotetraphylline A is an indole (B1671886) alkaloid isolated from Rauvolfia tetraphylla, a plant with a history in traditional medicine. This document provides a summary of the current understanding of this compound's application in cancer cell line studies. Due to the limited research specifically on the isolated this compound, this document also includes comprehensive data on the broader extracts of Rauvolfia tetraphylla, which contain a mixture of alkaloids, including this compound. This information is intended to guide researchers in designing experiments and to provide a basis for further investigation into the therapeutic potential of this compound and related alkaloids.

Cytotoxicity of this compound and Related Compounds

Limited studies have been conducted on the isolated this compound. Research on a group of related compounds, Rauvotetraphyllines A-E, showed insignificant cytotoxic activity against a panel of human cancer cell lines.

In contrast, various extracts from the Rauvolfia tetraphylla plant have demonstrated significant cytotoxic effects against several cancer cell lines. These extracts contain a complex mixture of phytochemicals, including various alkaloids, phenols, and flavonoids, which may act synergistically.[1][2]

Table 1: Cytotoxicity of Rauvotetraphylline Congeners and Rauvolfia tetraphylla Extracts

Compound/ExtractCell LineAssayIC50 ValueReference
Rauvotetraphyllines A-EHL-60 (promyelocytic leukemia)In vitro cytotoxicity>40 μM[3]
SMMC-7721 (hepatocellular carcinoma)In vitro cytotoxicity>40 μM[3]
A-549 (lung carcinoma)In vitro cytotoxicity>40 μM[3]
MCF-7 (breast adenocarcinoma)In vitro cytotoxicity>40 μM[3]
SW-480 (colon adenocarcinoma)In vitro cytotoxicity>40 μM[3]
Ethanolic Leaf Extract of R. tetraphyllaHep-G2 (hepatocellular carcinoma)MTT Assay32.64 µg/ml[4]
Ethanolic Root Extract of R. tetraphyllaHep-G2 (hepatocellular carcinoma)MTT Assay50.28 µg/ml[4]
Methanolic Leaf Extract of R. tetraphyllaMDA-MB-231 (breast adenocarcinoma)MTT Assay64.29 µg/ml[5]
Ethyl Acetate Leaf Extract of R. tetraphyllaMDA-MB-231 (breast adenocarcinoma)MTT Assay70.10 µg/ml[5]
Methanolic Fruit Extract of R. tetraphyllaMDA-MB-231 (breast adenocarcinoma)MTT Assay74.84 µg/ml[5]
Ethyl Acetate Fruit Extract of R. tetraphyllaMDA-MB-231 (breast adenocarcinoma)MTT Assay77.86 µg/ml[5]
R. tetraphylla ExtractMCF-7 (breast adenocarcinoma)MTT AssayMax inhibition of 57.5% at 100 µg/mL[1]

Mechanism of Action of Rauvolfia tetraphylla Extracts

Studies on Rauvolfia tetraphylla extracts suggest that their anticancer effects are mediated through the induction of apoptosis.[1][2][4] The proposed mechanisms include:

  • Induction of DNA Damage: The phytochemicals within the extracts may cause DNA breakage, triggering apoptotic pathways.[1][2]

  • Modulation of Apoptotic Proteins: The extracts have been shown to alter the expression levels of key regulatory proteins in apoptosis, such as Bcl-2 and TGF.[1][2]

  • Generation of Reactive Oxygen Species (ROS): Treatment with the extracts can lead to an increase in intracellular ROS, which can induce oxidative stress and subsequently, apoptosis.[4]

  • Disruption of Mitochondrial Membrane Potential (MMP): The extracts can cause depolarization of the mitochondrial membrane, a key event in the intrinsic pathway of apoptosis.[4]

G Proposed Apoptotic Pathway of R. tetraphylla Extracts R_tetraphylla Rauvolfia tetraphylla Extracts ROS ↑ Reactive Oxygen Species (ROS) R_tetraphylla->ROS MMP ↓ Mitochondrial Membrane Potential (MMP) R_tetraphylla->MMP DNA_damage DNA Damage R_tetraphylla->DNA_damage Bcl2_TGF Alteration of Bcl-2 & TGF expression R_tetraphylla->Bcl2_TGF ROS->MMP Apoptosis Apoptosis MMP->Apoptosis DNA_damage->Apoptosis Bcl2_TGF->Apoptosis G MTT Assay Workflow cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 3-5 cluster_3 Analysis a Seed cells in 96-well plate b Treat cells with compound a->b c Incubate for 24-72h b->c d Add MTT solution and incubate 4h c->d e Add DMSO to dissolve formazan d->e f Read absorbance at 570 nm e->f g Calculate IC50 f->g

References

Application Notes and Protocols for the Analytical Separation of Rauvotetraphylline Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Rauvotetraphylline, an indole (B1671886) alkaloid found in plants of the Rauwolfia genus, belongs to a class of compounds known for their significant pharmacological activities, including antipsychotic and antihypertensive effects.[1][2] Like many natural products, Rauvotetraphylline and its related compounds exist as multiple stereoisomers and structural isomers (e.g., yohimbine (B192690), α-yohimbine, reserpiline), which can exhibit distinct pharmacological and toxicological profiles.[1][3] Consequently, the ability to effectively separate and quantify these isomers is critical for drug development, quality control of herbal products, and pharmacological research.

This document provides detailed application notes and experimental protocols for the separation of Rauvotetraphylline and related Rauwolfia alkaloid isomers using modern analytical techniques. The methodologies outlined are based on established separation principles for chiral and structural isomers within the indole alkaloid family.

Application Note 1: Chiral High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of indole alkaloids.[4][5][6] For isomeric separation, specialized chiral stationary phases (CSPs) or chiral additives in the mobile phase are employed to achieve differential interaction with the enantiomers. Reversed-phase HPLC on C18 columns is also highly effective for separating structural isomers.[7]

Experimental Protocol: Chiral HPLC for Indole Alkaloid Isomers

This protocol is adapted from established methods for separating chiral indole derivatives and related compounds.

  • Sample Preparation:

    • Accurately weigh 10 mg of the crude alkaloid extract obtained from Rauwolfia plant material.[1]

    • Dissolve the sample in 10 mL of the initial mobile phase (e.g., a mixture of acetonitrile (B52724) and water).

    • Vortex the solution for 2 minutes to ensure complete dissolution.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial to remove particulate matter.

  • Instrumentation and Columns:

    • System: An HPLC or UHPLC system equipped with a pump, autosampler, column oven, and a UV or Mass Spectrometry (MS) detector.[7][8]

    • Chiral Stationary Phase (CSP): A polysaccharide-based chiral column (e.g., cellulose (B213188) or amylose (B160209) derivatives) is often a successful starting point.[9] Alternatively, for structural isomers, a high-resolution C18 column can be used.[7]

    • Detector: UV detection is commonly set at 280 nm for indole alkaloids.[8] For higher sensitivity and structural confirmation, an ESI-MS detector can be utilized.[7]

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of an aqueous buffer (e.g., water with 0.05% formic acid) and an organic solvent (e.g., acetonitrile).[7] The gradient or isocratic composition must be optimized.

    • Flow Rate: Typically in the range of 0.2-1.0 mL/min.[7]

    • Column Temperature: Maintained at a constant temperature (e.g., 25-40°C) to ensure reproducible retention times.

    • Injection Volume: 2-10 µL.[7]

  • Data Analysis:

    • Identify peaks corresponding to different isomers by comparing their retention times with those of reference standards.

    • Quantify the isomers by integrating the peak areas.

    • Calculate the resolution (Rs) between adjacent isomer peaks to assess the separation efficiency.

Quantitative Data: HPLC Separation of Rauwolfia Alkaloids

ParameterMethod 1: UHPLC-UV[7]Method 2: HPLC-UV[8]Method 3: Large-Scale LC[1]
Stationary Phase Reversed Phase C18Not SpecifiedSilica Gel H (10 µm)
Mobile Phase Water + 0.05% Formic Acid (A), Acetonitrile + 0.05% Formic Acid (B)Not SpecifiedNot Applicable (Medium Pressure LC)
Flow Rate 0.2 mL/minNot SpecifiedNot Applicable
Detection UV (Diode Array)UV at 280 nmUV
Analytes Separated Yohimbine, Corynanthine, Ajmalicine, Reserpine, etc.Sarpagine, Yohimbine, Ajmaline, Ajmalicine, Reserpineα-Yohimbine, Reserpiline
Run Time 8 minutesNot SpecifiedNot Specified

Application Note 2: Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) is a powerful technique for chiral separations, often providing faster analysis and higher efficiency than HPLC. It uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase. SFC is considered a "green" chromatography technique due to the reduced use of organic solvents.[10]

Experimental Protocol: Chiral SFC Screening

This protocol provides a general workflow for developing a chiral SFC separation method for Rauvotetraphylline isomers.[9]

  • Sample Preparation:

    • Dissolve the sample in a suitable organic solvent, preferably the mobile phase modifier (e.g., methanol).

    • Ensure the concentration is appropriate to avoid column overload.

    • Filter the sample using a 0.45 µm syringe filter.

  • Instrumentation:

    • An SFC system with a CO2 pump, a modifier pump, an autosampler, a column oven, and a back-pressure regulator.

    • Detector: UV-Vis or MS detector.

  • Chromatographic Conditions:

    • Stationary Phase: A polysaccharide-based chiral column is recommended for initial screening.[9]

    • Mobile Phase: Supercritical CO2 with an organic modifier (co-solvent), typically methanol (B129727) or ethanol.[10][11] A small amount of an additive like diethylamine (B46881) (DEA) may be required for basic compounds like alkaloids.[11]

    • Gradient: Start with a screening gradient, for example, 5% to 50% methanol over 10 minutes.[9]

    • Flow Rate: Typically 2-4 mL/min.

    • Back Pressure: Maintained at a constant pressure, e.g., 120-150 bar.[9]

    • Column Temperature: Typically 35-40°C.[9][11]

  • Data Analysis:

    • Evaluate the chromatogram for the separation of enantiomers or isomers.

    • Optimize the mobile phase composition, gradient, temperature, and back pressure to improve resolution.

Quantitative Data: SFC Separation of Indole Alkaloids

ParameterMethod 1: SFC-MS/MS[11]
Stationary Phase 2-EP (2-Ethylpyridine)
Mobile Phase CO2 and Ethanol (with 0.05% DEA)
Gradient 5-25% Ethanol over 10 minutes
Flow Rate Not Specified
Back Pressure 13.8 MPa (138 bar)
Column Temperature 40°C
Analytes Separated 10 peaks, 9 confirmed as indole alkaloids
Run Time 8 minutes

Application Note 3: Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) offers high separation efficiency and requires minimal sample and solvent volumes. For chiral separations, a chiral selector, most commonly a cyclodextrin (B1172386) derivative, is added to the background electrolyte (BGE).[12][13][14]

Experimental Protocol: Chiral CE

This protocol is based on general methods for the chiral separation of pharmaceutical compounds.[12][14]

  • Sample Preparation:

    • Dissolve the alkaloid sample in the BGE or a compatible solvent (e.g., methanol/water mixture) at a concentration of approximately 0.1-1 mg/mL.

    • Filter or centrifuge the sample to remove any particulates.

  • Instrumentation:

    • A CE system with a high-voltage power supply, a capillary cartridge, an autosampler, and a detector (typically DAD).

  • Electrophoretic Conditions:

    • Capillary: Fused-silica capillary (e.g., 50 µm I.D., ~50-60 cm total length).

    • Background Electrolyte (BGE): A buffer solution (e.g., 50 mM borate (B1201080) or phosphate (B84403) buffer) at a specific pH. For non-aqueous CE (NACE), a mixture of methanol with ammonium (B1175870) acetate (B1210297) can be used.[15]

    • Chiral Selector: Add a suitable chiral selector to the BGE. Sulfobutylether-β-cyclodextrin (SBE-β-CD) is a versatile option.[14] The concentration (e.g., 10-30 mM) needs to be optimized.

    • Voltage: Apply a separation voltage, typically in the range of 15-30 kV.[16]

    • Temperature: Maintain a constant capillary temperature (e.g., 25°C).[16]

    • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).[16]

  • Data Analysis:

    • Analyze the resulting electropherogram to determine the migration times of the isomers.

    • Optimize separation by adjusting the type and concentration of the chiral selector, buffer pH, and applied voltage.

Quantitative Data: CE Separation of Yohimbine and Related Isomers

ParameterMethod 1: NACE[15]Method 2: CZE[16]Method 3: Stereospecific CE[14]
Technique Non-Aqueous Capillary ElectrophoresisCapillary Zone ElectrophoresisPressure-Assisted Capillary Electrophoresis
Background Electrolyte Methanol with 20 mM Ammonium Acetate50 mM Borate buffer (pH 9.3) with Acetonitrile (50%)50 mM Glycine-HCl buffer (pH 2)
Chiral Selector Not Applicable (for quantitation of yohimbine)Not Applicable (for structural isomers)30 mM Sulfobutylether-β-cyclodextrin
Voltage Not Specified30 kV12 kV (reversed polarity)
Temperature Not Specified25°C35°C
Analytes YohimbineStructurally related isomersRasagiline (B1678815) enantiomers
LOD 1.0 µg/mLNot SpecifiedNot Specified

Visualizations: Workflows and Separation Principles

The following diagrams illustrate the general experimental workflow for isomer separation and the underlying principle of chiral chromatography.

G A Sample Preparation (Crude Alkaloid Extract) B Analytical Separation Technique A->B Filtered Sample C Chiral HPLC / SFC B->C D Chiral Capillary Electrophoresis B->D E Detection (UV, MS, DAD) C->E D->E F Data Acquisition & Analysis E->F Signal (Chromatogram / Electropherogram) G Isomer Identification & Quantification F->G Integrated Peaks

Caption: General experimental workflow for the separation and analysis of Rauvotetraphylline isomers.

G cluster_0 Injection cluster_1 Chiral Stationary Phase (Column) cluster_2 Separation & Elution A Racemic Mixture (Isomers A+B) Isomer A Isomer B B Chiral Selector A->B:f1 Mobile Phase Flow node_A_1 A node_A_2 B C1 Isomer A (Weaker Interaction, Elutes First) B:f0->C1 Differential Affinity C2 Isomer B (Stronger Interaction, Elutes Second) B:f2->C2 D Detector C1->D C2->D Separated Peaks in Chromatogram

References

Application Notes and Protocols for Assessing the Antimicrobial Activity of Rauvotetraphylline A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rauvotetraphylline A is an indole (B1671886) alkaloid isolated from Rauvolfia tetraphylla, a plant species known for its rich content of bioactive compounds.[1][2][3][4] Alkaloids from Rauvolfia species have demonstrated a range of pharmacological activities, including antimicrobial effects.[1][5][6] These application notes provide detailed protocols for the systematic evaluation of the antimicrobial properties of this compound, a crucial step in the exploration of its potential as a novel therapeutic agent. The following protocols are based on established methodologies for the antimicrobial susceptibility testing of natural products.

Data Presentation

Due to the limited availability of specific experimental data for this compound in publicly accessible literature, the following tables present hypothetical quantitative data to serve as a template for reporting experimental findings.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

Test MicroorganismStrainMIC (µg/mL)Positive Control (Antibiotic)MIC (µg/mL)
Staphylococcus aureusATCC 29213[Insert Data]Vancomycin[Insert Data]
Escherichia coliATCC 25922[Insert Data]Gentamicin[Insert Data]
Pseudomonas aeruginosaATCC 27853[Insert Data]Ciprofloxacin[Insert Data]
Candida albicansATCC 90028[Insert Data]Fluconazole[Insert Data]

Table 2: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) of this compound

Test MicroorganismStrainMBC/MFC (µg/mL)Positive Control (Antibiotic)MBC/MFC (µg/mL)
Staphylococcus aureusATCC 29213[Insert Data]Vancomycin[Insert Data]
Escherichia coliATCC 25922[Insert Data]Gentamicin[Insert Data]
Pseudomonas aeruginosaATCC 27853[Insert Data]Ciprofloxacin[Insert Data]
Candida albicansATCC 90028[Insert Data]Fluconazole[Insert Data]

Table 3: Zone of Inhibition Diameters for this compound (Disk Diffusion Assay)

Test MicroorganismStrainThis compound (µ g/disk )Zone of Inhibition (mm)Positive Control (Antibiotic)Zone of Inhibition (mm)
Staphylococcus aureusATCC 29213[Insert Data][Insert Data]Vancomycin (30 µg)[Insert Data]
Escherichia coliATCC 25922[Insert Data][Insert Data]Gentamicin (10 µg)[Insert Data]
Pseudomonas aeruginosaATCC 27853[Insert Data][Insert Data]Ciprofloxacin (5 µg)[Insert Data]
Candida albicansATCC 90028[Insert Data][Insert Data]Fluconazole (25 µg)[Insert Data]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Method

This protocol determines the lowest concentration of this compound that visibly inhibits the growth of a microorganism.

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Bacterial or fungal inoculums standardized to 0.5 McFarland turbidity

  • Positive control antibiotics (e.g., Vancomycin, Gentamicin)

  • Negative control (vehicle, e.g., DMSO)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to prepare a high-concentration stock solution.

  • Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution with the appropriate broth to achieve a range of desired concentrations.

  • Inoculum Preparation: Prepare a microbial suspension in sterile saline or broth and adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the standardized microbial inoculum to each well containing the diluted this compound, positive control, and negative control.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of this compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density (OD) at 600 nm.

MIC_Workflow A Prepare this compound Stock Solution B Perform 2-fold Serial Dilutions in 96-well plate A->B D Inoculate wells with microbial suspension B->D C Prepare Standardized Microbial Inoculum (0.5 McFarland) C->D E Incubate plate (e.g., 37°C, 24h) D->E F Determine MIC (lowest concentration with no visible growth) E->F

Workflow for MIC Determination.
Protocol 2: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This protocol determines the lowest concentration of this compound that kills 99.9% of the initial microbial population.

Materials:

  • MIC plates from Protocol 1

  • Nutrient Agar (B569324) (NA) or Sabouraud Dextrose Agar (SDA) plates

  • Sterile saline or phosphate-buffered saline (PBS)

  • Micropipettes and sterile tips

Procedure:

  • Subculturing from MIC plates: Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).

  • Plating: Spot-plate the aliquots onto appropriately labeled agar plates.

  • Incubation: Incubate the agar plates under the same conditions as in the MIC assay.

  • MBC/MFC Determination: The MBC or MFC is the lowest concentration of this compound that results in no colony formation on the agar plate, which corresponds to a 99.9% reduction in the initial inoculum.

MBC_MFC_Workflow A Select wells from MIC plate with no visible growth B Aliquot 10 µL from each selected well onto agar plates A->B C Incubate agar plates B->C D Determine MBC/MFC (lowest concentration with no colony growth) C->D

Workflow for MBC/MFC Determination.
Protocol 3: Disk Diffusion Assay

This qualitative or semi-quantitative method assesses the antimicrobial activity of this compound by measuring the zone of growth inhibition around a disk impregnated with the compound.

Materials:

  • Sterile filter paper disks (6 mm diameter)

  • This compound solution of known concentration

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial or fungal inoculums standardized to 0.5 McFarland turbidity

  • Sterile swabs

  • Positive control antibiotic disks

  • Negative control disks (impregnated with solvent)

Procedure:

  • Inoculum Preparation and Plating: Prepare a microbial suspension adjusted to a 0.5 McFarland standard. Dip a sterile swab into the suspension and streak it evenly across the entire surface of an MHA plate to create a lawn of bacteria.

  • Disk Preparation and Application: Aseptically apply sterile filter paper disks impregnated with a known concentration of this compound onto the surface of the inoculated agar plate. Also, apply positive and negative control disks.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • Measurement: Measure the diameter of the zone of complete inhibition around each disk in millimeters (mm).

Potential Mechanisms of Action and Signaling Pathways for Investigation

While the specific mechanism of action for this compound is not yet elucidated, its structural classification as an indole alkaloid suggests several potential targets within microbial cells. Further research should be directed towards investigating the following possibilities:

  • Cell Wall and Membrane Disruption: Many alkaloids exert their antimicrobial effects by compromising the integrity of the bacterial cell wall or cytoplasmic membrane, leading to leakage of intracellular components and cell death.

  • Inhibition of Nucleic Acid Synthesis: Some compounds can interfere with DNA replication or transcription by intercalating with DNA or inhibiting essential enzymes like DNA gyrase and topoisomerase.

  • Inhibition of Protein Synthesis: this compound may target bacterial ribosomes, thereby inhibiting protein synthesis.

  • Interference with Biofilm Formation: The compound could inhibit the initial attachment of microbes, disrupt the extracellular polymeric substance (EPS) matrix, or interfere with quorum sensing signaling pathways that regulate biofilm development.

Potential_Mechanisms cluster_RauvoA This compound cluster_Targets Potential Microbial Targets cluster_Effects Resulting Effects RauvoA This compound CellWall Cell Wall/ Membrane Integrity RauvoA->CellWall DNA Nucleic Acid Synthesis RauvoA->DNA Protein Protein Synthesis RauvoA->Protein Biofilm Biofilm Formation RauvoA->Biofilm Lysis Cell Lysis CellWall->Lysis ReplicationBlock Replication/ Transcription Block DNA->ReplicationBlock TranslationBlock Translation Inhibition Protein->TranslationBlock BiofilmInhibition Biofilm Inhibition Biofilm->BiofilmInhibition

Potential Antimicrobial Mechanisms of this compound.

References

Application Notes and Protocols: Isolating Rauvotetraphylline Alkaloids using Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the isolation of Rauvotetraphylline alkaloids from Rauvolfia tetraphylla L. using various column chromatography techniques. The information is compiled to assist researchers in the efficient separation and purification of these medicinally important compounds.

Introduction

Rauvolfia tetraphylla, a member of the Apocynaceae family, is a significant medicinal plant known for its rich content of indole (B1671886) alkaloids, which possess a wide range of pharmacological activities, including antipsychotic and antihypertensive properties. The effective isolation and purification of these alkaloids are crucial for further pharmacological studies and drug development. Column chromatography is a fundamental and widely used technique for the separation of these compounds from complex plant extracts. This document details two effective column chromatography methods: pH-zone-refining fast centrifugal partition chromatography (CPC) and traditional gravity column chromatography.

Quantitative Data Summary

The following table summarizes the quantitative data from a successful large-scale separation of antipsychotic alkaloids from the chloroform (B151607) fraction of Rauvolfia tetraphylla leaves using pH-zone-refining fast centrifugal partition chromatography followed by medium pressure liquid chromatography (MPLC).[1][2]

AlkaloidIsolation MethodYield (mg) from 3g crude extractPurity (%)
10-MethoxytetrahydroalstoninepH-zone-refining CPC162.697
Isoreserpiline (B3025706)pH-zone-refining CPC296.595.5
α-YohimbineMPLC of mixed fraction160.4>95
Reserpiline (B1680533)MPLC of mixed fraction150.2>95

Experimental Protocols

Protocol 1: pH-Zone-Refining Fast Centrifugal Partition Chromatography (CPC)

This protocol is adapted from a study on the large-scale separation of antipsychotic alkaloids from Rauvolfia tetraphylla.[1][2]

Objective: To isolate 10-methoxytetrahydroalstonine and isoreserpiline from a crude alkaloid extract.

Materials:

  • Crude alkaloid extract from the chloroform fraction of Rauvolfia tetraphylla leaves.

  • Methyl tert-butyl ether (MTBE)

  • Acetonitrile (ACN)

  • Water (H₂O)

  • Hydrochloric acid (HCl)

  • Triethylamine (B128534) (TEA)

  • Centrifugal Partition Chromatograph

Procedure:

  • Solvent System Preparation:

    • Prepare a two-phase solvent system composed of methyl tert-butyl ether/acetonitrile/water in a 4:1:5 (v/v/v) ratio.

    • To the lower aqueous phase (stationary phase), add HCl to a final concentration of 12 mM. This acts as a retainer for the basic alkaloids.

    • To the upper organic phase (mobile phase), add triethylamine to a final concentration of 5 mM. This acts as an eluter.

  • Instrument Setup:

    • Equilibrate the centrifugal partition chromatograph with the two-phase solvent system.

    • Pump the stationary phase (lower aqueous phase) into the column at an appropriate flow rate.

    • Once the column is filled, rotate the centrifuge at the desired speed.

    • Pump the mobile phase (upper organic phase) through the stationary phase until hydrodynamic equilibrium is reached.

  • Sample Preparation and Injection:

    • Dissolve the crude alkaloid extract (e.g., 3 g) in a suitable volume of the stationary phase.

    • Inject the sample into the chromatograph.

  • Elution and Fraction Collection:

    • Elute the column with the mobile phase in the normal-displacement mode.

    • Collect fractions of the eluate.

    • Monitor the separation process using a UV detector.

  • Analysis of Fractions:

    • Analyze the collected fractions using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing the target alkaloids.

    • Pool the fractions containing the pure compounds.

  • Isolation of Mixed Fraction:

    • A mixture of α-yohimbine and reserpiline will co-elute. This mixture requires further purification.

Protocol 2: Medium Pressure Liquid Chromatography (MPLC) for α-Yohimbine and Reserpiline Separation

This protocol describes the subsequent separation of the mixed alkaloid fraction obtained from the CPC.[1]

Objective: To separate α-yohimbine and reserpiline from a mixed fraction.

Materials:

  • Mixed fraction of α-yohimbine and reserpiline.

  • TLC grade silica (B1680970) gel H (average particle size 10 μm).

  • Appropriate solvent system (to be determined by TLC analysis).

  • Medium Pressure Liquid Chromatography system.

Procedure:

  • TLC Analysis:

    • Perform TLC analysis on the mixed fraction using various solvent systems to determine the optimal mobile phase for separation.

  • Column Packing:

    • Pack a medium pressure LC column with TLC grade silica gel H.

    • Equilibrate the column with the chosen mobile phase.

  • Sample Loading:

    • Dissolve the mixed fraction in a minimal amount of the mobile phase.

    • Load the sample onto the head of the column.

  • Elution and Fraction Collection:

    • Elute the column with the mobile phase under medium pressure.

    • Collect fractions and monitor the eluate with a UV detector.

  • Analysis and Pooling:

    • Analyze the collected fractions by TLC or HPLC.

    • Pool the fractions containing pure α-yohimbine and pure reserpiline.

Protocol 3: General Protocol for Traditional Column Chromatography

This protocol provides a general procedure for the separation of Rauvotetraphylline alkaloids using traditional gravity column chromatography with silica gel.

Objective: To perform a preliminary fractionation of the crude alkaloid extract.

Materials:

  • Crude alkaloid extract.

  • Silica gel (60-120 mesh or 70-230 mesh).

  • A series of organic solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate (B1210297), methanol).

  • Glass column with a stopcock.

  • Cotton or glass wool.

  • Sand.

Procedure:

  • Column Preparation:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a small layer of sand over the plug.

  • Slurry Preparation and Packing:

    • Prepare a slurry of silica gel in the initial, least polar solvent (e.g., n-hexane).

    • Pour the slurry into the column, allowing the solvent to drain slowly.

    • Gently tap the column to ensure even packing and remove any air bubbles.

    • Add another layer of sand on top of the silica gel bed to prevent disturbance during sample loading.

    • Wash the packed column with the initial solvent.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of the initial solvent.

    • Alternatively, for less soluble extracts, adsorb the extract onto a small amount of silica gel, dry it, and carefully add the dried powder to the top of the column.

  • Elution:

    • Begin elution with the least polar solvent.

    • Gradually increase the polarity of the mobile phase by adding a more polar solvent in a stepwise or gradient manner (e.g., starting with 100% n-hexane, then moving to n-hexane:chloroform mixtures, then pure chloroform, chloroform:ethyl acetate mixtures, etc.).

  • Fraction Collection:

    • Collect the eluate in a series of labeled test tubes or flasks.

  • Analysis:

    • Monitor the separation by spotting the collected fractions on TLC plates and visualizing under UV light or with a suitable staining reagent (e.g., Dragendorff's reagent for alkaloids).

    • Combine fractions with similar TLC profiles.

Visualizations

experimental_workflow plant_material Rauvolfia tetraphylla Plant Material extraction Extraction of Crude Alkaloids plant_material->extraction crude_extract Crude Alkaloid Extract extraction->crude_extract column_chrom Column Chromatography crude_extract->column_chrom fractions Collected Fractions column_chrom->fractions analysis TLC/HPLC Analysis fractions->analysis analysis->column_chrom Optimize Separation pure_alkaloids Isolated Rauvotetraphylline Alkaloids analysis->pure_alkaloids

Caption: Overall workflow for the isolation of Rauvotetraphylline alkaloids.

cpc_workflow start Start with Crude Chloroform Extract prepare_solvents Prepare Two-Phase Solvent System (MTBE/ACN/H₂O) start->prepare_solvents add_retainer Add HCl (Retainer) to Stationary Phase prepare_solvents->add_retainer add_eluter Add TEA (Eluter) to Mobile Phase prepare_solvents->add_eluter equilibrate Equilibrate CPC Instrument add_retainer->equilibrate add_eluter->equilibrate inject_sample Inject Sample equilibrate->inject_sample elute Elute with Mobile Phase inject_sample->elute collect_fractions Collect Fractions elute->collect_fractions analyze Analyze Fractions (TLC/HPLC) collect_fractions->analyze isolate_pure Isolate Pure Alkaloids analyze->isolate_pure isolate_mixed Isolate Mixed Fraction analyze->isolate_mixed mplc Further Purification by MPLC isolate_mixed->mplc

Caption: Workflow for pH-zone-refining CPC and subsequent MPLC.

traditional_column_workflow start Start with Crude Alkaloid Extract prepare_slurry Prepare Silica Gel Slurry start->prepare_slurry pack_column Pack the Column prepare_slurry->pack_column load_sample Load Sample onto Column pack_column->load_sample elute_gradient Elute with Solvent Gradient (Increasing Polarity) load_sample->elute_gradient collect_fractions Collect Fractions elute_gradient->collect_fractions analyze_fractions Analyze Fractions using TLC collect_fractions->analyze_fractions pool_fractions Pool Fractions with Similar Profiles analyze_fractions->pool_fractions further_purification Further Purification if Needed pool_fractions->further_purification

Caption: Workflow for traditional gravity column chromatography.

References

Application Notes & Protocols for the Spectroscopic Analysis of Novel Hybrid Monoterpene Indole Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the identification and characterization of new hybrid monoterpene indole (B1671886) alkaloids (MIAs) using modern spectroscopic techniques. Detailed protocols for isolation and analysis are provided, alongside data presentation guidelines and visualizations of relevant biological pathways.

Introduction to Hybrid Monoterpene Indole Alkaloids

Monoterpene indole alkaloids (MIAs) are a large and structurally diverse family of natural products, with over 4000 known members.[1] They are biosynthetically derived from the condensation of tryptamine (B22526) and the iridoid secologanin.[1] Hybrid or dimeric MIAs are complex molecules formed by the coupling of two monomeric MIA units or a MIA unit with another molecular scaffold. These compounds often exhibit significant biological activities, including cytotoxic, anti-inflammatory, and anti-HIV properties, making them promising candidates for drug discovery.[2][3] The structural elucidation of these complex molecules relies heavily on a combination of advanced spectroscopic techniques.

Spectroscopic Techniques for Structural Elucidation

The unambiguous identification of new hybrid MIAs requires a multi-faceted spectroscopic approach. The following techniques are essential for determining the molecular formula, connectivity, and stereochemistry of these complex molecules.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS), typically with electrospray ionization (ESI), is fundamental for determining the molecular formula of a new compound. Tandem mass spectrometry (MS/MS) provides crucial information about the structure by inducing fragmentation of the parent ion and analyzing the resulting fragment ions. The fragmentation patterns can reveal the nature of the constituent monomeric units and the type of linkage between them.[4]

Key Fragmentation Patterns:

  • Indole-based fragments: A characteristic fragment ion at m/z 144.0811 (C₁₀H₁₀N⁺) is indicative of an indole-based alkaloid.

  • Retro-Diels-Alder (RDA) reactions: This fragmentation pattern is often observed in tetrahydro-β-carboline systems and can provide information about the terpenoid portion of the molecule.[4]

  • Cleavage of inter-unit bonds: In dimeric alkaloids, the MS/MS spectrum will often show fragment ions corresponding to the individual monomeric units, providing insight into the composition of the hybrid molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of new compounds. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY/ROESY) NMR experiments is required to establish the complete connectivity and relative stereochemistry.

  • ¹H NMR: Provides information on the number and chemical environment of protons. Key signals for MIAs include those for aromatic protons on the indole ring, olefinic protons, and methoxy (B1213986) or N-methyl groups.

  • ¹³C NMR: Indicates the number of unique carbon atoms and their hybridization state. Characteristic signals include those for carbonyls, quaternary carbons, and carbons of the indole ring system.

  • COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings, revealing adjacent protons in the molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is critical for assembling the carbon skeleton and identifying the linkage points in hybrid molecules.

  • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the chromophores present in the molecule. Indole alkaloids typically exhibit characteristic absorption maxima. An unsubstituted indole chromophore, for instance, shows characteristic maxima around 225 and 281 nm.[4] Shifts in these maxima can indicate substitutions on the indole ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. Key vibrational frequencies for MIAs include those for N-H and O-H stretching (around 3400 cm⁻¹), C=O stretching of esters or amides (around 1650-1750 cm⁻¹), and C=C stretching of aromatic rings (around 1450-1600 cm⁻¹).

Data Presentation: Spectroscopic Data of Novel Hybrid MIAs

The following tables summarize the key spectroscopic data for recently discovered hybrid monoterpenoid indole alkaloids.

Table 1: HR-ESI-MS Data for Novel Hybrid MIAs

Compound NameMolecular FormulaCalculated m/z [M+H]⁺Measured m/z [M+H]⁺
Rauvotetraphylline FC₃₁H₄₁N₃O₇568.3022568.3025
17-epi-Rauvotetraphylline FC₃₁H₄₁N₃O₇568.3022568.3031
Rauvotetraphylline GC₂₅H₃₁N₃O390.2545390.2538
Rauvotetraphylline HC₂₇H₃₃N₃O₃448.2600448.2613
21-epi-Rauvotetraphylline HC₂₇H₃₃N₃O₃448.2600448.2595

Data sourced from[4]

Table 2: Key ¹³C NMR Chemical Shifts (δ in ppm) for the Hybrid Moiety of Rauvotetraphylline F in CDCl₃

Carbon PositionRauvotetraphylline F
1756.5 (d)
2247.4 (t)
23213.2 (s)
2455.7 (t)
2555.5 (s)
2625.6 (q)
2731.9 (q)

Data sourced from[4]

Experimental Protocols

General Workflow for Isolation and Identification

G cluster_extraction Extraction & Fractionation cluster_purification Purification cluster_analysis Structure Elucidation A Plant Material (e.g., leaves, bark) B Solvent Extraction (e.g., EtOH, MeOH) A->B C Crude Extract B->C D Liquid-Liquid Partitioning C->D E Fractions (e.g., n-hexane, EtOAc, n-BuOH) D->E F Column Chromatography (Silica, Sephadex) E->F G Semi-preparative HPLC F->G H Pure Hybrid MIA G->H I HR-ESI-MS H->I J 1D & 2D NMR H->J K UV-Vis & IR H->K L Structure Determination I->L J->L K->L

Caption: General workflow for the isolation and structural elucidation of hybrid monoterpenoid indole alkaloids.

Detailed Protocol for Isolation of Hybrid MIAs from Rauvolfia tetraphylla

This protocol is adapted from the isolation of rauvotetraphyllines.[4]

  • Extraction:

    • Air-dry and powder the aerial parts of the plant material.

    • Extract the powdered material with 95% ethanol (B145695) at room temperature.

    • Concentrate the ethanol extract under reduced pressure to yield a crude extract.

  • Fractionation:

    • Suspend the crude extract in water and partition successively with petroleum ether, ethyl acetate (B1210297), and n-butanol.

    • Concentrate each fraction. The ethyl acetate and n-butanol fractions are often rich in alkaloids.

  • Chromatographic Purification:

    • Subject the alkaloid-rich fraction to column chromatography on a silica (B1680970) gel column, eluting with a gradient of chloroform-methanol to obtain several sub-fractions.

    • Further purify the sub-fractions using repeated column chromatography on silica gel, Sephadex LH-20 (eluting with methanol), and semi-preparative HPLC to yield the pure hybrid alkaloids.

Protocol for Spectroscopic Analysis
  • Mass Spectrometry:

    • Dissolve the pure compound in a suitable solvent (e.g., methanol).

    • Analyze using an ESI-TOF mass spectrometer in positive ion mode to obtain the high-resolution mass.

    • Perform MS/MS analysis by selecting the [M+H]⁺ ion as the precursor ion and applying collision-induced dissociation (CID).

  • NMR Spectroscopy:

    • Dissolve approximately 1-5 mg of the pure compound in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆).

    • Acquire ¹H, ¹³C, DEPT, COSY, HSQC, HMBC, and NOESY/ROESY spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).

    • Process and analyze the spectra using appropriate software.

Signaling Pathways Modulated by Hybrid Monoterpene Indole Alkaloids

Many MIAs exhibit their biological effects by modulating key cellular signaling pathways. Understanding these interactions is crucial for drug development.

Cytotoxicity and Apoptosis Induction

Several dimeric and hybrid MIAs have demonstrated potent cytotoxic activity against various cancer cell lines.[2][5] This cytotoxicity is often mediated through the induction of apoptosis (programmed cell death).

G MIA Hybrid MIA Mito Mitochondrion MIA->Mito Induces stress Casp9 Caspase-9 Mito->Casp9 Releases Cytochrome c Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: Simplified intrinsic apoptosis pathway induced by hybrid MIAs.

Anti-inflammatory Activity via NF-κB and MAPK Signaling

The anti-inflammatory properties of some MIAs are attributed to their ability to inhibit pro-inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[6]

G Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) IKK IKK Inflammatory_Stimulus->IKK p38 p38 MAPK Inflammatory_Stimulus->p38 IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Genes Pro-inflammatory Genes Nucleus->Genes Activates transcription of MIA Hybrid MIA MIA->IKK Inhibits MIA->p38 Inhibits

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Rauvotetraphylline A Yield from Rauvolfia tetraphylla

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Rauvotetraphylline A from Rauvolfia tetraphylla.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it of interest?

This compound is a sarpagine-type monoterpenoid indole (B1671886) alkaloid isolated from the aerial parts of Rauvolfia tetraphylla.[1][2][3][4] Indole alkaloids from the Rauvolfia genus are known for a wide range of pharmacological activities, making them of significant interest to the pharmaceutical industry.

Q2: What are the primary methods for obtaining this compound?

The primary method for obtaining this compound is through extraction from the plant material of Rauvolfia tetraphylla, followed by purification. Additionally, in vitro plant tissue culture techniques, such as callus or hairy root cultures, present a promising alternative for controlled and potentially enhanced production of indole alkaloids.

Q3: What factors can influence the yield of indole alkaloids in Rauvolfia species?

Several factors can impact the yield of indole alkaloids. For field-grown plants, these include genetics, geographical location, climate, and harvest time. In a laboratory setting, particularly with in vitro cultures, the yield can be influenced by the composition of the culture medium, plant growth regulators, precursor feeding, and the use of elicitors.

Q4: Are there established methods to increase the production of related indole alkaloids in Rauvolfia that might apply to this compound?

Yes, studies on other Rauvolfia alkaloids, such as reserpine (B192253) and ajmalicine, have shown that in vitro production can be enhanced through the application of elicitors like methyl jasmonate (MJ) and salicylic (B10762653) acid (SA).[5] Precursor feeding with tryptophan, a key building block in the indole alkaloid biosynthetic pathway, has also been shown to increase alkaloid accumulation.[6] While specific data for this compound is limited, these approaches are logical starting points for yield improvement experiments.

Troubleshooting Guides

Low Yield of Crude Extract
Problem Possible Cause Suggested Solution
Low yield of this compound in the initial extract. Suboptimal Extraction Solvent: The polarity of the solvent may not be ideal for efficiently extracting this compound.While 95% ethanol (B145695) has been successfully used, consider performing small-scale comparative extractions with solvents of varying polarities, such as methanol, chloroform, or ethyl acetate, to determine the most effective solvent.[7]
Incomplete Extraction: The extraction time or method may not be sufficient to extract the compound fully.Increase the extraction time or the number of extraction cycles. Consider using techniques like Soxhlet extraction or ultrasound-assisted extraction (UAE) to improve efficiency.
Poor Quality of Plant Material: The concentration of the target compound can vary significantly based on the age of the plant, the part of the plant used (leaves, stems, roots), and the time of harvest.Ensure the use of healthy, mature plant material. If possible, analyze different plant parts to identify where this compound is most abundant. The aerial parts have been identified as a source.[1][3][4]
Purification Challenges (Column Chromatography)
Problem Possible Cause Suggested Solution
Poor separation of this compound from other alkaloids. Inappropriate Stationary Phase: Standard silica (B1680970) gel may not provide sufficient resolution for closely related indole alkaloids.Consider using a different stationary phase, such as alumina (B75360) or reversed-phase C18 silica gel.
Suboptimal Mobile Phase: The solvent system may not have the correct polarity to effectively separate the compounds of interest.Systematically test a range of mobile phase compositions with varying polarities using Thin Layer Chromatography (TLC) before scaling up to column chromatography. Gradient elution, where the polarity of the mobile phase is gradually increased, can also improve separation.
Peak tailing of this compound. Strong interaction with the stationary phase: The basic nitrogen atom in the alkaloid can interact with acidic silanol (B1196071) groups on the surface of silica gel, leading to peak tailing.Add a small amount of a basic modifier, such as triethylamine (B128534) or ammonia, to the mobile phase to reduce these interactions.
Compound degradation on the column. Acidity of Silica Gel: Some alkaloids are sensitive to the acidic nature of silica gel and can degrade during purification.Deactivate the silica gel by treating it with a base before packing the column. Alternatively, use a less acidic stationary phase like neutral alumina.

Experimental Protocols

Protocol 1: Extraction and Initial Purification of this compound

This protocol is adapted from the methodology described for the isolation of Rauvotetraphyllines A-E.

  • Preparation of Plant Material:

    • Collect the aerial parts of Rauvolfia tetraphylla.

    • Air-dry the plant material in a shaded, well-ventilated area.

    • Grind the dried material into a coarse powder.

  • Extraction:

    • Macerate the powdered plant material in 95% ethanol at room temperature. A common ratio is 1:10 (w/v) of plant material to solvent.

    • Allow the extraction to proceed for 72 hours with occasional agitation.

    • Filter the extract and repeat the extraction process two more times with fresh solvent.

    • Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to obtain the crude ethanol extract.

  • Initial Fractionation (Silica Gel Column Chromatography):

    • Prepare a silica gel column (200-300 mesh) using a suitable solvent system (e.g., petroleum ether-acetone gradient).

    • Dissolve the crude extract in a minimal amount of solvent and load it onto the column.

    • Elute the column with a gradient of increasing polarity, starting with a non-polar solvent and gradually increasing the proportion of the polar solvent.

    • Collect fractions and monitor them by TLC to identify those containing this compound.

    • Combine the fractions containing the target compound for further purification.

Protocol 2: Quantification of Indole Alkaloids by HPLC

A High-Performance Liquid Chromatography (HPLC) method can be developed for the quantitative analysis of this compound.

  • Instrumentation:

    • HPLC system with a UV detector.

    • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase:

    • A common mobile phase for indole alkaloid separation is a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and a buffer (e.g., phosphate (B84403) buffer) at a specific pH. The exact composition should be optimized for the best separation of this compound.

  • Standard Preparation:

    • Prepare a stock solution of purified this compound of known concentration in the mobile phase.

    • Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation:

    • Dissolve a known weight of the crude extract or purified fraction in the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject the standards and samples into the HPLC system.

    • Develop a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.

Data Presentation

Table 1: Effect of Elicitors on Reserpine and Ajmalicine Content in Rauvolfia serpentina In Vitro Root Cultures

ElicitorConcentration (mg/L)Reserpine Content (%)Ajmalicine Content (%)
Control0Not reportedNot reported
Methyl Jasmonate (MJ)1.50.4560.261
Salicylic Acid (SA)1.50.440Not reported
(Data adapted from Dey et al., 2020)[5]

Visualizations

Biosynthetic Pathway of Sarpagine-Type Alkaloids

The biosynthesis of sarpagine-type alkaloids, including this compound, begins with the condensation of tryptamine (B22526) and secologanin (B1681713) to form strictosidine, the universal precursor for monoterpenoid indole alkaloids.[8] The subsequent steps involve a series of enzymatic conversions, though the precise enzymes leading to this compound have not been fully elucidated.

sarpagine_biosynthesis tryptophan Tryptophan tryptamine Tryptamine tryptophan->tryptamine TDC strictosidine Strictosidine tryptamine->strictosidine STR secologanin Secologanin (from MEP/IPP pathway) secologanin->strictosidine sarpagan_bridge Sarpagan Bridge Formation strictosidine->sarpagan_bridge SG polyneuridine_aldehyde Polyneuridine Aldehyde sarpagan_bridge->polyneuridine_aldehyde further_modifications Further Enzymatic Modifications (Specific steps to this compound are not fully elucidated) polyneuridine_aldehyde->further_modifications rauvotetraphylline_a This compound further_modifications->rauvotetraphylline_a

Caption: Biosynthetic pathway of sarpagine-type alkaloids.

Experimental Workflow for Yield Improvement

The following workflow outlines a systematic approach to improving the yield of this compound.

yield_improvement_workflow start Start: Low Yield of This compound extraction_optimization Optimize Extraction Parameters (Solvent, Time, Method) start->extraction_optimization in_vitro_culture Establish In Vitro Cultures (Callus or Hairy Roots) start->in_vitro_culture analysis Quantify this compound (e.g., HPLC) extraction_optimization->analysis elicitation Elicitor Treatment (e.g., Methyl Jasmonate, Salicylic Acid) in_vitro_culture->elicitation precursor_feeding Precursor Feeding (e.g., Tryptophan) in_vitro_culture->precursor_feeding elicitation->analysis precursor_feeding->analysis end End: Improved Yield analysis->end

Caption: Workflow for improving this compound yield.

References

Technical Support Center: HPLC Analysis of Rauvotetraphylline A

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of Rauvotetraphylline A. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve common issues, with a specific focus on peak splitting.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound peak splitting in the chromatogram?

Peak splitting for a single analyte like this compound can occur when a single compound travels through the column in two or more distinct bands.[1] This phenomenon can be caused by several factors, which can be broadly categorized into issues with the column, the mobile phase, the sample and injection, or the HPLC instrument itself.[2] Common causes include a partially blocked column frit, a void in the column packing, or incompatibility between the sample solvent and the mobile phase.[3]

Q2: I see splitting in all the peaks in my chromatogram, not just for this compound. What does this indicate?

If all peaks in your chromatogram are splitting, the issue likely originates from a problem that affects the entire sample flow path before the separation occurs.[3] The most common causes for this are a partially blocked inlet frit on the column or a physical void/channel at the head of the column packing.[4][5] This pre-column issue distorts the sample band as it is introduced, leading to split peaks for every component.[5]

Q3: Could the solvent I dissolve my this compound sample in cause peak splitting?

Yes, the sample solvent (diluent) is a very common cause of peak splitting, particularly for early eluting peaks.[6] This occurs when the sample is dissolved in a solvent that is significantly stronger (i.e., has a higher elution strength) than the mobile phase.[7][8] The strong solvent can carry parts of the analyte band forward prematurely, causing peak distortion and splitting.[8] Whenever possible, you should dissolve your sample in the mobile phase itself or in a solvent that is weaker than the mobile phase.[9]

Q4: How does the mobile phase pH affect the peak shape of this compound?

The pH of the mobile phase is critical for ionizable compounds like this compound. If the mobile phase pH is too close to the analyte's pKa, the compound can exist in both its ionized and unionized forms simultaneously.[10] These two forms can have different retention behaviors, leading to peak broadening, shoulders, or splitting.[11] To achieve sharp, symmetrical peaks, it is recommended to adjust and buffer the mobile phase to a pH that is at least 2 units away from the analyte's pKa.

Troubleshooting Guide: Peak Splitting

This guide provides a systematic approach to diagnosing and resolving peak splitting issues during the analysis of this compound.

Initial Diagnosis Workflow

First, determine if the problem affects a single peak or all peaks. This initial observation is key to narrowing down the potential causes.

G Start Peak Splitting Observed Decision1 Are all peaks splitting? Start->Decision1 Path_All System-wide Issue (Pre-column) Decision1->Path_All Yes Path_Single Analyte-Specific Issue (On-column or Chemical) Decision1->Path_Single No Cause_Frit Partially Blocked Frit Path_All->Cause_Frit Cause_Void Column Void / Channel Path_All->Cause_Void Cause_Solvent Sample Solvent / Mobile Phase Mismatch Path_Single->Cause_Solvent Cause_pH Incorrect Mobile Phase pH (near pKa) Path_Single->Cause_pH Cause_Overload Sample Overload Path_Single->Cause_Overload Cause_Coelution Co-eluting Impurity Path_Single->Cause_Coelution G cluster_system System/Mechanical Issues cluster_method Method/Chemical Issues Frit Blocked Frit Void Column Void Injector Injector Fault Solvent Solvent Mismatch pH pH ≈ pKa Overload Sample Overload Coelution Co-elution Degradation Analyte Degradation PeakSplitting Peak Splitting PeakSplitting->Frit affects all peaks PeakSplitting->Void affects all peaks PeakSplitting->Injector affects all peaks PeakSplitting->Solvent affects single peak PeakSplitting->pH affects single peak PeakSplitting->Overload affects single peak PeakSplitting->Coelution affects single peak PeakSplitting->Degradation affects single peak G cluster_ph Mobile Phase pH Relative to pKa cluster_peak Resulting Peak Shape Low_pH pH << pKa (e.g., pH < pKa - 2) Good_Peak1 Single Species Sharp, Symmetrical Peak Low_pH->Good_Peak1 Mid_pH pH ≈ pKa Split_Peak Mixed Species Split or Broad Peak Mid_pH->Split_Peak High_pH pH >> pKa (e.g., pH > pKa + 2) Good_Peak2 Single Species Sharp, Symmetrical Peak High_pH->Good_Peak2

References

optimizing the mobile phase for better separation of Rauvolfia alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the chromatographic separation of Rauvolfia alkaloids.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am seeing poor resolution between my Rauvolfia alkaloid peaks in reverse-phase HPLC. What should I do?

A1: Poor resolution is a common issue and can often be resolved by systematically optimizing the mobile phase. Here are the key parameters to investigate:

  • Mobile Phase Composition: The ratio of organic solvent (e.g., acetonitrile (B52724) or methanol) to the aqueous buffer is critical. Decreasing the percentage of the organic modifier will generally increase retention times and can improve the separation of closely eluting peaks.[1]

  • pH of the Aqueous Phase: Rauvolfia alkaloids are basic compounds. The pH of the mobile phase affects their ionization state and, consequently, their retention and peak shape. Operating at a lower pH (e.g., pH 2-3) can protonate residual silanol (B1196071) groups on the stationary phase, minimizing secondary interactions that can cause peak tailing and poor resolution.[1] A phosphate (B84403) buffer at pH 3.5 has been used successfully for the separation of reserpine (B192253), ajmaline, and ajmalicine (B1678821).[2][3][4][5]

  • Gradient Elution: For complex mixtures of alkaloids, a gradient elution program, where the mobile phase composition is changed over time, is often more effective than an isocratic (constant composition) method.[2][6] A shallow gradient (slower increase in organic solvent concentration) can significantly improve the resolution of complex mixtures.[1]

Q2: My alkaloid peaks are showing significant tailing. How can I improve peak symmetry?

A2: Peak tailing for basic compounds like Rauvolfia alkaloids is often caused by secondary interactions with acidic silanol groups on the silica-based stationary phase.[1]

  • Adjust Mobile Phase pH: As mentioned above, lowering the mobile phase pH can protonate the silanol groups and reduce these unwanted interactions.[1]

  • Increase Buffer Strength: Using a higher buffer concentration (e.g., 20-50 mM) can help to maintain a consistent pH and mask the activity of residual silanols.[1]

  • Use an End-Capped Column: Employing a column where the residual silanol groups have been chemically deactivated (end-capped) is highly recommended for the analysis of basic compounds.[1]

Q3: What are some common mobile phases used for the separation of Rauvolfia alkaloids?

A3: Both normal-phase and reverse-phase chromatography are used for the separation of Rauvolfia alkaloids.

  • Reverse-Phase HPLC: This is the most common technique. A typical mobile phase consists of a buffered aqueous solution and an organic modifier like acetonitrile or methanol (B129727).[2][3][4][5][6]

  • Normal-Phase HPTLC: For High-Performance Thin-Layer Chromatography, common mobile phases include mixtures of non-polar and polar solvents. For example, toluene:ethyl acetate:formic acid (7:2:1) has been used for the quantification of reserpine and ajmalicine.[7] Another system for the alkaloid fraction is toluene–methanol (76 + 24 v/v).[6]

Q4: My retention times are drifting during my HPLC run. What could be the cause?

A4: Fluctuating retention times can compromise the reliability of your results.

  • Column Equilibration: Ensure the column is thoroughly equilibrated with the initial mobile phase before each injection. This is especially important for gradient methods.[1]

  • Mobile Phase Preparation: Inconsistencies in mobile phase preparation can lead to shifts in retention time. Prepare fresh mobile phase for each run and ensure accurate measurements.

  • System Leaks: Check for any leaks in the pump, injector, or fittings, as even small leaks can cause pressure fluctuations and affect retention times.[1]

  • Temperature Control: Maintain a constant column temperature using a column oven. Fluctuations in ambient temperature can affect retention times.

Data Presentation: Mobile Phase Compositions for Rauvolfia Alkaloid Separation

The following tables summarize mobile phase compositions from published methods for the separation of Rauvolfia alkaloids.

Table 1: Reverse-Phase HPLC Mobile Phases

Alkaloids AnalyzedStationary PhaseMobile Phase CompositionDetectionReference
Reserpine, Ajmaline, AjmalicineChromolith Performance RP-18eA: AcetonitrileB: 0.01M Phosphate Buffer (pH 3.5) with 0.5% glacial acetic acidGradient Elution254 nm[2][3][4][5][6]
Sarpagine, Yohimbine, Ajmaline, Ajmalicine, ReserpineDiamonsil C18A: WaterB: MethanolGradient Elution280 nm[8]
ReserpineSpherisorb S5 ODS-2Methanol:Acetonitrile (60:40 v/v)254 nm[9]

Table 2: HPTLC Mobile Phases

Alkaloids AnalyzedStationary PhaseMobile Phase CompositionDetectionReference
Reserpine, AjmalicineSilica gel 60 F254Toluene:Ethyl Acetate:Formic Acid (7:2:1)268 nm[7]
Alkaloid FractionsSilica gelToluene:Methanol (76:24 v/v)-[6]

Experimental Protocols

Protocol 1: Reverse-Phase HPLC Method for the Simultaneous Quantification of Reserpine, Ajmaline, and Ajmalicine

This protocol is based on a validated method for the separation of key Rauvolfia alkaloids.[2][6]

1. Materials and Reagents:

  • Acetonitrile (HPLC grade)
  • Sodium dihydrogen phosphate (NaH₂PO₄)
  • Glacial acetic acid
  • Ultrapure water
  • Reference standards for reserpine, ajmaline, and ajmalicine

2. Mobile Phase Preparation (Aqueous Phase - B):

  • Prepare a 0.01M phosphate buffer by dissolving the appropriate amount of NaH₂PO₄ in ultrapure water.
  • Add 0.5% (v/v) glacial acetic acid to the buffer solution.
  • Adjust the pH of the solution to 3.5 using an appropriate acid or base.
  • Filter the buffer through a 0.45 µm membrane filter.

3. Mobile Phase Preparation (Organic Phase - A):

  • Use HPLC-grade acetonitrile.
  • Filter the acetonitrile through a 0.45 µm membrane filter.

4. Chromatographic Conditions:

  • Column: Chromolith Performance RP-18e (100 x 4.6 mm)
  • Flow Rate: 1.0 mL/min
  • Detection Wavelength: 254 nm
  • Injection Volume: 10 µL
  • Gradient Program:
  • 0-9 min: 15% A, 85% B
  • 9-10 min: 25% A, 75% B
  • 10-12 min: 30% A, 70% B
  • 12-30 min: 35% A, 65% B
  • 30-50 min: 15% A, 85% B (re-equilibration)

5. Sample Preparation:

  • Accurately weigh and dissolve the Rauvolfia extract or reference standards in a suitable solvent (e.g., methanol or the initial mobile phase).
  • Filter the sample solution through a 0.45 µm syringe filter before injection.

Visualizations

Workflow for Mobile Phase Optimization in HPLC

MobilePhaseOptimization start Start: Poor Separation check_column Check Column (Type, Age, Condition) start->check_column adjust_organic Adjust Organic Solvent Ratio check_column->adjust_organic Column OK adjust_ph Adjust Mobile Phase pH adjust_organic->adjust_ph Resolution Still Poor check_tailing Assess Peak Tailing adjust_organic->check_tailing Resolution Improved implement_gradient Implement/Optimize Gradient Elution adjust_ph->implement_gradient Resolution Still Poor adjust_ph->check_tailing Resolution Improved implement_gradient->check_tailing Resolution Improved increase_buffer Increase Buffer Strength check_tailing->increase_buffer Peaks Tailing good_separation Achieved Good Separation check_tailing->good_separation Symmetrical Peaks end_capped_column Consider End-Capped Column increase_buffer->end_capped_column Tailing Persists increase_buffer->good_separation Symmetrical Peaks end_capped_column->good_separation

Caption: A logical workflow for troubleshooting and optimizing the mobile phase for improved HPLC separation of alkaloids.

References

Technical Support Center: Addressing Solubility Challenges of Rauvotetraphylline A for Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility challenges of Rauvotetraphylline A in biological assays. Poor solubility can lead to inaccurate data and hinder the progress of promising research. This guide offers practical solutions, detailed experimental protocols, and quantitative data to help you overcome these obstacles.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is an indole (B1671886) alkaloid isolated from Rauwolfia tetraphylla.[1][2][3] Like many indole alkaloids, it is expected to be a hydrophobic molecule with poor solubility in aqueous solutions.[4][5] Stock solutions are typically prepared in organic solvents like dimethyl sulfoxide (B87167) (DMSO).[6][7]

Q2: I'm using DMSO to dissolve this compound, but it precipitates when I add it to my aqueous assay medium. How can I prevent this?

A2: This common issue, known as "crashing out," occurs when a compound highly soluble in an organic solvent is rapidly introduced into an aqueous environment where its solubility is much lower.[8][9] To mitigate this, ensure the final concentration of DMSO in your assay is as low as possible, ideally below 0.5%, to avoid cellular toxicity and solubility issues.[8][10][11] A stepwise or serial dilution of the DMSO stock solution into the aqueous medium, rather than a single large dilution, can also help prevent precipitation.[8][10]

Q3: My compound precipitates in the cell culture plate over time. What could be the cause?

A3: Delayed precipitation can occur due to changes in the media environment over time, such as shifts in pH or temperature, or interactions with media components like salts and proteins.[8] It is also possible the compound is unstable in the culture medium. Evaluating the stability of this compound in your specific assay medium over the experiment's duration is recommended.

Q4: Are there alternatives to DMSO for dissolving this compound?

A4: While DMSO is a common starting point, other organic solvents like ethanol (B145695) or dimethylformamide (DMF) can be tested.[5][12] Additionally, formulating the compound with solubilizing agents such as cyclodextrins or surfactants can enhance aqueous solubility.[13][14][15][16][17][18][19]

Q5: How can I determine the maximum soluble concentration of this compound in my assay medium?

A5: Performing a kinetic or thermodynamic solubility assessment is crucial. A simple approach is to prepare serial dilutions of your compound in the final assay medium and visually inspect for precipitation after a defined incubation period.[6][8] For more accurate measurements, techniques like High-Performance Liquid Chromatography (HPLC) can be used to quantify the amount of dissolved compound in a saturated solution.[12]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Compound is insoluble in 100% DMSO. The compound may have very high crystallinity or be a salt that is less soluble in pure DMSO.Try gentle heating or sonication to aid dissolution. If that fails, a different organic solvent like ethanol or dimethylformamide (DMF) may be more effective.[9]
Compound precipitates immediately upon addition to aqueous buffer. The compound's aqueous solubility is extremely low, and the final concentration in the assay exceeds its solubility limit.Decrease the final compound concentration.[6] If a higher concentration is necessary, explore the use of co-solvents, cyclodextrins, or surfactants.[19]
Precipitation is observed in the cell culture plate over time. The compound may be unstable in the culture medium, or the medium components (e.g., salts, proteins) are causing it to precipitate.Evaluate the stability of the compound in the assay medium over the experiment's duration. Consider formulating the compound with a stabilizing agent like a cyclodextrin.[14][16]
Inconsistent results between experimental repeats. This could be due to variable amounts of dissolved compound.Ensure complete dissolution of the stock solution before each use. Vortex and visually inspect for any particulate matter. Prepare fresh dilutions for each experiment.[9][10]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the desired mass of this compound into a sterile vial.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex or sonicate the mixture until the compound is fully dissolved. Gentle warming (e.g., 37°C) can be applied if necessary, keeping the compound's stability in mind.

  • Visual Inspection: Visually confirm that the solution is clear and free of any particulate matter.

  • Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots to prevent degradation from multiple freeze-thaw cycles. Store the aliquots at -20°C or -80°C.[6]

Protocol 2: Kinetic Solubility Assessment in Aqueous Buffer
  • Prepare Serial Dilutions in DMSO: Start with your high-concentration DMSO stock of this compound and prepare a 2-fold serial dilution in DMSO in a 96-well plate.

  • Transfer to Aqueous Buffer: Transfer a small, fixed volume (e.g., 1-2 µL) from each DMSO dilution to a corresponding well of a 96-well plate containing your aqueous assay buffer. The final DMSO concentration should be kept constant and ideally ≤ 0.5%.

  • Mixing and Incubation: Thoroughly mix the contents of the plate and incubate at room temperature for a defined period (e.g., 1-2 hours).

  • Visual or Instrumental Analysis: Visually inspect each well for signs of precipitation (cloudiness or solid particles). For a more quantitative assessment, the turbidity of each well can be measured using a plate reader. The highest concentration that remains clear is the approximate kinetic solubility.

Solubilization Strategies: Quantitative Data Summary

The following table summarizes common solubilizing agents and their typical working concentrations. The optimal agent and concentration must be determined empirically for this compound.

Solubilizing Agent Type Mechanism of Action Typical Final Concentration in Assay Potential Issues
DMSO (Dimethyl sulfoxide) Co-solventIncreases the polarity of the aqueous solvent.< 0.5%Cytotoxicity at higher concentrations.[6][8]
Ethanol Co-solventIncreases the polarity of the aqueous solvent.< 1%Can affect enzyme activity and cell viability.
Hydroxypropyl-β-cyclodextrin (HP-β-CD) CyclodextrinForms inclusion complexes, encapsulating the hydrophobic drug molecule.[14][15][16][20]1-10 mMCan extract cholesterol from cell membranes at high concentrations.
Sulfobutylether-β-cyclodextrin (SBE-β-CD) CyclodextrinForms inclusion complexes with a higher solubilizing capacity for some compounds compared to HP-β-CD.[21]1-10 mMGenerally considered safe for in vivo use.
Tween® 80 (Polysorbate 80) SurfactantForms micelles that encapsulate the hydrophobic drug.[13][18][22]0.01 - 0.1%Can interfere with certain assays and may have cellular effects.
Cremophor® EL SurfactantForms micelles to solubilize poorly soluble drugs.< 0.1%Can induce hypersensitivity reactions in vivo.

Visualizations

experimental_workflow Experimental Workflow for Solubility Assessment cluster_prep Stock Solution Preparation cluster_solubility Kinetic Solubility Test cluster_bioassay Bioassay Preparation weigh Weigh this compound add_dmso Add DMSO weigh->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve aliquot Aliquot and Store at -80°C dissolve->aliquot serial_dilute Serial Dilute in DMSO aliquot->serial_dilute Use Stock transfer Transfer to Assay Buffer serial_dilute->transfer incubate Incubate (e.g., 2h) transfer->incubate analyze Analyze for Precipitation incubate->analyze prepare_working Prepare Working Solution analyze->prepare_working Determine Max Soluble Conc. add_to_cells Add to Cells/Assay prepare_working->add_to_cells incubate_assay Incubate add_to_cells->incubate_assay readout Assay Readout incubate_assay->readout

Caption: Workflow for preparing and testing this compound solubility.

signaling_pathway Hypothesized MAPK Signaling Pathway Inhibition rtpA This compound raf Raf rtpA->raf Inhibition? receptor Growth Factor Receptor ras Ras receptor->ras ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., c-Jun, c-Fos) erk->transcription response Cellular Response (Proliferation, Differentiation, Apoptosis) transcription->response

Caption: Potential inhibition of the MAPK pathway by this compound.[23][24]

References

stability testing of Rauvotetraphylline A in different solvents and temperatures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and answers to frequently asked questions regarding the stability testing of Rauvotetraphylline A. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of this compound?

A1: The stability of this compound, like many complex natural alkaloids, is primarily influenced by temperature, the type of solvent used for storage or formulation, light exposure, and the pH of the solution.[1][2][3] Oxidative degradation is also a potential concern.

Q2: What are the recommended long-term storage conditions for this compound?

A2: For long-term stability, it is recommended to store this compound as a solid in a tightly sealed container at -20°C, protected from light.[4] If in solution, prepare fresh solutions for immediate use. If short-term storage of a solution is necessary, store it at -20°C or -80°C in a suitable solvent like methanol (B129727) or acetonitrile (B52724) and use it within a limited timeframe.

Q3: How can I monitor the degradation of this compound during my experiments?

A3: The most common and reliable method for monitoring the degradation of this compound is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[2][5] This technique allows for the separation and quantification of the intact this compound from its potential degradation products.

Q4: What are some common degradation products of this compound I should look for?

A4: While specific degradation pathways for this compound are not extensively documented in publicly available literature, alkaloids with similar structures can undergo hydrolysis, oxidation, or isomerization.[6] It is advisable to use a mass spectrometry (MS) detector coupled with HPLC to identify the mass of potential degradation products.

Troubleshooting Guide

Issue 1: Rapid degradation of this compound is observed even under recommended storage conditions.

  • Possible Cause: The solvent may not be of high purity or could be contaminated with water or other reactive impurities. The storage container might not be inert or properly sealed, allowing for exposure to air and moisture.

  • Troubleshooting Steps:

    • Use high-purity, anhydrous solvents for preparing solutions.

    • Store solutions in amber glass vials with tight-fitting caps (B75204) to minimize light exposure and solvent evaporation.

    • Consider flushing the vial with an inert gas like nitrogen or argon before sealing to prevent oxidation.

Issue 2: Inconsistent results are obtained between different batches of this compound.

  • Possible Cause: As a natural product, there can be inherent variability between batches.[7] Purity levels may differ, or the presence of minor impurities could catalyze degradation.

  • Troubleshooting Steps:

    • Ensure a certificate of analysis is available for each batch, confirming its purity and identity.

    • Perform initial characterization (e.g., HPLC, NMR) on each new batch to confirm its integrity before starting stability studies.

Issue 3: The appearance of the this compound solution changes over time (e.g., color change).

  • Possible Cause: A change in color can be an indicator of chemical degradation.[7]

  • Troubleshooting Steps:

    • Immediately analyze the solution using HPLC to quantify the remaining this compound and to observe any new peaks corresponding to degradation products.

    • If possible, use HPLC-MS to identify the degradation products.

Stability Data of this compound

The following tables summarize the hypothetical stability data of this compound in different solvents and at various temperatures. This data is for illustrative purposes to guide experimental design.

Table 1: Stability of this compound (% remaining) in Different Solvents at 4°C over 30 days.

SolventDay 0Day 7Day 14Day 30
Methanol100%99.5%98.9%97.8%
Ethanol100%99.2%98.5%97.1%
Acetonitrile100%99.8%99.5%99.1%
Water (pH 7)100%95.2%90.5%82.3%
DMSO100%98.5%97.0%94.2%

Table 2: Stability of this compound (% remaining) in Methanol at Different Temperatures over 30 days.

TemperatureDay 0Day 7Day 14Day 30
-20°C100%100%99.9%99.8%
4°C100%99.5%98.9%97.8%
25°C (Room Temp)100%97.1%94.3%88.5%
40°C100%92.5%85.1%72.3%

Experimental Protocol: Stability Testing of this compound by HPLC

This protocol outlines a general procedure for assessing the stability of this compound.

1. Materials and Reagents:

  • This compound (of known purity)

  • HPLC-grade solvents (Methanol, Acetonitrile, Ethanol, Water)

  • HPLC-grade DMSO

  • Formic acid (for mobile phase modification)

  • Amber glass vials with screw caps

2. Sample Preparation:

  • Prepare a stock solution of this compound in the desired solvent at a concentration of 1 mg/mL.

  • Aliquot the stock solution into several amber glass vials.

  • Store the vials at the different temperature conditions to be tested (e.g., -20°C, 4°C, 25°C, 40°C).

3. HPLC Analysis:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Gradient: Start with 90% A and 10% B, ramping to 10% A and 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

  • Analysis Schedule: Analyze the samples at specified time points (e.g., Day 0, Day 7, Day 14, Day 30).

  • Quantification: Calculate the percentage of remaining this compound by comparing the peak area at each time point to the peak area at Day 0.

4. Stress Testing (Forced Degradation):

  • To understand the degradation pathways, perform forced degradation studies.

  • Acidic Conditions: Add 0.1 M HCl to the this compound solution and incubate at 60°C.

  • Basic Conditions: Add 0.1 M NaOH to the this compound solution and incubate at 60°C.

  • Oxidative Conditions: Add 3% H₂O₂ to the this compound solution and incubate at room temperature.

  • Photostability: Expose the this compound solution to UV light.

  • Analyze the stressed samples by HPLC to observe degradation peaks.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_storage Stability Storage cluster_analysis Analysis prep_stock Prepare Stock Solution (1 mg/mL) aliquot Aliquot into Vials prep_stock->aliquot temp_neg20 -20°C aliquot->temp_neg20 Store at different temperatures temp_4 4°C aliquot->temp_4 Store at different temperatures temp_25 25°C aliquot->temp_25 Store at different temperatures temp_40 40°C aliquot->temp_40 Store at different temperatures hplc_analysis HPLC Analysis (Time Points: 0, 7, 14, 30 days) temp_neg20->hplc_analysis temp_4->hplc_analysis temp_25->hplc_analysis temp_40->hplc_analysis data_analysis Data Analysis (% Remaining) hplc_analysis->data_analysis stability_factors cluster_factors Factors Affecting Stability cluster_compound cluster_degradation Degradation Temperature Temperature Rauvotetraphylline_A This compound Stability Temperature->Rauvotetraphylline_A Solvent Solvent Solvent->Rauvotetraphylline_A Light Light Light->Rauvotetraphylline_A pH pH pH->Rauvotetraphylline_A Oxygen Oxygen Oxygen->Rauvotetraphylline_A Degradation_Products Degradation Products Rauvotetraphylline_A->Degradation_Products

References

overcoming low yields in the asymmetric synthesis of indole alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges, particularly low yields, in the asymmetric synthesis of indole (B1671886) alkaloids.

Troubleshooting Guides

This section addresses specific issues encountered during key synthetic transformations, offering potential causes and actionable solutions in a question-and-answer format.

Pictet-Spengler Reaction

Question 1: Why is the yield of my asymmetric Pictet-Spengler reaction low?

Answer:

Low yields in the Pictet-Spengler reaction are a common issue and can be attributed to several factors. A systematic approach to troubleshooting is recommended.

Potential Causes & Solutions:

  • Sub-optimal Catalyst: The choice and loading of the chiral catalyst are critical for both yield and enantioselectivity.

    • Solution: Screen a variety of chiral catalysts, such as phosphoric acids (e.g., SPINOL-PA, STRIP), thiourea (B124793) derivatives, or chiral Brønsted acids. Optimize the catalyst loading; higher loading does not always equate to higher yield and can sometimes lead to side reactions.

  • Inappropriate Reaction Conditions: Temperature, solvent, and reaction time significantly impact the reaction outcome.

    • Solution: Conduct a solvent screen. While traditional protic solvents are used, aprotic solvents have sometimes shown superior results.[1] Temperature should also be optimized; lower temperatures often improve enantioselectivity but may require longer reaction times.[1]

  • Poorly Reactive Substrates: Electron-withdrawing groups on the tryptamine (B22526) or sterically hindered aldehydes can decrease reactivity.

    • Solution: For poorly reactive tryptamines, consider using a more electron-donating protecting group on the indole nitrogen. For hindered aldehydes, increasing the reaction temperature or time may be necessary.

  • Iminium Ion Formation/Stability: The reaction proceeds via an iminium ion intermediate. Inefficient formation or instability of this intermediate will lower the yield.

    • Solution: Ensure acidic conditions are optimal for iminium ion formation without protonating the tryptamine, which would render it non-nucleophilic. The use of co-catalysts can sometimes help stabilize the key transition states.

Question 2: My Pictet-Spengler reaction is showing poor diastereoselectivity. How can I improve it?

Answer:

Poor diastereoselectivity often arises from a lack of facial control during the cyclization step.

Potential Causes & Solutions:

  • Thermodynamic vs. Kinetic Control: The desired diastereomer may be the thermodynamic product, while the kinetic product is formed faster.

    • Solution: Try running the reaction at a higher temperature or for a longer duration to allow for equilibration to the more stable diastereomer. A post-reaction acidic workup can also sometimes induce epimerization to the desired product.

  • Chiral Catalyst Inefficiency: The chosen chiral catalyst may not be providing sufficient stereocontrol for your specific substrate.

    • Solution: As with low yields, screen a variety of chiral catalysts with different steric and electronic properties. The interaction between the catalyst and the substrate is key to achieving high diastereoselectivity.

Friedel-Crafts Alkylation

Question 3: I am experiencing low yields in the asymmetric Friedel-Crafts alkylation of my indole substrate. What are the likely causes?

Answer:

Low yields in Friedel-Crafts alkylations of indoles can often be traced back to the reactivity of the indole nucleus and the electrophile, as well as the reaction conditions.

Potential Causes & Solutions:

  • Deactivated Indole Ring: Electron-withdrawing substituents on the indole ring decrease its nucleophilicity, slowing down the reaction.

    • Solution: If possible, modify the synthetic route to perform the Friedel-Crafts alkylation before introducing strongly deactivating groups. Alternatively, more forcing reaction conditions (higher temperature, longer reaction time) may be required, but this can also lead to side products.

  • Catalyst Inhibition/Deactivation: The catalyst can be inhibited by coordination to functional groups on the substrates or deactivated over the course of the reaction.

    • Solution: Ensure the catalyst used is compatible with the functional groups present in your starting materials. Using a higher catalyst loading might be necessary in some cases. For air-sensitive catalysts, ensure rigorous exclusion of air and moisture.

  • Polyalkylation: The product of the initial alkylation can be more nucleophilic than the starting indole, leading to a second alkylation and reducing the yield of the desired mono-alkylated product.

    • Solution: Use a larger excess of the indole substrate relative to the electrophile. This statistically favors the mono-alkylation product.

Question 4: My asymmetric Friedel-Crafts alkylation is resulting in a low enantiomeric excess (ee). How can this be improved?

Answer:

Low enantioselectivity points to an issue with the chiral environment created by the catalyst during the C-C bond-forming step.

Potential Causes & Solutions:

  • Sub-optimal Chiral Ligand/Catalyst: The chosen chiral ligand may not be providing a sufficiently biased chiral pocket for the substrates.

    • Solution: Screen a variety of chiral ligands with different backbones and steric bulk. The choice of the metal precursor for in-situ generated catalysts can also have a significant impact on enantioselectivity.[2]

  • Incorrect Solvent or Temperature: These parameters can influence the conformation of the catalyst-substrate complex and thus the enantioselectivity.

    • Solution: Perform a solvent screen, as the polarity and coordinating ability of the solvent can affect the catalyst's performance. Generally, lowering the reaction temperature leads to higher enantioselectivity by favoring the transition state leading to the major enantiomer.[3]

Asymmetric Heck Reaction

Question 5: The yield of my intramolecular asymmetric Heck reaction is poor. What can I do to improve it?

Answer:

Low yields in intramolecular Heck reactions can be due to a number of factors related to the catalyst, substrate, and reaction conditions.

Potential Causes & Solutions:

  • Catalyst Deactivation: The Pd(0) catalyst can be sensitive to oxidation or can form inactive aggregates.

    • Solution: Ensure the reaction is carried out under a strictly inert atmosphere with degassed solvents. The choice of phosphine (B1218219) ligand is also crucial in stabilizing the Pd(0) catalyst.

  • Slow Oxidative Addition: The first step of the catalytic cycle, oxidative addition of the aryl/vinyl halide or triflate, can be slow.

    • Solution: The reactivity order for the halide is I > Br > Cl. If possible, use the iodide for a faster reaction. For triflates, the choice of ligand is critical.

  • β-Hydride Elimination Issues: Unwanted β-hydride elimination pathways can lead to side products.

    • Solution: Substrate design is key. The formation of five- and six-membered rings is generally favored. For acyclic substrates, controlling the regioselectivity of β-hydride elimination can be challenging.[4]

Question 6: How can I improve the enantioselectivity of my asymmetric Heck reaction?

Answer:

Achieving high enantioselectivity in Heck reactions is highly dependent on the chiral ligand and the reaction pathway (neutral vs. cationic).

Potential Causes & Solutions:

  • Ineffective Chiral Ligand: The ligand may not be inducing a sufficient chiral environment around the palladium center.

    • Solution: Screen a variety of chiral phosphine ligands, such as BINAP derivatives. The bite angle and electronic properties of the ligand are critical.

  • Reaction Pathway: The enantioselectivity can be highly dependent on whether the reaction proceeds through a neutral or cationic pathway.

    • Solution: The addition of silver salts (e.g., Ag3PO4) can promote the cationic pathway by abstracting the halide, which often leads to higher enantioselectivity.[4] The choice of solvent can also influence the dominant pathway.

Data Presentation

The following tables summarize quantitative data on the effect of various reaction parameters on the yield and enantioselectivity of key reactions in indole alkaloid synthesis.

Table 1: Effect of Catalyst on the Asymmetric Pictet-Spengler Reaction

EntryTryptamine DerivativeAldehydeCatalyst (mol%)SolventTemp (°C)Yield (%)ee (%)Reference
1N-Boc-TryptamineBenzaldehyde(S)-TRIP (10)Toluene258592[Fictionalized Data]
2N-Boc-TryptamineBenzaldehyde(R)-BINOL-PA (10)CH2Cl207888[Fictionalized Data]
3N-Cbz-TryptamineIsovaleraldehydeThiourea Catalyst A (5)Dioxane509295[Fictionalized Data]
4N-Cbz-TryptamineIsovaleraldehydeThiourea Catalyst B (5)THF258897[Fictionalized Data]

Table 2: Optimization of Asymmetric Friedel-Crafts Alkylation of Indole with β-Nitrostyrene

EntryCatalyst SystemSolventTemp (°C)Time (h)Yield (%)ee (%)Reference
1Zn(OTf)2 / (S)-BoxCH2Cl225249590
2Cu(OTf)2 / (R)-Ph-BoxToluene0488885[Fictionalized Data]
3Ni(ClO4)2 / spiroBoxCHCl30129897
4Yb(OTf)3 / Cl-indeno pyboxCH2Cl225129891[5]

Table 3: Influence of Solvent and Temperature on an Asymmetric Intramolecular Heck Reaction

EntrySubstrateLigandSolventTemp (°C)Yield (%)ee (%)Reference
1Aryl Triflate A(R)-BINAPToluene807588[Fictionalized Data]
2Aryl Triflate A(R)-BINAPTHF658292[Fictionalized Data]
3Aryl Triflate A(R)-BINAPDMF1006585[Fictionalized Data]
4Aryl Iodide B(S)-PhanePhosDioxane908895[Fictionalized Data]

Experimental Protocols

Protocol 1: General Procedure for a Catalytic Asymmetric Pictet-Spengler Reaction

This protocol is a representative example for the synthesis of a tetrahydro-β-carboline derivative.

  • Catalyst Preparation (if necessary): In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), dissolve the chiral ligand and the metal salt in the appropriate anhydrous solvent. Stir the mixture at the desired temperature until the catalyst is formed (this can range from minutes to hours).

  • Reaction Setup: To a separate flame-dried reaction vessel under an inert atmosphere, add the tryptamine derivative and the chiral catalyst solution.

  • Substrate Addition: Add the aldehyde substrate to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at the specified temperature and monitor its progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: General Procedure for a Catalytic Asymmetric Friedel-Crafts Alkylation of Indole with a Nitroalkene

This protocol provides a general method for the enantioselective alkylation of indoles.

  • Catalyst Formation: In a dry Schlenk tube under an inert atmosphere, dissolve the chiral ligand (e.g., a bisoxazoline derivative) and the metal salt (e.g., Zn(OTf)2) in the chosen anhydrous solvent (e.g., CH2Cl2). Stir the solution at room temperature for 1 hour.

  • Reaction Initiation: Add the indole derivative to the catalyst solution, followed by the nitroalkene.

  • Reaction Execution: Stir the reaction mixture at the optimized temperature (e.g., 0 °C or room temperature) for the required time (typically 12-48 hours), monitoring by TLC.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired product.

Protocol 3: General Procedure for an Asymmetric Intramolecular Heck Reaction

This protocol outlines a general procedure for the cyclization of an aryl halide.

  • Reaction Setup: To a flame-dried Schlenk flask, add the palladium source (e.g., Pd2(dba)3), the chiral phosphine ligand (e.g., (R)-BINAP), and the base (e.g., Ag3PO4 or a proton sponge).

  • Solvent and Substrate Addition: Add the degassed anhydrous solvent (e.g., THF or toluene). Dissolve the aryl or vinyl halide/triflate substrate in the solvent and add it to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (typically between 60-100 °C) and stir under an inert atmosphere. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite® to remove palladium black.

  • Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Mandatory Visualization

Troubleshooting_Low_Yield_Pictet_Spengler start_node Low Yield in Asymmetric Pictet-Spengler Reaction decision_node Substrates Reactive? start_node->decision_node Initial Check action_node Modify Substrate: - Change protecting group - Use more reactive aldehyde decision_node->action_node No sub_decision_node Catalyst Optimized? decision_node->sub_decision_node Yes result_node Improved Yield action_node->result_node Re-run Reaction action_node2 Screen Chiral Catalysts: - Phosphoric Acids - Thioureas - Brønsted Acids Optimize Catalyst Loading sub_decision_node->action_node2 No sub_decision_node2 Conditions Optimized? sub_decision_node->sub_decision_node2 Yes action_node2->result_node action_node3 Screen Reaction Conditions: - Solvents (Protic/Aprotic) - Temperature - Reaction Time sub_decision_node2->action_node3 No action_node4 Investigate Side Reactions: - Analyze crude mixture (NMR, MS) - Adjust stoichiometry or  addition rate sub_decision_node2->action_node4 Yes action_node3->result_node action_node4->result_node

Caption: Troubleshooting workflow for low yields in the asymmetric Pictet-Spengler reaction.

Asymmetric_Synthesis_Workflow cluster_optimization Optimization Loop start_material Simple Precursors (e.g., Tryptamine, Aldehyde) key_step e.g., Pictet-Spengler, Friedel-Crafts, Heck start_material->key_step Key Asymmetric Reaction intermediate Enantioenriched Intermediate key_step->intermediate Forms Chiral Core low_yield Low Yield or ee? key_step->low_yield Analyze Outcome final_product Indole Alkaloid intermediate->final_product Further Transformations (e.g., Cyclizations, Functional Group Interconversions) low_yield->intermediate No (Proceed) troubleshoot Troubleshoot: - Catalyst - Solvent - Temperature low_yield->troubleshoot Yes troubleshoot->key_step Modify Conditions Catalyst_Selection_Logic start_node Select Chiral Catalyst for Asymmetric Transformation decision_node C-C Bond Formation via Iminium Ion? start_node->decision_node Reaction Type? catalyst_type Consider: - Chiral Phosphoric Acids - Thioureas - Brønsted Acids decision_node->catalyst_type Yes (e.g., Pictet-Spengler) decision_node2 Friedel-Crafts type? decision_node->decision_node2 No outcome outcome catalyst_type->outcome High ee & Yield catalyst_type2 Consider: - Chiral Lewis Acids  (e.g., Zn(II), Cu(II), Ni(II)) - Bisoxazoline (Box) Ligands decision_node2->catalyst_type2 Yes decision_node3 Heck Reaction? decision_node2->decision_node3 No catalyst_type2->outcome catalyst_type3 Consider: - Pd(0) with Chiral  Phosphine Ligands  (e.g., BINAP, PhanePhos) decision_node3->catalyst_type3 Yes catalyst_type3->outcome

References

minimizing degradation of Rauvotetraphylline A during extraction and storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Rauvotetraphylline A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the degradation of this compound during extraction and storage. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction and storage of this compound and provides practical solutions to mitigate degradation.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound Incomplete Extraction: The solvent may not be effectively penetrating the plant material. Degradation during Extraction: this compound may be degrading due to harsh conditions (e.g., high temperature, prolonged extraction time). Improper pH: The pH of the extraction solvent may not be optimal for an indole (B1671886) alkaloid.Optimize Grinding: Ensure the plant material (Rauvolfia tetraphylla) is finely powdered to increase the surface area for extraction. Solvent Selection: Use a sequence of solvents with varying polarities. An initial extraction with a nonpolar solvent can remove interfering compounds, followed by a more polar solvent like methanol (B129727) or ethanol (B145695) for the target alkaloid. pH Control: Since this compound is an indole alkaloid, extraction is often more efficient under slightly acidic conditions to form the more soluble salt. Consider using solvents acidified with a weak acid (e.g., 0.1% formic acid). Temperature Control: Avoid high temperatures during extraction. Maceration or ultrasound-assisted extraction at room temperature is preferable to Soxhlet extraction.
Discoloration of Extract (e.g., turning brown) Oxidation: Indole alkaloids can be susceptible to oxidation, especially when exposed to air and light. Presence of Degradation Products: The color change may indicate the formation of degradation products.Use of Antioxidants: Consider adding a small amount of an antioxidant, such as ascorbic acid or butylated hydroxytoluene (BHT), to the extraction solvent. Inert Atmosphere: Perform extraction and solvent removal steps under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Light Protection: Protect the extract from light at all stages by using amber glassware or by covering containers with aluminum foil.
Appearance of Additional Peaks in Chromatographic Analysis (e.g., HPLC, TLC) Degradation: New peaks likely represent degradation products formed during extraction or storage. Isomerization: Changes in pH or exposure to light can sometimes lead to the formation of isomers.Monitor Stability: Use techniques like TLC or HPLC to monitor the stability of the extract over time. Analyze samples immediately after extraction if possible, as some indole alkaloids are unstable at room temperature in solution.[1] Control Storage Conditions: Store extracts and isolated compounds at low temperatures (-20°C or -80°C) and in the dark.[1] For solutions, use a suitable solvent and store in airtight containers under an inert atmosphere.
Loss of Potency of Stored Extract or Isolated Compound Chemical Degradation: Hydrolysis, oxidation, or photolysis can lead to a decrease in the concentration of the active compound. Improper Storage Conditions: Exposure to high temperatures, light, or oxygen will accelerate degradation.Optimal Storage: Store solid this compound powder at -20°C for long-term stability. For solutions, store at -80°C for up to 6 months or at -20°C for up to 1 month.[1] pH of Storage Solution: For indole alkaloids, storage in a slightly acidic solution can improve stability.[2]

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of this compound?

A1: The primary factors leading to the degradation of this compound, like many other indole alkaloids, are exposure to harsh pH conditions (both acidic and alkaline), high temperatures, light (especially UV), and oxidizing agents.[3]

Q2: What is the recommended solvent for extracting this compound to minimize degradation?

A2: Methanol or ethanol are commonly used for the extraction of indole alkaloids from Rauvolfia species.[4][5] To enhance stability, the extraction solvent can be slightly acidified. It is crucial to perform the extraction at room temperature or below to prevent thermal degradation.

Q3: How should I store my this compound extracts and purified compound?

A3: For short-term storage, extracts should be kept at 4°C in the dark. For long-term storage, it is recommended to store extracts and the purified compound at -20°C or, for solutions, at -80°C.[1] All samples should be protected from light and stored in airtight containers, preferably under an inert atmosphere like nitrogen or argon.

Q4: My extract has changed color. Does this mean the this compound has degraded?

A4: A color change, such as turning brown, is often an indication of chemical degradation, likely due to oxidation or the formation of polymeric degradation products. It is advisable to re-analyze the sample using a stability-indicating method like HPLC to quantify the amount of this compound remaining and to observe any new degradation peaks.

Q5: Can I use Soxhlet extraction for this compound?

A5: While Soxhlet extraction can be efficient, the prolonged exposure to heat can lead to significant degradation of thermolabile compounds like indole alkaloids. Therefore, non-thermal extraction methods such as maceration, percolation, or ultrasound-assisted extraction at room temperature are generally recommended to minimize degradation.

Data on Stability of Related Indole Alkaloids

While specific quantitative stability data for this compound is limited in the public domain, the following table summarizes stability information for other indole alkaloids from Rauvolfia species, which can provide valuable insights.

Compound Condition Observation Source
Yohimbine, AjmalicineStorage in chloroform (B151607) extract at ambient conditionsRelatively stable after 15 days.[1]
Sarpagine, Ajmaline, ReserpineStorage in chloroform extract at ambient conditionsRelatively unstable after a single day of storage.[1]
ReserpineAcidic Hydrolysis (1N HCl, 100°C, 3 hours)Degradation occurs, with formation of reserpic acid.[6]
ReserpineAlkaline HydrolysisSusceptible to hydrolysis of the ester bond.[3]
ReserpineOxidative Stress (Hydrogen Peroxide)Formation of 3,4-didehydroreserpine.[3]
ReserpinePhotodegradation (UV light in acidic solution)Formation of 3-dehydroreserpine, isoreserpine, and lumireserpine.[3]

Experimental Protocols

Protocol 1: Optimized Extraction of this compound with Minimized Degradation

Objective: To extract this compound from Rauvolfia tetraphylla plant material while minimizing degradation.

Materials:

  • Dried and finely powdered aerial parts of Rauvolfia tetraphylla

  • Methanol (HPLC grade), acidified with 0.1% (v/v) formic acid

  • Hexane (B92381) (ACS grade)

  • Ultrasonic bath

  • Rotary evaporator

  • Amber glassware (flasks, beakers)

  • Filtration apparatus (e.g., Büchner funnel, filter paper)

  • Centrifuge

Methodology:

  • Defatting: Weigh 100 g of the powdered plant material and place it in an amber flask. Add 500 mL of hexane and stir for 2 hours at room temperature to remove nonpolar compounds. Filter the mixture and discard the hexane. Repeat this step twice. Air-dry the defatted plant material in a fume hood to remove residual hexane.

  • Extraction: Transfer the defatted plant material to a large amber flask. Add 1 L of methanol acidified with 0.1% formic acid.

  • Ultrasonication: Place the flask in an ultrasonic bath and sonicate for 1 hour at a controlled temperature (not exceeding 25°C).

  • Maceration: After sonication, allow the mixture to macerate for 24 hours at room temperature in the dark, with occasional shaking.

  • Filtration and Concentration: Filter the extract through filter paper. Re-extract the plant residue twice more with 500 mL of acidified methanol each time. Combine the filtrates.

  • Solvent Evaporation: Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

  • Storage: Transfer the crude extract to an amber vial, flush with nitrogen gas, seal tightly, and store at -20°C.

Protocol 2: Forced Degradation Study of this compound

Objective: To investigate the stability of this compound under various stress conditions to understand its degradation profile.

Materials:

  • Purified this compound

  • Methanol (HPLC grade)

  • Hydrochloric acid (0.1 M and 1 M)

  • Sodium hydroxide (B78521) (0.1 M and 1 M)

  • Hydrogen peroxide (3% w/v)

  • HPLC system with a UV detector

  • pH meter

  • Thermostatic water bath

  • Photostability chamber

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M HCl. Keep the mixture at 60°C for 24 hours. At specified time points (e.g., 2, 6, 12, 24 hours), withdraw an aliquot, neutralize with 1 M NaOH, dilute with mobile phase, and analyze by HPLC.

  • Alkaline Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the mixture at room temperature for 24 hours. At specified time points, withdraw an aliquot, neutralize with 0.1 M HCl, dilute with mobile phase, and analyze by HPLC.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep the mixture at room temperature for 24 hours, protected from light. At specified time points, withdraw an aliquot, dilute with mobile phase, and analyze by HPLC.

  • Thermal Degradation: Place the solid this compound powder in an oven at 60°C for 48 hours. Also, heat a solution of this compound in methanol at 60°C for 24 hours. Analyze the samples by HPLC.

  • Photodegradation: Expose a solution of this compound in methanol to UV light (254 nm) and visible light in a photostability chamber for a specified duration. Analyze the sample by HPLC.

  • Analysis: For all conditions, analyze the stressed samples by a validated, stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify degradation products.

Visualizations

experimental_workflow plant_material Rauvolfia tetraphylla (Powdered Aerial Parts) defatting Defatting with Hexane plant_material->defatting extraction Extraction with Acidified Methanol (Ultrasonication & Maceration) defatting->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporator at < 40°C) filtration->concentration crude_extract Crude this compound Extract concentration->crude_extract storage Storage (-20°C, Dark, Inert Atmosphere) crude_extract->storage purification Purification (e.g., Column Chromatography) crude_extract->purification analysis Analysis (HPLC, LC-MS) crude_extract->analysis pure_compound Purified this compound purification->pure_compound pure_compound->analysis

Caption: Optimized extraction workflow for this compound.

degradation_pathway rauvotetraphylline_a This compound hydrolysis Hydrolysis (Acid/Base) rauvotetraphylline_a->hydrolysis pH, Temp oxidation Oxidation (e.g., H₂O₂, Air) rauvotetraphylline_a->oxidation O₂, Light photolysis Photolysis (UV/Visible Light) rauvotetraphylline_a->photolysis Light hydrolysis_products Hydrolytic Degradation Products (e.g., cleavage of ester groups) hydrolysis->hydrolysis_products oxidation_products Oxidative Degradation Products (e.g., N-oxides, dehydrogenated derivatives) oxidation->oxidation_products photolysis_products Photolytic Degradation Products (e.g., isomers, rearranged compounds) photolysis->photolysis_products

Caption: Potential degradation pathways of this compound.

troubleshooting_logic start Low Yield or Impure Product check_extraction Review Extraction Protocol start->check_extraction check_storage Review Storage Conditions start->check_storage temp_high High Temperature? check_extraction->temp_high Degradation Suspected ph_wrong Improper pH? check_extraction->ph_wrong storage_temp_high Storage Temp > -20°C? check_storage->storage_temp_high temp_high->ph_wrong No reduce_temp Use Room Temp Extraction temp_high->reduce_temp Yes light_exposure Light/Air Exposure? ph_wrong->light_exposure No adjust_ph Use Acidified Solvent ph_wrong->adjust_ph Yes protect_sample Use Amber Glassware/ Inert Atmosphere light_exposure->protect_sample Yes storage_light Exposed to Light/Air? storage_temp_high->storage_light No store_cold Store at -20°C or -80°C storage_temp_high->store_cold Yes storage_light->protect_sample Yes

Caption: Troubleshooting logic for this compound degradation.

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving co-elution issues of Rauvotetraphylline A with its related compounds during chromatographic analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its separation challenging?

A1: this compound is a sarpagine-type indole (B1671886) alkaloid isolated from plants of the Rauwolfia genus, notably Rauvolfia tetraphylla. The primary challenge in its chromatographic analysis is the frequent co-elution with structurally similar analogues, such as Rauvotetraphyllines B-E and other related alkaloids present in the plant extract. These compounds often share the same core structure and differ only subtly in functional groups or stereochemistry, leading to very similar retention behaviors on chromatographic columns.

Q2: What are the primary causes of co-elution and peak tailing for alkaloids like this compound?

A2: The leading causes for poor resolution and asymmetrical peak shapes for basic compounds like this compound include:

  • Secondary Silanol (B1196071) Interactions: Basic alkaloids can interact strongly with acidic silanol groups on the surface of silica-based columns, leading to peak tailing.

  • Inappropriate Mobile Phase pH: The pH of the mobile phase dictates the ionization state of both the alkaloid and the stationary phase's silanol groups. An unsuitable pH can worsen peak tailing and affect selectivity.

  • Insufficient Method Selectivity: The chosen column chemistry and mobile phase composition may not be optimal for resolving compounds with minor structural differences.

  • Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, resulting in distorted and broadened peaks.

Q3: Which chromatographic techniques are most effective for separating this compound and its analogues?

A3: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) coupled with mass spectrometry (MS) are powerful and widely used techniques for the separation and quantification of indole alkaloids.[1][2] Supercritical Fluid Chromatography (SFC) also presents a viable "green" alternative with different selectivity profiles.

Troubleshooting Guide: Resolving Co-elution of this compound

This guide addresses a common scenario where this compound co-elutes with a structurally related compound, here hypothetically designated as "Isomer X".

Problem: this compound is co-eluting or poorly resolved from a related compound (Isomer X) on a standard C18 column with a methanol (B129727)/water mobile phase.

Initial Assessment Workflow

A Co-elution of this compound and Isomer X Observed B Step 1: Verify System Suitability A->B C Step 2: Check for Column Overload B->C Suitability OK G Issue Persists B->G Suitability Fails D Step 3: Optimize Mobile Phase C->D No Overload F Resolution Achieved C->F Dilution Resolves E Step 4: Evaluate Stationary Phase D->E Optimization Fails D->F Resolution Improved E->F Separation Achieved E->G No Improvement

Caption: Initial troubleshooting workflow for co-elution issues.

Step-by-Step Troubleshooting

Step 1: Verify System Suitability

  • Action: Inject a standard of pure this compound.

  • Expected Outcome: A sharp, symmetrical peak with consistent retention time.

  • Troubleshooting: If the peak tails or is broad, it could indicate a problem with the column or the system itself. Consider flushing the column or replacing it if it's old. Peak tailing for basic compounds is a common issue.

Step 2: Check for Column Overload

  • Action: Prepare and inject a 1:10 and 1:100 dilution of your sample.

  • Expected Outcome: If the resolution between this compound and Isomer X improves with dilution, column overload is the likely cause.

  • Solution: Determine the optimal sample concentration that provides a symmetrical peak without compromising detection sensitivity.

Step 3: Optimize the Mobile Phase

This is often the most critical step for improving the separation of closely related isomers.

  • Modify Organic Solvent:

    • Action: If using methanol, switch to acetonitrile (B52724) or vice versa. Acetonitrile often provides different selectivity for structurally similar compounds.

    • Rationale: Changing the organic modifier alters the interactions between the analytes and the stationary phase.

  • Adjust Mobile Phase pH:

    • Action: Since this compound is a basic alkaloid, controlling the mobile phase pH is crucial. Prepare your aqueous mobile phase with a buffer (e.g., 10 mM ammonium (B1175870) acetate (B1210297) or ammonium formate) and adjust the pH. A typical starting point is between pH 3 and 5.

    • Rationale: A lower pH will ensure the alkaloid is protonated and can minimize interactions with residual silanol groups on the column.

  • Incorporate an Ion-Pairing Reagent:

    • Action: Add a small concentration (e.g., 0.1%) of an acid like formic acid or trifluoroacetic acid (TFA) to the mobile phase.

    • Rationale: This can further reduce peak tailing by masking silanol interactions and can also improve peak shape and resolution.

Signaling Pathway of Mobile Phase pH Effects

cluster_0 Low pH (e.g., pH 3) cluster_1 Neutral pH (e.g., pH 7) A Alkaloid (R3N) B Protonated Alkaloid (R3NH+) A->B Protonation D Good Peak Shape B->D Reduced Interaction with Si-OH C Silanol (Si-OH) C->D E Alkaloid (R3N) G Peak Tailing E->G Strong Interaction F Ionized Silanol (Si-O-) F->G

Caption: Influence of mobile phase pH on alkaloid analysis.

Step 4: Evaluate Different Stationary Phases

If mobile phase optimization is insufficient, the column chemistry may not be suitable for the separation.

  • Action: Screen columns with different stationary phases.

  • Recommendations:

    • Phenyl-Hexyl Column: Often provides alternative selectivity for aromatic compounds like indole alkaloids due to π-π interactions.

    • Embedded Polar Group (EPG) Columns: These columns have a polar group embedded in the alkyl chain, which can reduce interactions with basic compounds and improve peak shape.

    • Superficially Porous Particles (SPP) or Core-Shell Columns: These can provide higher efficiency and better resolution compared to fully porous particles.

Quantitative Data Summary

The following tables provide typical starting parameters for HPLC/UPLC method development for Rauwolfia alkaloids.

Table 1: HPLC & UPLC Column Specifications

ParameterHPLCUPLC
Column Type C18, Phenyl-HexylBEH C18, CSH Phenyl-Hexyl
Particle Size 3.5 - 5 µm< 2 µm
Column Dimensions 4.6 x 150 mm, 4.6 x 250 mm2.1 x 50 mm, 2.1 x 100 mm
Flow Rate 0.8 - 1.5 mL/min0.2 - 0.6 mL/min
Temperature 25 - 40 °C30 - 50 °C

Table 2: Example Gradient Elution Profiles

Time (min)% Mobile Phase B (Acetonitrile/Methanol) in A (Buffered Water)
Profile 1: Fast Screening
0.010
8.095
10.095
10.110
12.010
Profile 2: Optimized for Resolution
0.020
15.050
20.070
25.090
25.120
30.020

Experimental Protocols

Protocol 1: Sample Preparation from Rauwolfia Plant Material
  • Milling and Extraction:

    • Grind dried plant material (e.g., leaves or roots) to a fine powder.

    • Accurately weigh approximately 1 g of the powder.

    • Extract with 20 mL of methanol in an ultrasonic bath for 30 minutes.

    • Centrifuge the mixture and collect the supernatant. Repeat the extraction twice.

    • Combine the supernatants and evaporate to dryness under reduced pressure.

  • Acid-Base Extraction (for enrichment):

    • Dissolve the dried extract in 10 mL of 2% sulfuric acid.

    • Wash the acidic solution with 10 mL of ethyl acetate to remove non-basic compounds. Discard the organic layer.

    • Adjust the pH of the aqueous layer to ~9-10 with ammonium hydroxide.

    • Extract the alkaloids into 10 mL of dichloromethane (B109758) or a chloroform/isopropanol mixture. Repeat three times.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate to dryness.

  • Final Preparation:

    • Reconstitute the final dried extract in a known volume (e.g., 1 mL) of the initial mobile phase.

    • Filter through a 0.22 µm syringe filter before injection.

Protocol 2: UPLC-MS Method for this compound Analysis
  • System: UPLC system coupled to a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole).

  • Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm.

  • Mobile Phase A: 10 mM Ammonium Acetate in water, pH adjusted to 4.0 with formic acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-1 min: 10% B

    • 1-9 min: Linear gradient from 10% to 70% B

    • 9-10 min: Linear gradient from 70% to 95% B

    • 10-11 min: Hold at 95% B

    • 11.1-13 min: Return to 10% B and equilibrate.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • MS Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Full Scan (for identification) and MRM (for quantification).

    • Capillary Voltage: 3.0 kV.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 350 °C.

This comprehensive guide should provide a solid foundation for addressing co-elution issues with this compound and developing robust analytical methods for its quantification.

References

Technical Support Center: Enhancement of Rauvotetraphylline A Detection in Complex Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for the detection and quantification of Rauvotetraphylline A, an indole (B1671886) alkaloid isolated from Rauvolfia tetraphylla, in complex biological matrices. The following information is designed to assist in troubleshooting common experimental challenges and to provide detailed methodologies for enhancing analytical sensitivity and specificity.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in detecting this compound in biological samples like plasma or urine?

A1: The primary challenges stem from the inherent complexity of biological matrices and the physicochemical properties of indole alkaloids. Key difficulties include:

  • Matrix Effects: Endogenous components in biological samples (e.g., phospholipids, salts, proteins) can interfere with the ionization of this compound in mass spectrometry, leading to ion suppression or enhancement and, consequently, inaccurate quantification.[1][2][3]

  • Low Concentrations: As a plant-derived secondary metabolite, the concentration of this compound in biological samples after administration is often very low, requiring highly sensitive analytical methods.

  • Sample Preparation: Efficiently extracting this compound, which may have varying polarity, while simultaneously removing a multitude of interfering substances is a significant hurdle.[1]

  • Analyte Stability: Indole alkaloids can be susceptible to degradation due to factors like temperature, light, pH, and enzymatic activity in the biological matrix.[4][5]

  • Structural Similarity: Co-elution of structurally similar compounds, including other Rauvolfia alkaloids or their metabolites, can interfere with accurate quantification.[1]

Q2: What are the expected metabolic pathways for this compound, and how might this impact detection?

A2: While specific metabolism studies on this compound are not extensively available, its biotransformation can be predicted based on the metabolism of other well-studied Rauvolfia alkaloids like reserpine (B192253) and ajmaline.[6][7] The metabolic processes primarily occur in the liver, catalyzed by cytochrome P450 (CYP) enzymes.[1][8] Key metabolic reactions for indole alkaloids include:

  • Hydroxylation: Addition of hydroxyl (-OH) groups to the aromatic ring or other parts of the molecule.

  • O-Demethylation: Removal of methyl groups from methoxy (B1213986) substituents.

  • Hydrolysis: Cleavage of ester linkages, if present.

  • Conjugation: Metabolites can be further conjugated with glucuronic acid or sulfate (B86663) to increase their water solubility for excretion.[6]

Understanding these potential metabolic pathways is crucial for a comprehensive detection strategy. Metabolites may be present at higher concentrations or have longer half-lives than the parent compound and can serve as additional or alternative biomarkers for exposure. When developing an analytical method, it is important to consider the potential masses of these metabolites.

Q3: Which analytical technique is most suitable for the sensitive and selective detection of this compound?

A3: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of low-concentration analytes like this compound in complex biological matrices.[9] This technique offers a powerful combination of:

  • High Selectivity: The chromatographic separation provided by LC resolves this compound from many other compounds in the sample. The subsequent mass spectrometric detection, particularly using Multiple Reaction Monitoring (MRM), provides an additional layer of specificity by monitoring for a specific precursor ion and its characteristic product ions.[3][10]

  • High Sensitivity: LC-MS/MS can achieve very low limits of detection (LOD) and quantification (LOQ), often in the low ng/mL to pg/mL range, which is essential for pharmacokinetic studies.[3][11]

  • Quantitative Accuracy: When used with an appropriate internal standard (ideally a stable isotope-labeled version of the analyte), LC-MS/MS can provide highly accurate and precise quantification, compensating for matrix effects and variations in sample processing.[1]

While other techniques like HPLC with UV or fluorescence detection can be used, they may lack the required sensitivity and selectivity for complex biological samples.[12][13]

Troubleshooting Guides

Issue 1: Poor Signal Intensity or No Peak Detected in LC-MS/MS

  • Symptoms: Low signal-to-noise ratio, or the complete absence of the analyte peak.

  • Potential Causes & Solutions:

Potential CauseTroubleshooting Steps
Inefficient Extraction Review your sample preparation protocol. For indole alkaloids, a common approach is liquid-liquid extraction (LLE) or solid-phase extraction (SPE). Ensure the pH of the sample is optimized for the extraction of this compound (acidic for initial extraction into an aqueous phase, then basic for extraction into an organic solvent).[1]
Analyte Degradation This compound may be unstable under certain conditions. Minimize sample exposure to light and elevated temperatures.[4] Process samples on ice and store extracts at low temperatures (e.g., -80 °C) until analysis. Evaluate the stability of the analyte in the biological matrix under your storage conditions.[5][14]
Ion Suppression Co-eluting matrix components can suppress the ionization of your analyte. Improve chromatographic separation to resolve this compound from the interfering peaks. Modify your sample preparation to include a more rigorous cleanup step. A stable isotope-labeled internal standard is the most effective way to compensate for ion suppression.[1][2][3]
Incorrect MS Parameters Optimize the mass spectrometer settings for this compound. This includes the precursor ion, product ions, collision energy, and other source parameters. Infuse a standard solution of the analyte to determine the optimal settings.
Poor Solubility This compound may have limited solubility in the initial mobile phase. Ensure the reconstitution solvent after sample evaporation is compatible with both the analyte and the mobile phase.

Issue 2: High Variability in Results

  • Symptoms: Poor precision between replicate injections or between different samples.

  • Potential Causes & Solutions:

Potential CauseTroubleshooting Steps
Inconsistent Sample Preparation Ensure each step of the extraction and cleanup process is performed consistently for all samples. Use of an automated liquid handler can improve precision.
Matrix Effects The degree of ion suppression or enhancement can vary between different biological samples. The use of a stable isotope-labeled internal standard is highly recommended to correct for this variability.[1][2][3]
Carryover The analyte may be adsorbing to parts of the LC system and eluting in subsequent injections. Inject a blank solvent after a high-concentration sample to check for carryover. If observed, optimize the needle wash solvent and gradient to ensure all of the analyte is eluted in each run.
Instability in Autosampler The analyte may be degrading in the autosampler over the course of a long analytical run. Assess the stability of the processed samples in the autosampler over time. If degradation is observed, shorten the run time or cool the autosampler.

Data Presentation

The following tables provide representative quantitative data for the analysis of Rauvolfia alkaloids in biological matrices, which can be used as a reference for method development for this compound.

Table 1: Comparison of Extraction Methods for Rauvolfia Alkaloids from Biological Samples

Extraction MethodAnalyteMatrixRecovery (%)Reference
Liquid-Liquid Extraction (LLE)ReserpineMouse PlasmaNot specified, but effective[11]
Protein PrecipitationReserpineHuman Plasma69.3 - 72.9[3]
Protein PrecipitationRescinnamineHuman Plasma64.9 - 81.7[3]
Protein PrecipitationYohimbine (B192690)Human Plasma69.8 - 75.8[3]

Table 2: Representative LC-MS/MS Method Parameters and Performance for Rauvolfia Alkaloids

AnalyteMatrixLinear Range (ng/mL)LLOQ (ng/mL)MRM Transition (m/z)Reference
ReserpineMouse Plasma0.02 - 100.02609.3 → 195.1[10]
ReserpineHuman Plasma0.36 - 4000.36609.32 → 195.01[3]
RescinnamineHuman Plasma0.27 - 3000.27635.34 → 221.03[3]
YohimbineHuman Plasma0.23 - 2500.23355.19 → 144.00[3]
AjmalineHuman Plasma-< 1 (HPLC-Fluorescence)N/A

Experimental Protocols

Protocol 1: General Procedure for Extraction of this compound from Plasma

This protocol is a general guideline and should be optimized for your specific application.

  • Sample Preparation:

    • To 100 µL of plasma, add an internal standard (ideally, a stable isotope-labeled this compound).

    • For protein precipitation, add 300 µL of cold acetonitrile. Vortex for 1 minute.[3]

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube.

  • Solvent Evaporation:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitution:

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

    • Vortex to dissolve the residue.

  • Analysis:

    • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Representative UPLC-MS/MS Method for Analysis of Rauvolfia Alkaloids

This protocol is adapted from a method for the simultaneous quantification of reserpine, rescinnamine, and yohimbine and can be used as a starting point for this compound.[3]

  • Chromatographic System: UPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient: A gradient elution may be necessary to separate the analyte from matrix components. A starting point could be a linear gradient from 10% B to 90% B over 5 minutes.

  • Flow Rate: 0.2 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: These need to be optimized for this compound. For structurally similar Rauvolfia alkaloids, typical transitions are:

      • Reserpine: m/z 609.3 → 195.0[3][10]

      • Ajmaline: m/z 327.2 → 144.1 (example)

      • Yohimbine: m/z 355.2 → 144.0[3]

    • Optimization: Infuse a standard solution of this compound to determine the precursor ion and to optimize the collision energy for the most abundant and specific product ions.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is protein_precip Protein Precipitation (e.g., Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute injection Inject into UPLC System reconstitute->injection separation Chromatographic Separation (C18) injection->separation ionization Electrospray Ionization (ESI+) separation->ionization detection Tandem MS Detection (MRM) ionization->detection quantification Data Analysis & Quantification detection->quantification

Caption: Experimental workflow for this compound detection.

troubleshooting_workflow cluster_check Initial Checks cluster_sample Sample-Related Issues cluster_matrix Matrix-Related Issues start No/Low Signal for this compound check_ms Verify MS Parameters (Infuse Standard) start->check_ms check_lc Check LC System (Pressure, Leaks) start->check_lc optimize_extraction Optimize Extraction (pH, Solvent) check_ms->optimize_extraction Parameters OK check_lc->optimize_extraction System OK assess_stability Assess Analyte Stability optimize_extraction->assess_stability improve_cleanup Improve Sample Cleanup (e.g., SPE) assess_stability->improve_cleanup adjust_chromatography Modify Chromatography to Separate from Interferences improve_cleanup->adjust_chromatography use_is Use Stable Isotope- Labeled Internal Standard adjust_chromatography->use_is end Signal Restored use_is->end

Caption: Troubleshooting logic for low signal intensity.

metabolic_pathway cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism parent This compound hydroxylation Hydroxylation parent->hydroxylation demethylation O-Demethylation parent->demethylation hydrolysis Ester Hydrolysis parent->hydrolysis glucuronidation Glucuronidation hydroxylation->glucuronidation sulfation Sulfation demethylation->sulfation hydrolysis->glucuronidation excretion Excretion glucuronidation->excretion sulfation->excretion

Caption: Predicted metabolic pathways for this compound.

References

refining purification protocols to remove contaminants from Rauvotetraphylline A samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Rauvotetraphylline A. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the removal of contaminants from this compound samples.

Frequently Asked Questions (FAQs)

Q1: What are the common contaminants found in crude extracts of this compound?

A1: Crude extracts from Rauwolfia species, the source of this compound, are complex mixtures. Common contaminants include other indole (B1671886) alkaloids with similar structures, such as reserpine, ajmaline, and yohimbine.[1][2] Additionally, other classes of phytochemicals like flavonoids, terpenoids, glycosides, and tannins are often present and need to be removed during purification.[2]

Q2: Why do I observe significant peak tailing when purifying this compound using silica (B1680970) gel chromatography?

A2: Peak tailing is a common issue when purifying basic compounds like indole alkaloids on silica-based stationary phases.[3] The basic nitrogen atom in the indole structure of this compound can interact strongly with acidic silanol (B1196071) groups on the surface of the silica gel. This secondary interaction leads to a portion of the analyte being retained longer, resulting in asymmetrical peaks with a "tail."

Q3: What is the best chromatographic method for purifying this compound?

A3: Both normal-phase and reversed-phase chromatography can be used, but reversed-phase High-Performance Liquid Chromatography (HPLC) often provides better resolution and reproducibility for indole alkaloids. For large-scale purification, techniques like pH-zone-refining centrifugal partition chromatography have been shown to be effective for separating alkaloids from Rauwolfia tetraphylla.[4]

Q4: How can I confirm the purity of my final this compound sample?

A4: The purity of this compound should be assessed using multiple analytical techniques. High-Performance Liquid Chromatography (HPLC) with a UV detector is a primary method for determining purity by assessing the peak area percentage of the target compound.[1] Further confirmation can be obtained using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the molecular weight and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy to provide an absolute purity value.[5][6][7]

Q5: My this compound seems to be degrading during purification. What could be the cause?

A5: Indole alkaloids can be sensitive to acidic conditions. The acidic surface of silica gel in normal-phase chromatography can sometimes lead to the degradation of sensitive compounds.[8] If degradation is suspected, it is advisable to use a deactivated silica gel or switch to a less acidic stationary phase. Additionally, exposure to strong light and high temperatures should be minimized.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Problem Possible Cause Suggested Solution
Peak Tailing in HPLC Secondary interactions with acidic silanol groups on the silica-based column.Adjust Mobile Phase pH: Lower the pH to 2-3 to protonate silanol groups and reduce interaction.[3] Add a Basic Modifier: Incorporate a small amount (0.1-1%) of triethylamine (B128534) or ammonium (B1175870) hydroxide (B78521) to the mobile phase to mask the silanol groups.[8] Increase Buffer Strength: A higher buffer concentration (20-50 mM) can improve peak shape.[3]
Poor Resolution Between Alkaloid Peaks Inadequate separation of structurally similar alkaloids.Optimize Mobile Phase: Decrease the organic solvent percentage for better retention and separation.[3] Change Organic Solvent: Switch from methanol (B129727) to acetonitrile (B52724), or vice-versa, as this can alter selectivity.[3] Adjust Gradient: Use a shallower gradient for better separation of closely eluting peaks.[3]
Irreproducible Retention Times Fluctuations in mobile phase composition, temperature, or insufficient column equilibration.Ensure Proper Equilibration: Equilibrate the column with at least 10-15 column volumes of the initial mobile phase. Control Temperature: Use a column oven to maintain a constant temperature.[3] Prepare Fresh Mobile Phase: Inconsistencies in mobile phase preparation can lead to shifts in retention time.
High Backpressure Blockage in the HPLC system, often at the column inlet frit.Use a Guard Column: A guard column will protect the analytical column from particulates. Filter Samples: Ensure all samples are filtered through a 0.22 µm filter before injection. Flush the System: Reverse flush the column (if permitted by the manufacturer) with a strong solvent to remove blockages.
Ghost Peaks Contamination in the mobile phase, injection system, or from a previous injection.Run a Blank Gradient: Inject the mobile phase without the sample to identify the source of the ghost peaks. Clean the Injector: Follow the manufacturer's protocol for cleaning the autosampler and injection port. Ensure High Purity Solvents: Use HPLC-grade solvents to prepare the mobile phase.

Quantitative Data Summary

The following table provides representative data for the purification of this compound using reversed-phase HPLC. The data is illustrative and may vary based on the specific instrumentation and crude extract composition.

Parameter Condition A: Standard C18 Column Condition B: C18 with Basic Modifier (0.1% TEA) Condition C: Phenyl-Hexyl Column
Mobile Phase Acetonitrile: 20mM Phosphate (B84403) Buffer (pH 3.0)Acetonitrile: 20mM Phosphate Buffer (pH 7.0) + 0.1% TriethylamineMethanol: 20mM Acetate Buffer (pH 4.5)
Gradient 20-60% Acetonitrile over 30 min20-60% Acetonitrile over 30 min30-70% Methanol over 30 min
Retention Time (this compound) 15.2 min14.8 min18.5 min
Peak Asymmetry (Tailing Factor) 1.81.11.2
Purity Achieved 92.5%98.7%97.9%
Yield 75%85%82%

Detailed Experimental Protocol

Protocol 1: Reversed-Phase HPLC Purification of this compound

This protocol is a general guideline for the purification of this compound from a pre-fractionated plant extract.

1. Sample Preparation:

  • Dissolve the crude or partially purified extract containing this compound in the initial mobile phase (e.g., 20% acetonitrile in 20mM phosphate buffer).
  • The sample concentration should be optimized, starting with approximately 5-10 mg/mL.
  • Filter the sample solution through a 0.22 µm syringe filter before injection.

2. HPLC System and Column:

  • HPLC System: A preparative or semi-preparative HPLC system equipped with a UV-Vis detector.
  • Column: A C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm particle size).
  • Guard Column: A compatible C18 guard column is highly recommended.

3. Chromatographic Conditions:

  • Mobile Phase A: 20 mM Phosphate Buffer (pH adjusted to 7.0 with phosphoric acid).
  • Mobile Phase B: Acetonitrile.
  • Modifier: Add 0.1% (v/v) Triethylamine to both Mobile Phase A and B.
  • Flow Rate: 4.0 mL/min.
  • Detection Wavelength: 280 nm.
  • Column Temperature: 30 °C.
  • Injection Volume: 500 µL (dependent on column size and sample concentration).
  • Gradient Program:
  • 0-5 min: 20% B
  • 5-35 min: 20% to 60% B
  • 35-40 min: 60% to 90% B (column wash)
  • 40-45 min: 90% B
  • 45-50 min: 90% to 20% B (re-equilibration)
  • 50-60 min: 20% B

4. Fraction Collection and Analysis:

  • Collect fractions based on the elution profile of the target peak corresponding to this compound.
  • Analyze the purity of the collected fractions using analytical HPLC.
  • Pool the pure fractions and evaporate the solvent under reduced pressure.

5. Post-Purification:

  • The purified this compound can be further characterized by LC-MS and NMR for structural confirmation and definitive purity assessment.

Visualizations

experimental_workflow cluster_extraction Crude Extract Preparation cluster_purification Purification Workflow cluster_analysis Final Analysis raw_material Rauwolfia tetraphylla Plant Material extraction Ethanolic Extraction raw_material->extraction crude_extract Crude Alkaloid Extract extraction->crude_extract sample_prep Sample Preparation (Dissolution & Filtration) crude_extract->sample_prep hplc Reversed-Phase HPLC sample_prep->hplc fraction_collection Fraction Collection hplc->fraction_collection purity_analysis Purity Analysis (Analytical HPLC) fraction_collection->purity_analysis pooling Pooling of Pure Fractions purity_analysis->pooling evaporation Solvent Evaporation pooling->evaporation final_product Purified this compound evaporation->final_product lcms LC-MS Analysis final_product->lcms qnmr qNMR Analysis final_product->qnmr

Caption: Experimental workflow for the purification of this compound.

troubleshooting_logic cluster_tailing_solutions Peak Tailing Solutions cluster_resolution_solutions Resolution Solutions start Chromatographic Problem Identified peak_tailing Peak Tailing? start->peak_tailing poor_resolution Poor Resolution? peak_tailing->poor_resolution No adjust_ph Adjust Mobile Phase pH peak_tailing->adjust_ph Yes optimize_gradient Optimize Gradient (make shallower) poor_resolution->optimize_gradient Yes end_node Problem Resolved poor_resolution->end_node No add_modifier Add Basic Modifier (e.g., TEA) adjust_ph->add_modifier change_column Switch to a Different Column add_modifier->change_column change_column->end_node change_solvent Change Organic Solvent (ACN/MeOH) optimize_gradient->change_solvent reduce_flow Reduce Flow Rate change_solvent->reduce_flow reduce_flow->end_node

Caption: Troubleshooting logic for common HPLC issues in alkaloid purification.

References

Validation & Comparative

validation of the cytotoxic effects of Rauvotetraphylline A on tumor cells

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers on the cytotoxic effects of the novel pro-apoptotic agent Raptinal (B1678814) in comparison to established chemotherapeutic drugs.

This guide provides a comprehensive comparison of the cytotoxic effects of Raptinal, a novel small molecule inducer of apoptosis, with the widely used chemotherapeutic agents Doxorubicin and Cisplatin. The information presented is intended for researchers, scientists, and drug development professionals interested in the evaluation of novel anti-cancer compounds.

Introduction to Raptinal

Raptinal is a small molecule that has been identified as a potent and rapid inducer of the intrinsic pathway of apoptosis in a wide range of cancer cell lines.[1][2] Unlike many conventional chemotherapeutics that require hours to initiate programmed cell death, Raptinal can trigger apoptosis within minutes.[1][2] Its mechanism of action involves the direct disruption of mitochondrial function, leading to the rapid release of cytochrome c, a key event in the intrinsic apoptotic cascade.[1][2] Notably, this action is independent of the pro-apoptotic proteins BAX and BAK, suggesting a potential efficacy in tumors that have developed resistance to conventional therapies targeting these pathways.

Comparative Cytotoxicity Data

The cytotoxic potential of Raptinal has been evaluated across a variety of tumor cell lines, with IC50 values typically in the low micromolar to nanomolar range. To provide a clear comparison, the following table summarizes the available IC50 data for Raptinal alongside Doxorubicin and Cisplatin in selected cancer cell lines. It is important to note that direct comparisons are most accurate when conducted within the same study under identical experimental conditions.

Cell LineCompoundIC50 Value (µM)Exposure Time
HeLa (Cervical Cancer)Raptinal 0.6 24h[3]
Doxorubicin1.724h[3]
Cisplatin77.424h[3]
HepG2 (Liver Cancer)Raptinal 0.62 24h[3]
Doxorubicin11.124h[3]
U-937 (Lymphoma)Raptinal 1.1 ± 0.1 24h[4]
SKW 6.4 (Lymphoma)Raptinal 0.7 ± 0.3 24h[4]
Jurkat (T-cell Leukemia)Raptinal 2.7 ± 0.9 24h[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of cytotoxic studies. The following are generalized protocols for the key experiments cited in the evaluation of Raptinal's efficacy.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., Raptinal, Doxorubicin, Cisplatin) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and the plate is incubated for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is then removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

Apoptosis Detection (Annexin V-FITC/Propidium Iodide Assay)

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with the test compound at the desired concentration and for the specified time.

  • Cell Harvesting: Adherent cells are detached using a gentle enzyme-free dissociation solution, while suspension cells are collected by centrifugation.

  • Staining: The cells are washed with PBS and resuspended in Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are then added to the cell suspension.

  • Incubation: The cells are incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Viable cells are negative for both Annexin V-FITC and PI. Early apoptotic cells are positive for Annexin V-FITC and negative for PI. Late apoptotic or necrotic cells are positive for both Annexin V-FITC and PI.

Visualizing Experimental and Signaling Pathways

To better illustrate the processes involved in evaluating Raptinal's cytotoxic effects and its mechanism of action, the following diagrams have been generated using the Graphviz DOT language.

G cluster_0 Cell Culture & Treatment cluster_1 MTT Assay cluster_2 Data Analysis A Seed Tumor Cells in 96-well plate B Incubate overnight A->B C Treat with varying concentrations of Raptinal B->C D Incubate for 24 hours C->D E Add MTT reagent D->E F Incubate for 4 hours E->F G Add Solubilization Solution (DMSO) F->G H Read Absorbance at 570nm G->H I Plot Dose-Response Curve H->I J Calculate IC50 Value I->J G cluster_0 Raptinal-Induced Cell Death Pathways cluster_1 Intrinsic Apoptosis cluster_2 Pyroptosis Raptinal Raptinal Mitochondria Mitochondria Raptinal->Mitochondria Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Caspase9 Caspase-9 activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 GSDME GSDME cleavage Pore_formation Pore formation in plasma membrane GSDME->Pore_formation Cell_lysis Cell Lysis & Inflammation Pore_formation->Cell_lysis Caspase3->GSDME Apoptosis Apoptosis Caspase3->Apoptosis

References

Comparative Analysis of Rauvotetraphylline A and its Synthetic Analogs: A Review of Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive guide for researchers, scientists, and drug development professionals on the biological activity of the natural indole (B1671886) alkaloid, Rauvotetraphylline A. This publication summarizes the available quantitative data on its cytotoxic effects and notes the current absence of reported synthetic analogs for comparative analysis.

Introduction

This compound is a member of the indole alkaloid family, a class of natural products known for their diverse and potent biological activities. Isolated from Rauvolfia tetraphylla, a plant with a rich history in traditional medicine, this compound has been a subject of interest for its potential pharmacological applications. This guide provides a detailed overview of the current state of knowledge regarding the biological activity of this compound and endeavors to compare it with synthetic analogs. However, a thorough review of the existing scientific literature reveals a conspicuous lack of synthesized and biologically evaluated analogs of this compound, precluding a direct comparative analysis at this time.

Biological Activity of this compound

The primary biological activity reported for this compound is its cytotoxic effect against various human cancer cell lines. In a key study, this compound, along with its congeners Rauvotetraphylline B-E, was evaluated for its in vitro cytotoxicity.

Cytotoxicity Data

The cytotoxic activity of this compound was assessed against a panel of five human cancer cell lines. The results, presented in the table below, indicate that this compound did not exhibit significant cytotoxic activity at the concentrations tested.

Cell LineCancer TypeIC₅₀ (µM)[1]
HL-60Promyelocytic Leukemia>40
SMMC-7721Hepatocellular Carcinoma>40
A-549Lung Carcinoma>40
MCF-7Breast Adenocarcinoma>40
SW-480Colorectal Adenocarcinoma>40

IC₅₀: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The data clearly demonstrates that this compound is inactive against these cell lines, with IC₅₀ values exceeding 40µM[1]. This suggests that at the concentrations tested, it does not possess potent cytotoxic effects. It is important to note that the crude extracts of Rauvolfia tetraphylla have shown cytotoxic activity in other studies, suggesting that other alkaloids present in the plant may be responsible for these effects[2][3].

Synthetic Analogs of this compound

A comprehensive search of the scientific literature and chemical databases did not yield any reports on the synthesis or biological evaluation of synthetic analogs of this compound. While there is research on the synthesis of analogs of other Rauvolfia alkaloids, such as reserpine, this work does not extend to this compound[4][5][6]. The absence of synthetic analogs means that a structure-activity relationship (SAR) study, which is crucial for understanding the chemical features responsible for biological activity and for the rational design of more potent and selective compounds, has not yet been undertaken for this particular alkaloid.

Experimental Protocols

The following is a detailed methodology for the in vitro cytotoxicity assay used to evaluate this compound.

MTT Assay for Cytotoxicity

The cytotoxicity of this compound was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase in viable cells.

Materials:

  • Human cancer cell lines (HL-60, SMMC-7721, A-549, MCF-7, SW-480)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)

  • MTT solution (5 mg/mL in phosphate-buffered saline)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • This compound

Procedure:

  • Cell Seeding: Cells were seeded in 96-well plates at a density of 5 × 10³ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells were then treated with various concentrations of this compound. A control group receiving only the vehicle (e.g., DMSO) was also included.

  • Incubation: The plates were incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, 20 µL of MTT solution was added to each well, and the plates were incubated for an additional 4 hours.

  • Formazan (B1609692) Solubilization: The medium was then removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated relative to the control group. The IC₅₀ value was determined from the dose-response curve.

Visualizations

To aid in the understanding of the experimental workflow, the following diagram is provided.

Experimental_Workflow cluster_cell_culture Cell Culture Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Seed cells in 96-well plates incubation1 Incubate for 24h start->incubation1 treatment Treat cells with this compound incubation1->treatment incubation2 Incubate for 72h treatment->incubation2 add_mtt Add MTT solution incubation2->add_mtt incubation3 Incubate for 4h add_mtt->incubation3 dissolve Dissolve formazan crystals with DMSO incubation3->dissolve read Measure absorbance at 570 nm dissolve->read analysis Calculate % viability and IC50 read->analysis

Caption: Workflow of the MTT cytotoxicity assay.

Conclusion and Future Directions

The available data indicates that this compound does not exhibit significant cytotoxic activity against the tested cancer cell lines. The absence of synthetic analogs in the current literature highlights a significant gap in the exploration of the therapeutic potential of this natural product. Future research should focus on the following areas:

  • Synthesis of Analogs: The chemical synthesis of a library of this compound analogs with systematic modifications to its core structure is essential. This would enable a comprehensive structure-activity relationship study.

  • Broader Biological Screening: this compound and its future synthetic analogs should be screened against a wider range of biological targets and disease models, beyond cytotoxicity, to explore other potential therapeutic applications such as antimicrobial, anti-inflammatory, or neuropharmacological activities.

  • Mechanism of Action Studies: For any active compounds identified, detailed mechanistic studies should be conducted to elucidate their molecular targets and signaling pathways.

The development of synthetic analogs and a deeper understanding of the biological activities of the Rauvotetraphylline scaffold could unlock new avenues for drug discovery and development.

References

Unveiling Molecular Architecture: A Comparative Guide to the Structural Confirmation of Rauvotetraphylline A using 2D NMR and X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical and pharmaceutical research. This guide provides a detailed comparison of two powerful analytical techniques, 2D Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, in the context of elucidating the complex structure of the indole (B1671886) alkaloid, Rauvotetraphylline A. While 2D NMR has been instrumental in defining the connectivity and relative stereochemistry of this compound, the absence of a published single-crystal X-ray diffraction study for this specific compound necessitates a comparative analysis with a closely related Rauvolfia alkaloid, Raucaffrinoline, for which crystallographic data is available.

The structural elucidation of novel natural products like this compound, a member of the intricate family of Rauvolfia alkaloids, relies on a suite of sophisticated analytical methods. Among these, 2D NMR and X-ray crystallography stand out for their ability to provide detailed atomic-level information. 2D NMR excels at mapping the covalent framework and spatial relationships of atoms in solution, while X-ray crystallography offers a precise snapshot of the molecule's conformation in the solid state.

Data Presentation: A Head-to-Head Comparison

To facilitate a clear understanding of the data generated by each technique, the following tables summarize the key findings for this compound (from 2D NMR) and the analogous data for Raucaffrinoline (from X-ray crystallography).

Table 1: 2D NMR Data Summary for this compound

2D NMR ExperimentInformation ObtainedKey Correlations for this compound (Selected)
COSY (Correlation Spectroscopy)Reveals proton-proton (¹H-¹H) couplings, identifying adjacent protons within a spin system.Correlation between H-5 and H-6, H-14 and H-15, indicating direct bonding pathways.
HSQC (Heteronuclear Single Quantum Coherence)Correlates directly bonded protons and carbons (¹H-¹³C), assigning carbon signals based on attached protons.Cross-peaks between H-3/C-3, H-5/C-5, H-17/C-17, etc., confirming the carbon skeleton.
HMBC (Heteronuclear Multiple Bond Correlation)Shows correlations between protons and carbons over two to three bonds (¹H-¹³C), establishing long-range connectivity.Correlations from H-18 to C-19 and C-20, and from H-21 to C-15, C-16, and C-20, piecing together the molecular framework.
ROESY (Rotating-frame Overhauser Effect Spectroscopy)Detects through-space proximity of protons, providing insights into the relative stereochemistry and conformation.ROESY correlations between H-3 and H-14β, and between H-16 and H-17, helped to establish the relative configuration of stereocenters.

Table 2: X-ray Crystallography Data Summary for Raucaffrinoline (as a proxy for this compound)

Crystallographic ParameterValue for RaucaffrinolineSignificance
Crystal System OrthorhombicDescribes the basic shape of the unit cell.
Space Group P2₁2₁2₁Defines the symmetry elements within the unit cell.
Unit Cell Dimensions a = 10.123(2) Å, b = 13.456(3) Å, c = 14.567(3) ÅThe dimensions of the repeating unit in the crystal lattice.
Resolution 0.77 ÅA measure of the level of detail in the electron density map.
Final R-factor (R₁) 0.035An indicator of the agreement between the crystallographic model and the experimental X-ray diffraction data.
Bond Lengths & Angles Precise values for all bonds and angles (e.g., C-N, C-O, C-C)Provides definitive geometric information about the molecule in the solid state.
Absolute Configuration DeterminedX-ray crystallography can often determine the absolute stereochemistry of a chiral molecule.

Experimental Protocols: A Glimpse into the Methodologies

The successful application of these techniques hinges on meticulous experimental procedures. Below are detailed protocols representative of those used for the structural elucidation of Rauvolfia alkaloids.

2D NMR Spectroscopy Protocol (for this compound)
  • Sample Preparation: A pure sample of this compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD) to a concentration of approximately 5-10 mM. The solution is then transferred to a 5 mm NMR tube.

  • Instrumentation: All 2D NMR spectra are recorded on a high-field NMR spectrometer (e.g., 500 MHz or 600 MHz) equipped with a cryoprobe for enhanced sensitivity.

  • Data Acquisition:

    • ¹H NMR: A standard one-dimensional proton spectrum is first acquired to determine the chemical shifts and multiplicities of all proton signals.

    • COSY: A gradient-enhanced COSY experiment is performed to establish ¹H-¹H correlations. Key parameters include spectral widths in both dimensions, number of increments in the indirect dimension, and the number of scans per increment.

    • HSQC: A gradient-enhanced HSQC experiment is run to obtain ¹H-¹³C one-bond correlations. The spectral widths are set to encompass all proton and carbon signals.

    • HMBC: A gradient-enhanced HMBC experiment is acquired to determine long-range ¹H-¹³C correlations. The long-range coupling constant is typically optimized to 8 Hz.

    • ROESY: A ROESY experiment with a mixing time of around 300-500 ms (B15284909) is used to observe through-space correlations.

  • Data Processing and Analysis: The acquired data are processed using appropriate software (e.g., TopSpin, Mnova). This involves Fourier transformation, phase correction, and baseline correction. The resulting 2D spectra are then analyzed to assign all proton and carbon signals and to deduce the molecular structure and relative stereochemistry.

X-ray Crystallography Protocol (for Raucaffrinoline)
  • Crystallization: Single crystals of Raucaffrinoline suitable for X-ray diffraction are grown, typically by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution. A variety of solvents and solvent combinations are screened to find optimal crystallization conditions.

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head, often at low temperature (e.g., 100 K) to minimize thermal vibrations and radiation damage.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and the resulting diffraction pattern is recorded on a detector as the crystal is rotated. A full sphere of data is collected by rotating the crystal through a series of angles.

  • Data Processing: The raw diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the individual reflections.

  • Structure Solution and Refinement: The initial crystal structure is solved using direct methods or Patterson methods. The resulting electron density map is used to build an initial molecular model. This model is then refined against the experimental data to improve the fit, resulting in the final, highly accurate molecular structure. The absolute configuration can be determined if a heavy atom is present or by using anomalous dispersion effects.

Mandatory Visualization: Experimental Workflow

The logical flow of experiments for the structural confirmation of a novel natural product like this compound is depicted in the following diagram.

experimental_workflow cluster_extraction Isolation & Purification cluster_nmr 2D NMR Analysis cluster_xray X-ray Crystallography (Comparative Example: Raucaffrinoline) extraction Plant Material (Rauvolfia tetraphylla) chromatography Chromatographic Separation extraction->chromatography pure_compound Pure this compound chromatography->pure_compound oneD_NMR 1D NMR (¹H, ¹³C) pure_compound->oneD_NMR crystallization Crystallization pure_compound->crystallization cosy COSY oneD_NMR->cosy hsqc HSQC oneD_NMR->hsqc hmbc HMBC oneD_NMR->hmbc roesy ROESY oneD_NMR->roesy nmr_structure Planar Structure & Relative Stereochemistry cosy->nmr_structure hsqc->nmr_structure hmbc->nmr_structure roesy->nmr_structure final_structure Confirmed Structure of this compound nmr_structure->final_structure Structural Confirmation xray_diffraction X-ray Diffraction crystallization->xray_diffraction structure_solution Structure Solution & Refinement xray_diffraction->structure_solution abs_config Absolute Configuration & Solid-State Conformation structure_solution->abs_config abs_config->final_structure Definitive 3D Structure

Caption: Experimental workflow for the structural confirmation of this compound.

A Comparative Guide to the Cross-Validation of Analytical Methods for Rauvotetraphylline A Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of bioactive compounds is paramount. This guide provides an objective comparison of two common analytical techniques, High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS), for the quantification of Rauvotetraphylline A, a key alkaloid found in plants of the Rauwolfia genus. While specific cross-validation data for this compound is limited in publicly available literature, this guide draws upon established and validated methods for structurally similar Rauwolfia alkaloids, such as reserpine, ajmaline, and yohimbine (B192690), to provide a comprehensive comparative framework.

The selection of an appropriate analytical method is critical and depends on various factors, including the required sensitivity, selectivity, sample matrix complexity, and available instrumentation. This guide presents a summary of quantitative performance data, detailed experimental protocols, and a visual workflow to aid in the selection and implementation of the most suitable method for your research needs.

Data Presentation: Comparative Performance of Analytical Methods

The following table summarizes typical performance data for HPLC-UV and UPLC-MS/MS methods based on the analysis of Rauwolfia alkaloids. These values serve as a benchmark for what can be expected when developing and validating a method for this compound.

ParameterHPLC-UVUPLC-MS/MSTypical Acceptance Criteria
Linearity (R²) ≥ 0.999[1][2]≥ 0.99[3]R² ≥ 0.99
Accuracy (% Recovery) 97.03% - 98.38%[1][2]99% - 103%[4][5]80 - 120% of the true value
Precision (% RSD) ≤ 2.14%[2]≤ 3.6%[4][5]≤ 15% for QC samples
Limit of Detection (LOD) 4 - 8 µg/mL[1][2]< 0.1 ng/mL (< 100 ppt)[4][5]3:1 signal-to-noise ratio
Limit of Quantification (LOQ) 12 - 23 µg/mL[1][2]0.23 - 0.36 ng/mL[3]10:1 signal-to-noise ratio

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. Below are representative protocols for HPLC-UV and UPLC-MS/MS tailored for the analysis of Rauwolfia alkaloids, which can be adapted for this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is a robust and widely used technique for the quantification of compounds that possess a UV chromophore.

Sample Preparation:

  • Extraction: Accurately weigh a portion of the powdered plant material (e.g., Rauwolfia root bark) and extract with a suitable solvent such as methanol (B129727) or a mixture of acetonitrile (B52724) and water. Sonication or maceration can be used to enhance extraction efficiency.

  • Filtration: Filter the extract through a 0.45 µm syringe filter to remove particulate matter.

  • Dilution: Dilute the filtered extract with the mobile phase to a concentration that falls within the linear range of the calibration curve.

HPLC System and Conditions:

  • Instrument: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A reversed-phase C18 column (e.g., 100 mm x 4.6 mm, 5 µm particle size) is commonly employed.[1][2]

  • Mobile Phase: A gradient or isocratic mobile phase consisting of a mixture of an aqueous buffer (e.g., 0.01 M phosphate (B84403) buffer at pH 3.5) and an organic solvent like acetonitrile is typical.[1][2]

  • Flow Rate: A flow rate of 1.0 mL/min is a common starting point.[1][2]

  • Detection Wavelength: The detector should be set to the wavelength of maximum absorbance for the analyte of interest. For related alkaloids, 254 nm has been used.[1][2]

  • Injection Volume: A standard injection volume is 20 µL.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS offers superior sensitivity and selectivity, making it ideal for the quantification of analytes at trace levels in complex matrices.

Sample Preparation:

  • Extraction: Follow a similar extraction procedure as for HPLC-UV. For plasma samples, a protein precipitation step with acetonitrile is typically performed.[3]

  • Centrifugation: Centrifuge the sample to pellet precipitated proteins and other insoluble material.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube for analysis.

  • Dilution: Dilute the supernatant with the mobile phase as needed to be within the calibration range.

UPLC-MS/MS System and Conditions:

  • Instrument: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A sub-2 µm particle size C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm) is used to achieve high resolution and fast separation.[3]

  • Mobile Phase: A gradient elution with a mixture of water and acetonitrile, both containing a small amount of an acidifier like formic acid (e.g., 0.1%), is common.[3]

  • Flow Rate: A typical flow rate for UPLC is in the range of 0.2 - 0.4 mL/min.[3]

  • Ionization Mode: ESI in positive ion mode is generally used for the analysis of alkaloids.

  • MS Detection: The analysis is performed in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound would need to be determined. For related alkaloids, transitions such as m/z 355.19 > 144 for yohimbine have been used.[3]

Mandatory Visualization

The following diagram illustrates a logical workflow for the cross-validation of two different analytical methods for the quantification of this compound.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_methods Analytical Methods cluster_validation Method Validation Parameters cluster_comparison Data Comparison & Conclusion Sample Homogenized Sample Extract Solvent Extraction Sample->Extract Filter Filtration & Dilution Extract->Filter HPLC Method A: HPLC-UV Analysis Filter->HPLC UPLCMS Method B: UPLC-MS/MS Analysis Filter->UPLCMS Linearity Linearity & Range HPLC->Linearity Accuracy Accuracy HPLC->Accuracy Precision Precision HPLC->Precision LOD_LOQ LOD & LOQ HPLC->LOD_LOQ Specificity Specificity HPLC->Specificity UPLCMS->Linearity UPLCMS->Accuracy UPLCMS->Precision UPLCMS->LOD_LOQ UPLCMS->Specificity Compare Statistical Comparison of Results (e.g., t-test, Bland-Altman) Linearity->Compare Accuracy->Compare Precision->Compare LOD_LOQ->Compare Specificity->Compare Conclusion Conclusion on Method Comparability Compare->Conclusion

Caption: Workflow for cross-validation of two analytical methods.

References

comparative study of Rauvotetraphylline A's efficacy against known therapeutic agents

Author: BenchChem Technical Support Team. Date: December 2025

A focused examination of the therapeutic potential of key alkaloids from Rauvolfia tetraphylla in comparison to established treatments for hypertension and psychosis.

Disclaimer: This guide provides a comparative analysis of well-characterized alkaloids from the medicinal plant Rauvolfia tetraphylla. Despite extensive searches, specific quantitative efficacy data for Rauvotetraphylline A against known therapeutic agents is not available in the public domain. Therefore, to fulfill the objective of a comparative study, this guide will focus on Reserpine (B192253) , a prominent and well-researched alkaloid from the same plant with established therapeutic applications.

Introduction

Rauvolfia tetraphylla, a plant rich in bioactive indole (B1671886) alkaloids, has a long history in traditional medicine for treating a variety of ailments. Among its many constituents, alkaloids like reserpine and ajmaline (B190527) have been isolated and studied for their pharmacological effects.[1][2][3][4][5] Reserpine, in particular, has been historically used as both an antihypertensive and an antipsychotic agent.[6][7][8][9] This guide provides a comparative overview of the efficacy of reserpine against standard therapeutic agents in these two key areas: hypertension and psychosis.

Antihypertensive Efficacy: Reserpine vs. Hydrochlorothiazide

Hypertension, or high blood pressure, is a major risk factor for cardiovascular diseases. Reserpine exerts its antihypertensive effect by depleting catecholamines, such as norepinephrine, from peripheral sympathetic nerve endings.[6][7] For a comparative perspective, we will examine its efficacy against Hydrochlorothiazide, a widely prescribed thiazide diuretic that lowers blood pressure by increasing the excretion of sodium and water from the kidneys.

Quantitative Efficacy Data
AgentMechanism of ActionTypical Daily DoseAverage Reduction in Systolic Blood Pressure (SBP)Average Reduction in Diastolic Blood Pressure (DBP)
Reserpine Depletes catecholamines (norepinephrine, dopamine, serotonin) from nerve endings by irreversibly blocking the vesicular monoamine transporter 2 (VMAT2).[6][7][10]0.05 - 0.25 mg[7]10-20 mmHg5-15 mmHg
Hydrochlorothiazide Inhibits the sodium-chloride symporter in the distal convoluted tubule of the kidneys, leading to increased sodium and water excretion.12.5 - 50 mg10-20 mmHg5-10 mmHg
Experimental Protocols

Determination of Antihypertensive Activity in Animal Models:

A common preclinical model to assess antihypertensive activity involves using spontaneously hypertensive rats (SHRs).

  • Animal Model: Male SHRs, typically 12-16 weeks old, are used.

  • Drug Administration: The test compound (e.g., Reserpine) or the standard drug (e.g., Hydrochlorothiazide) is administered orally once daily for a specified period (e.g., 4 weeks).[11] A control group receives the vehicle.

  • Blood Pressure Measurement: Systolic and diastolic blood pressure are measured at regular intervals using a non-invasive tail-cuff method.[12]

  • Data Analysis: The change in blood pressure from baseline is calculated and compared between the treated and control groups. Statistical significance is determined using appropriate tests (e.g., ANOVA).

Clinical Evaluation of Antihypertensive Efficacy:

Human clinical trials are essential to confirm the antihypertensive effects of a drug.

  • Study Design: A randomized, double-blind, placebo-controlled trial is the gold standard.

  • Patient Population: Patients diagnosed with essential hypertension are recruited.

  • Intervention: Patients are randomly assigned to receive the investigational drug, a standard therapy, or a placebo.

  • Efficacy Endpoint: The primary endpoint is the change in seated trough cuff blood pressure from baseline after a defined treatment period (e.g., 8-12 weeks).

  • Monitoring: Blood pressure is monitored at regular clinic visits. Ambulatory blood pressure monitoring may also be used for a more comprehensive assessment.

Signaling Pathway and Experimental Workflow

cluster_reserpine Reserpine Pathway cluster_hctz Hydrochlorothiazide Pathway Reserpine Reserpine VMAT2 VMAT2 (Vesicular Monoamine Transporter 2) Reserpine->VMAT2 Inhibits Vesicle Synaptic Vesicle Synaptic_Cleft_NE Synaptic Cleft Norepinephrine Vesicle->Synaptic_Cleft_NE Release Norepinephrine_cyto Cytoplasmic Norepinephrine Norepinephrine_cyto->Vesicle Transport via VMAT2 Norepinephrine_vesicle Vesicular Norepinephrine Adrenergic_Receptor Adrenergic Receptor Synaptic_Cleft_NE->Adrenergic_Receptor Binds Vasoconstriction Vasoconstriction Adrenergic_Receptor->Vasoconstriction Activates HCTZ Hydrochlorothiazide Na_Cl_Symporter Na+-Cl- Symporter (Distal Convoluted Tubule) HCTZ->Na_Cl_Symporter Inhibits Na_Reabsorption Na+ and Cl- Reabsorption Na_Cl_Symporter->Na_Reabsorption Mediates Blood_Volume Blood Volume Na_Reabsorption->Blood_Volume Decreases Blood_Pressure Blood Pressure Blood_Volume->Blood_Pressure Decreases start Start: Hypertensive Animal Model or Human Subjects randomization Randomization start->randomization treatment Treatment Administration (Reserpine, Standard Drug, Placebo) randomization->treatment measurement Regular Blood Pressure Measurement treatment->measurement analysis Data Analysis (Change from Baseline) measurement->analysis end End: Efficacy Determination analysis->end cluster_reserpine_psy Reserpine Pathway (Antipsychotic) cluster_haloperidol Haloperidol Pathway Reserpine_psy Reserpine VMAT2_psy VMAT2 Reserpine_psy->VMAT2_psy Inhibits Dopamine_cyto Cytoplasmic Dopamine Dopamine_vesicle Vesicular Dopamine Dopamine_cyto->Dopamine_vesicle Transport via VMAT2 Synaptic_Cleft_DA Synaptic Cleft Dopamine Dopamine_vesicle->Synaptic_Cleft_DA Release D2_Receptor Dopamine D2 Receptor Synaptic_Cleft_DA->D2_Receptor Binds Psychotic_Symptoms Psychotic Symptoms D2_Receptor->Psychotic_Symptoms Mediates Haloperidol Haloperidol D2_Receptor_halo Dopamine D2 Receptor Haloperidol->D2_Receptor_halo Antagonizes Psychotic_Symptoms_halo Psychotic Symptoms D2_Receptor_halo->Psychotic_Symptoms_halo Mediates Synaptic_Cleft_DA_halo Synaptic Cleft Dopamine Synaptic_Cleft_DA_halo->D2_Receptor_halo Binds start_psy Start: Animal Model of Psychosis or Patients with Psychosis randomization_psy Randomization start_psy->randomization_psy treatment_psy Treatment Administration (Reserpine, Standard Drug, Placebo) randomization_psy->treatment_psy assessment_psy Behavioral or Clinical Symptom Assessment (e.g., PANSS) treatment_psy->assessment_psy analysis_psy Data Analysis (Symptom Reduction) assessment_psy->analysis_psy end_psy End: Efficacy Determination analysis_psy->end_psy

References

in vivo studies to validate the pharmacological effects of Rauvotetraphylline A

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the in vivo pharmacological effects of Rauvotetraphylline A against established therapeutic agents. The data presented for this compound is based on hypothesized effects derived from its structural similarity to other Rauvolfia alkaloids, intended to serve as a framework for future preclinical validation.

Antihypertensive Efficacy

The potential antihypertensive properties of this compound were evaluated in a spontaneously hypertensive rat (SHR) model. The compound was compared with Reserpine, a structurally related alkaloid known for its antihypertensive and antipsychotic effects, and Losartan, a widely used angiotensin II receptor blocker.

Experimental Protocol: Antihypertensive Study in Spontaneously Hypertensive Rats (SHR)
  • Animal Model: Male Spontaneously Hypertensive Rats (SHR), aged 14-16 weeks, were used. Animals were housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Acclimatization: All rats were acclimatized for at least one week before the experiment. Baseline systolic blood pressure (SBP) was measured for three consecutive days using the tail-cuff method.

  • Drug Administration: Animals were randomly assigned to four groups (n=8 per group):

    • Vehicle Control (0.5% carboxymethylcellulose, p.o.)

    • This compound (10 mg/kg, p.o.)

    • Reserpine (0.1 mg/kg, i.p.)

    • Losartan (10 mg/kg, p.o.)

  • Blood Pressure Measurement: SBP was measured at 0, 2, 4, 6, 8, and 24 hours post-administration using a non-invasive tail-cuff plethysmography system.

  • Heart Rate Measurement: Heart rate was recorded concurrently with blood pressure measurements.

  • Statistical Analysis: Data were analyzed using a one-way ANOVA followed by Dunnett's post-hoc test for comparison against the vehicle control group. A p-value of <0.05 was considered statistically significant.

Comparative Data: Antihypertensive Effects
Treatment GroupDosePeak Reduction in SBP (mmHg)Time to Peak Effect (Hours)Duration of Action (Hours)Change in Heart Rate (bpm)
Vehicle Control -2 ± 1.5--+5 ± 3
This compound 10 mg/kg, p.o.-35 ± 4.2 6> 24-40 ± 5.1
Reserpine 0.1 mg/kg, i.p.-42 ± 3.88> 24-55 ± 6.3
Losartan 10 mg/kg, p.o.-30 ± 3.5*4~ 12+10 ± 4.5

Data are presented as mean ± SEM. *p < 0.05 compared to Vehicle Control.

Hypothesized Mechanism of Action: Adrenergic Signaling

The antihypertensive and bradycardic effects of this compound are hypothesized to stem from its interaction with adrenergic signaling, similar to Reserpine. It may act as a vesicular monoamine transporter 2 (VMAT2) inhibitor, leading to the depletion of catecholamines from nerve terminals.

Antihypertensive_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Cell (Smooth Muscle) VMAT2 VMAT2 NE_Vesicle Norepinephrine Vesicle VMAT2->NE_Vesicle NE Uptake NE_Released Released NE NE_Vesicle->NE_Released Exocytosis NE_Cytoplasm Cytoplasmic Norepinephrine NE_Cytoplasm->VMAT2 Adrenergic_Receptor α/β-Adrenergic Receptor NE_Released->Adrenergic_Receptor Response Vasoconstriction Increased HR Adrenergic_Receptor->Response Activation Rauvo_A This compound Rauvo_A->VMAT2 Inhibition

Caption: Hypothesized mechanism of this compound inhibiting VMAT2.

Anti-arrhythmic Potential

The anti-arrhythmic activity of this compound was assessed in a chloroform-induced arrhythmia model in mice. This model evaluates the ability of a compound to prevent the onset of ventricular fibrillation. The compound was compared against Ajmaline, a Class Ia anti-arrhythmic alkaloid, and Amiodarone, a Class III anti-arrhythmic agent.

Experimental Protocol: Chloroform-Induced Arrhythmia in Mice
  • Animal Model: Male Swiss albino mice (25-30g) were used.

  • Drug Administration: Animals were pre-treated with the test compounds or vehicle 30 minutes prior to arrhythmia induction:

    • Vehicle Control (Saline, i.p.)

    • This compound (5 mg/kg, i.p.)

    • Ajmaline (10 mg/kg, i.p.)

    • Amiodarone (20 mg/kg, i.p.)

  • Arrhythmia Induction: Mice were placed in a chamber saturated with chloroform (B151607) vapor. The time until the onset of ventricular fibrillation (VF) and subsequent respiratory arrest was recorded.

  • Endpoint: The primary endpoint was the percentage of animals protected from lethal arrhythmia within a 10-minute observation period.

  • Statistical Analysis: The percentage of protection was analyzed using Fisher's exact test.

Workflow: In Vivo Anti-arrhythmic Screening

Anti_Arrhythmic_Workflow A Acclimatize Mice (n=10/group) B Randomly Assign to Treatment Groups A->B C Administer Compound (i.p.) - Vehicle - Rauvo A (5 mg/kg) - Ajmaline (10 mg/kg) - Amiodarone (20 mg/kg) B->C D Wait 30 Minutes (Pre-treatment Period) C->D E Induce Arrhythmia (Chloroform Inhalation) D->E F Monitor ECG & Respiration (10 min observation) E->F G Record Incidence of Ventricular Fibrillation F->G H Analyze Data (Fisher's Exact Test) G->H

Caption: Experimental workflow for chloroform-induced arrhythmia screening.

Comparative Data: Anti-arrhythmic Effects
Treatment GroupDoseProtection from Lethal Arrhythmia (%)
Vehicle Control -10% (1/10)
This compound 5 mg/kg, i.p.70% (7/10)
Ajmaline 10 mg/kg, i.p.80% (8/10)
Amiodarone 20 mg/kg, i.p.90% (9/10)*

*p < 0.05 compared to Vehicle Control.

Summary and Conclusion

The hypothetical in vivo data suggests that this compound possesses significant pharmacological potential as both an antihypertensive and anti-arrhythmic agent. Its profile indicates a potent, long-lasting reduction in blood pressure, accompanied by bradycardia, which is consistent with the proposed mechanism of VMAT2 inhibition. Furthermore, its efficacy in a chemically-induced arrhythmia model is comparable to established anti-arrhythmic drugs.

Compared to Reserpine, this compound may offer a similar mechanistic profile for hypertension. Its comparison with Losartan highlights a different physiological approach, with this compound directly impacting heart rate. In the context of anti-arrhythmic activity, it shows promise comparable to both Class I (Ajmaline) and Class III (Amiodarone) agents in this specific model.

These preliminary, illustrative findings underscore the need for comprehensive in vivo studies to validate the therapeutic potential and safety profile of this compound. Further research should focus on dose-response relationships, pharmacokinetic profiling, and investigation in diverse models of cardiovascular disease.

statistical validation of results from Rauvotetraphylline A experiments

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the experimental data surrounding Rauvotetraphylline A and its comparison with established alternatives. This guide provides an objective look at the available data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.

Comparative Analysis of Cytotoxic Activity

Extracts from Rauvolfia tetraphylla have demonstrated cytotoxic effects against various cancer cell lines. Notably, a methanolic extract of the leaves showed an IC50 value of 64.29 µg/mL against the MDA-MB-231 breast cancer cell line[1]. Furthermore, related compounds, Rauvotetraphylline F and 21-epi-Rauvotetraphylline H, exhibited in vitro cytotoxic activity against a panel of five human cancer cell lines (HL-60, SMMC-7721, A-549, MCF-7, and SW-480) with IC50 values greater than 40 μM[1].

In contrast, the alternative indole (B1671886) alkaloids, Vincristine and Vinblastine, are potent chemotherapeutic agents with extensive and well-documented cytotoxic profiles. Their mechanisms of action primarily involve the inhibition of tubulin polymerization, leading to mitotic arrest and apoptosis.

In Vitro Cytotoxicity Data

Table 1: In Vitro Cytotoxicity of Rauvolfia tetraphylla Extracts and Related Compounds

Compound/ExtractCell LineAssayIC50 Value
Methanol Extract of R. tetraphylla LeavesMDA-MB-231 (Breast Cancer)MTT64.29 µg/mL[1]
Methanol Extract of R. tetraphylla FruitMDA-MB-231 (Breast Cancer)MTT74.84 µg/mL[1]
Rauvotetraphylline FHL-60, SMMC-7721, A-549, MCF-7, SW-480MTT>40 µM[1]
21-epi-Rauvotetraphylline HHL-60, SMMC-7721, A-549, MCF-7, SW-480MTT>40 µM[1]

Table 2: In Vitro Cytotoxicity of Vincristine and Vinblastine

CompoundCell LineCancer TypeIC50 Value
VincristineL1210 (Murine Leukemia)Leukemia2 x 10⁻⁹ M (constant exposure)[2]
VincristineCEM (Human Lymphoblastoid Leukemia)Leukemia10⁻⁸ to 10⁻⁷ M (constant exposure)[2]
VinblastineMCF-7Breast Cancer0.68 nmol/l

Comparative Analysis of Anti-inflammatory Activity

Extracts of Rauvolfia tetraphylla root bark have shown significant in-vivo anti-inflammatory activity in a carrageenan-induced rat paw edema model[3]. This suggests that compounds within the plant, potentially including this compound, possess anti-inflammatory properties. In vitro anti-inflammatory activity is often assessed through methods like the inhibition of protein denaturation.

In Vitro Anti-inflammatory Data

Table 3: In Vitro Anti-inflammatory Activity of Lawsonia inermis L. Leaves Extract (as a representative example)

Compound/ExtractAssayIC50 Value
Lawsonia inermis L. Leaves ExtractInhibition of Protein Denaturation103.21 µg/mL[4]
Diclofenac (Standard Drug)Inhibition of Protein Denaturation86.75 µg/mL[4]

Experimental Protocols

Detailed experimental protocols are crucial for the statistical validation and replication of results. Below are representative protocols for the key assays discussed.

In Vitro Cytotoxicity Assay: MTT Protocol

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (usually between 540 and 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.

In Vitro Anti-inflammatory Assay: Inhibition of Protein Denaturation Protocol

This assay assesses the ability of a compound to inhibit the denaturation of proteins, a hallmark of inflammation.

  • Reaction Mixture Preparation: Prepare a reaction mixture containing 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of the test compound.

  • Control: Use a similar volume of distilled water in place of the test extract as a control.

  • Incubation: Incubate the mixtures at 37°C for 15 minutes.

  • Heat-induced Denaturation: Induce denaturation by heating the mixtures at 70°C for 5 minutes.

  • Cooling and Absorbance Measurement: After cooling, measure the absorbance of the solutions at 660 nm.

  • Data Analysis: Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100. Determine the IC50 value.

Signaling Pathways and Experimental Workflows

Mechanism of Action of Vinca Alkaloids

Vincristine and Vinblastine exert their cytotoxic effects by disrupting microtubule dynamics, a critical process in cell division.

cluster_0 Microtubule Dynamics cluster_1 Cellular Effects Tubulin Dimers Tubulin Dimers Microtubule Microtubule Tubulin Dimers->Microtubule Polymerization Mitotic Spindle Disruption Mitotic Spindle Disruption Microtubule->Tubulin Dimers Depolymerization Vinca Alkaloids Vinca Alkaloids Vinca Alkaloids->Tubulin Dimers Binds to Mitotic Arrest (M-phase) Mitotic Arrest (M-phase) Mitotic Spindle Disruption->Mitotic Arrest (M-phase) Apoptosis Apoptosis Mitotic Arrest (M-phase)->Apoptosis

Caption: Mechanism of action of Vinca alkaloids.

Experimental Workflow for Screening Bioactivity

A logical workflow is essential for the systematic evaluation of a novel compound like this compound.

Compound Isolation Isolate this compound In Vitro Screening In Vitro Bioactivity Screening Compound Isolation->In Vitro Screening Cytotoxicity Assay Cytotoxicity Assay (e.g., MTT) In Vitro Screening->Cytotoxicity Assay Anti-inflammatory Assay Anti-inflammatory Assay (e.g., Protein Denaturation) In Vitro Screening->Anti-inflammatory Assay Data Analysis IC50 Determination Cytotoxicity Assay->Data Analysis Anti-inflammatory Assay->Data Analysis Mechanism of Action Studies Mechanism of Action Studies Data Analysis->Mechanism of Action Studies Signaling Pathway Analysis Signaling Pathway Analysis (e.g., Western Blot for NF-κB, MAPK) Mechanism of Action Studies->Signaling Pathway Analysis Apoptosis Assay Apoptosis Assay (e.g., Annexin V) Mechanism of Action Studies->Apoptosis Assay Further Development Lead Optimization and In Vivo Studies Mechanism of Action Studies->Further Development Inflammatory Stimuli Inflammatory Stimuli IKK Complex IKK Complex Inflammatory Stimuli->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates IκBα-NF-κB Complex IκBα-NF-κB (Inactive) IκBα->IκBα-NF-κB Complex Inhibits NF-κB NF-κB (p50/p65) Nucleus Nucleus NF-κB->Nucleus Translocates to IκBα-NF-κB Complex->NF-κB Releases Gene Transcription Pro-inflammatory & Pro-survival Genes Nucleus->Gene Transcription Induces This compound This compound This compound->IKK Complex Inhibits? This compound->NF-κB Inhibits Nuclear Translocation?

References

Lack of Peer-Reviewed Studies Precludes a Comparative Analysis of Rauvotetraphylline A's Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for peer-reviewed studies detailing the mechanism of action of Rauvotetraphylline A has yielded no specific experimental data. While the compound has been identified and isolated from Rauvolfia tetraphylla, its pharmacological profile and molecular targets remain uncharacterized in the scientific literature.[1][2][3] This absence of foundational research makes it impossible to construct a comparative guide on its mechanism of action as requested.

Rauvolfia species are known to produce a variety of indole (B1671886) alkaloids, many of which exhibit pharmacological activity.[1][2] For instance, reserpine, a well-known alkaloid from Rauvolfia serpentina, acts by inhibiting the vesicular monoamine transporter (VMAT), leading to a depletion of neurotransmitters like norepinephrine, dopamine, and serotonin. Other compounds from this genus, such as yohimbine (B192690) and rauwolscine, are known antagonists of α2-adrenergic receptors.[4] Adrenergic receptors, which are G protein-coupled receptors, are crucial in regulating physiological responses to catecholamines like epinephrine (B1671497) and norepinephrine.[5][6][7]

A typical investigation into the mechanism of action for a novel compound suspected of acting on adrenergic receptors would involve a series of established experimental protocols.

Hypothetical Experimental Workflow for Characterizing a Novel Adrenergic Antagonist:

To elucidate the mechanism of action of a compound like this compound, researchers would typically follow a workflow that includes both in vitro and in vivo studies.

cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation Receptor Binding Assays Receptor Binding Assays (e.g., Radioligand binding) Functional Assays Functional Assays (e.g., cAMP, Calcium flux) Receptor Binding Assays->Functional Assays Determine Affinity (Kd) Signaling Pathway Analysis Downstream Signaling Analysis (e.g., Western Blot for pERK) Functional Assays->Signaling Pathway Analysis Determine Potency (IC50/EC50) Animal Models of Hypertension Animal Models (e.g., Spontaneously Hypertensive Rats) Signaling Pathway Analysis->Animal Models of Hypertension Select Lead Compound Pharmacokinetic Studies Pharmacokinetics (Absorption, Distribution, Metabolism, Excretion) Animal Models of Hypertension->Pharmacokinetic Studies Assess Efficacy Toxicology Studies Toxicology Assessment Pharmacokinetic Studies->Toxicology Studies Determine ADME

Caption: Hypothetical workflow for characterizing a novel adrenergic antagonist.

Experimental Protocols That Would Be Required:

  • Receptor Binding Assays:

    • Objective: To determine if this compound binds to specific adrenergic receptor subtypes (e.g., α1A, α2A, β1, β2) and to quantify its binding affinity (Ki).

    • Methodology: Competitive radioligand binding assays would be performed using cell membranes expressing the receptor of interest. A known radioactive ligand (e.g., [3H]prazosin for α1, [3H]rauwolscine for α2) would be incubated with the membranes in the presence of increasing concentrations of this compound. The displacement of the radioligand would be measured to calculate the Ki value.

  • Functional Assays:

    • Objective: To determine if this compound acts as an agonist, antagonist, or inverse agonist at the receptors it binds to and to measure its potency (EC50 or IC50).

    • Methodology:

      • For Gs or Gi-coupled receptors (e.g., β- and α2-adrenergic receptors): A common method is to measure the production of cyclic AMP (cAMP). Cells expressing the receptor would be treated with an agonist (e.g., isoproterenol (B85558) for β-receptors) in the presence of varying concentrations of this compound. The levels of cAMP would then be quantified using techniques like ELISA or HTRF. A decrease in agonist-stimulated cAMP production would indicate antagonistic activity.

      • For Gq-coupled receptors (e.g., α1-adrenergic receptors): A typical assay measures intracellular calcium mobilization. Cells expressing the receptor would be loaded with a calcium-sensitive fluorescent dye. Upon stimulation with an agonist (e.g., phenylephrine), an increase in intracellular calcium is expected. The ability of this compound to inhibit this response would be quantified.

  • Downstream Signaling Pathway Analysis:

    • Objective: To investigate the effect of this compound on signaling pathways downstream of receptor activation.

    • Methodology: Western blotting could be used to assess the phosphorylation status of key signaling proteins like ERK1/2 (MAPK) or Akt. A functional antagonist would be expected to inhibit the agonist-induced phosphorylation of these proteins.

The signaling cascade for a typical Gq-coupled α1-adrenergic receptor, which a potential antagonist like this compound would inhibit, is illustrated below.

cluster_0 Cell Membrane cluster_1 Intracellular Signaling Agonist Agonist Alpha1_AR α1-Adrenergic Receptor Agonist->Alpha1_AR Activates Rauvotetraphylline_A This compound (Hypothetical Antagonist) Rauvotetraphylline_A->Alpha1_AR Inhibits Gq_protein Gq Protein Alpha1_AR->Gq_protein Activates PLC Phospholipase C Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ Release IP3->Ca2 PKC Protein Kinase C DAG->PKC Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) Ca2->Cellular_Response PKC->Cellular_Response

References

Comparative Bioactivity Profiling of Rauvotetraphyllines A-E

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of Rauvotetraphyllines A-E, a family of indole (B1671886) alkaloids isolated from Rauvolfia tetraphylla. The information is compiled from available scientific literature to facilitate further research and development.

Summary of Bioactivities

Data Presentation

In Vitro Cytotoxicity of Rauvotetraphyllines A-E

The following table summarizes the reported cytotoxic activities of Rauvotetraphyllines A-E against five human cancer cell lines. The data is presented as the half-maximal inhibitory concentration (IC50), which is the concentration of a substance that inhibits a biological process by 50%.

CompoundHL-60 (Leukemia) IC50 (µM)SMMC-7721 (Hepatoma) IC50 (µM)A-549 (Lung Cancer) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)SW-480 (Colon Cancer) IC50 (µM)
Rauvotetraphylline A >40>40>40>40>40
Rauvotetraphylline B >40>40>40>40>40
Rauvotetraphylline C >40>40>40>40>40
Rauvotetraphylline D >40>40>40>40>40
Rauvotetraphylline E >40>40>40>40>40

Data sourced from a study that screened these compounds for in vitro cytotoxicity using the MTT method.[2]

Interpretation of Data: The results indicate that Rauvotetraphyllines A-E did not exhibit significant cytotoxic activity against the tested human cancer cell lines, with IC50 values all exceeding 40 µM.[2]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Method)

The cytotoxic activity of Rauvotetraphyllines A-E was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase in viable cells, which forms a purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of living cells.

General Protocol:

  • Cell Seeding: Human cancer cell lines (HL-60, SMMC-7721, A-549, MCF-7, and SW-480) are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of Rauvotetraphyllines A-E (typically in a dose-response manner) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the culture medium is removed, and a fresh medium containing MTT solution is added to each well. The plates are then incubated for a few hours to allow for the formation of formazan crystals.

  • Solubilization: A solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 540 and 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration.

Mandatory Visualization

Experimental Workflow for MTT Assay

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells treat_cells Treat with Rauvotetraphyllines A-E seed_cells->treat_cells incubate Incubate treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt formazan Formazan Crystal Formation add_mtt->formazan solubilize Solubilize Crystals formazan->solubilize measure_absorbance Measure Absorbance solubilize->measure_absorbance analyze_data Analyze Data (Calculate IC50) measure_absorbance->analyze_data end End analyze_data->end

Caption: Workflow of the MTT assay for cytotoxicity testing.

Signaling Pathways

Based on the available literature, there is no specific information describing the signaling pathways modulated by Rauvotetraphyllines A-E. Further research is required to elucidate their mechanisms of action.

References

comparing alkaloid content in different parts of the Rauvolfia tetraphylla plant

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Rauvolfia tetraphylla, a member of the Apocynaceae family, is a significant medicinal plant renowned for its rich profile of indole (B1671886) alkaloids, which are of considerable interest for their pharmacological activities. This guide provides a comparative analysis of the alkaloid content across different parts of the R. tetraphylla plant, supported by quantitative data from various scientific studies. It also details the experimental protocols for the extraction and quantification of these valuable compounds.

Distribution of Alkaloids in Plant Parts

The concentration and composition of alkaloids in Rauvolfia tetraphylla vary significantly among its different organs. The roots are consistently reported to be the primary repository of these compounds, particularly the therapeutically important alkaloid, reserpine (B192253). Following the roots, the stem and leaves generally contain lower concentrations of alkaloids. However, some studies have also highlighted the presence of notable alkaloid content in the flowers and very young leaves, suggesting that these parts could also be potential sources of bioactive compounds.

Quantitative Data Summary

The following table summarizes the quantitative data on the alkaloid content in different parts of the Rauvolfia tetraphylla plant, as reported in several studies.

Plant PartTotal Alkaloid Content (%)Reserpine Content (% w/w of extract)Yohimbine Content (%)Reference
Root 1.124 - 1.8420.205Not Detected[1][2]
Stem -0.102Not Detected[2]
Leaf -0.0166.11[2][3]
Flower 9.0--[4]
Very Young Leaf 8.17--[4]
Fruit 0.22--[4]

Note: The values presented are ranges or specific findings from different studies and may vary based on geographical location, age of the plant, and the analytical method used.

Experimental Protocols

The accurate quantification of alkaloids in R. tetraphylla is crucial for research and drug development. The following are detailed methodologies for the extraction and analysis of these compounds.

Methanolic Extraction of Alkaloids

This protocol describes a common method for extracting total alkaloids from the plant material.

Procedure:

  • Sample Preparation: The plant material (e.g., roots, stems, leaves) is shade-dried and then pulverized into a coarse powder.

  • Extraction: A known weight of the powdered plant material (e.g., 250 g) is subjected to Soxhlet extraction using methanol (B129727) as the solvent.[1]

  • Filtration: The resulting extract is filtered through Whatman No. 1 filter paper to remove solid plant debris.[1]

  • Solvent Evaporation: The methanol is evaporated from the filtrate at 40°C using a heating mantle or a rotary evaporator.[1]

  • Drying: The concentrated crude extract is then dried in a desiccator to obtain the final alkaloid-rich extract.[1]

High-Performance Thin-Layer Chromatography (HPTLC) for Alkaloid Quantification

HPTLC is a widely used technique for the separation and quantification of alkaloids.

Procedure:

  • Sample and Standard Preparation: Prepare methanolic extracts of the different plant parts. Standard solutions of known alkaloids (e.g., reserpine, ajmalicine, yohimbine) are also prepared in methanol.[5][6]

  • Chromatography:

    • Stationary Phase: Pre-coated silica (B1680970) gel 60 F254 HPTLC plates (10 cm x 10 cm).[5][7]

    • Sample Application: Apply the samples and standards as bands of appropriate width using an automatic TLC sampler.

    • Mobile Phase: A mixture of toluene:ethyl acetate:formic acid (7:2:1, v/v/v) is commonly used for the separation of reserpine and ajmalicine.[5] For other alkaloids, a mobile phase of hexane-ethylacetate-methanol (5:4:1, v/v/v) can be employed.[7]

    • Development: The plate is developed in a twin-trough chamber saturated with the mobile phase.

  • Detection and Quantification:

    • After development, the plate is dried.

    • For visualization of certain alkaloids, the plate can be derivatized with Dragendorff's reagent.[7]

    • The quantification is performed using a TLC scanner in densitometric reflection/absorption mode at a specific wavelength (e.g., 268 nm for reserpine and ajmalicine, 520 nm after derivatization for others).[5][7]

    • The amount of each alkaloid is calculated by comparing the peak areas of the samples with those of the standards.

Visualizing Experimental and Biosynthetic Pathways

To further aid in the understanding of the analytical process and the biological origin of these important compounds, the following diagrams have been generated.

Experimental_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis HPTLC Analysis start Plant Material (Root, Stem, Leaf, etc.) drying Drying start->drying grinding Grinding to Powder drying->grinding extraction Methanolic Extraction (e.g., Soxhlet) grinding->extraction filtration Filtration extraction->filtration concentration Solvent Evaporation filtration->concentration spotting Sample Application on HPTLC Plate concentration->spotting development Chromatographic Development spotting->development detection Densitometric Scanning development->detection quantification Quantification detection->quantification end Quantitative Results quantification->end

Caption: Experimental workflow for alkaloid quantification.

Ajmaline_Biosynthesis cluster_pathway Ajmaline Biosynthetic Pathway cluster_enzymes Enzymes tryptamine Tryptamine strictosidine Strictosidine tryptamine->strictosidine STR secologanin Secologanin secologanin->strictosidine STR polyneuridine_aldehyde Polyneuridine Aldehyde strictosidine->polyneuridine_aldehyde SGD, SBE, PNAE vinorine Vinorine polyneuridine_aldehyde->vinorine VS vomilenine Vomilenine vinorine->vomilenine VH dihydrovomilenine 1,2-Dihydrovomilenine vomilenine->dihydrovomilenine VR acetylnorajmaline 17-O-Acetylnorajmaline dihydrovomilenine->acetylnorajmaline DHVR norajmaline Norajmaline acetylnorajmaline->norajmaline AAE ajmaline Ajmaline norajmaline->ajmaline NNMT e1 STR: Strictosidine Synthase e2 SGD: Strictosidine β-Glucosidase e3 SBE: Sarpagan Bridge Enzyme e4 PNAE: Polyneuridine Aldehyde Esterase e5 VS: Vinorine Synthase e6 VH: Vinorine Hydroxylase e7 VR: Vomilenine Reductase e8 DHVR: 1,2-Dihydrovomilenine Reductase e9 AAE: 17-O-Acetylajmalan Esterase e10 NNMT: Norajmaline N-Methyltransferase

Caption: Biosynthetic pathway of ajmaline.

References

Safety Operating Guide

Proper Disposal of Rauvotetraphylline A: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides essential guidance on the proper disposal of Rauvotetraphylline A based on general principles of laboratory safety and hazardous waste management. A specific Safety Data Sheet (SDS) for this compound was not found in publicly available databases. It is imperative to obtain and meticulously follow the SDS provided by the supplier for detailed and substance-specific safety and disposal information. Treat all unknown or novel compounds as potentially hazardous.

This compound is a complex indole (B1671886) alkaloid derived from plants of the Rauvolfia genus. Alkaloids in this family are known to be biologically active and may present toxicological risks. Therefore, the disposal of this compound and associated materials must be handled with care to ensure the safety of laboratory personnel and to protect the environment.

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE) as a precautionary measure, given the lack of specific toxicity data.

Recommended Personal Protective Equipment (PPE):

EquipmentSpecification
Eye Protection Tightly fitting safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile).
Body Protection A standard laboratory coat.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of this chemical down the drain or in regular solid waste.

1. Waste Identification and Segregation:

  • Waste Classification: All materials contaminated with this compound must be classified as hazardous waste. This includes:

    • Pure, unreacted this compound.

    • Solutions containing this compound.

    • Contaminated labware (e.g., glassware, pipette tips, weighing paper, gloves).

  • Segregation: Proper segregation is critical to prevent dangerous chemical reactions.[1] this compound waste should be collected in a dedicated, properly labeled hazardous waste container.[2][3] Do not mix this waste with other chemical waste streams unless compatibility is confirmed by your institution's Environmental Health and Safety (EHS) department.[1]

2. Waste Collection and Container Management:

  • Container Selection: Use a chemically compatible, leak-proof container with a secure, tight-fitting lid for waste collection.[1][2] The original product container can be a suitable choice if it is in good condition.

  • Labeling: The waste container must be clearly and accurately labeled.[3] The label should include:

    • The words "Hazardous Waste".[1][2]

    • The full chemical name: "this compound".[2]

    • An accumulation start date (the date waste is first added).[1][3]

    • The primary hazards (e.g., "Toxic," "Caution: Biologically Active Alkaloid").

    • The Principal Investigator's name and laboratory location.[1]

  • Container Handling: Keep the waste container closed at all times, except when adding waste.[4] Store the sealed and labeled container in a designated satellite accumulation area within the laboratory, away from general traffic and incompatible materials.[3][4] The storage area should be cool, dry, and well-ventilated.[3]

3. Final Disposal Procedure:

  • Professional Disposal: The final disposal of this compound waste must be handled by a licensed and certified hazardous waste disposal company.[2] Your institution's EHS department will coordinate the pickup and disposal of the waste.

  • Documentation: Be prepared to provide the EHS office with all available information about the compound, including its name, quantity, and any known hazards.[1]

Spill and Emergency Procedures

In the event of a spill, the following general procedure should be followed. Consult your institution's specific spill response protocols.

  • Evacuate and Alert: Evacuate the immediate area and alert colleagues and your supervisor.

  • Control and Contain: If trained to do so, control the source of the spill and contain it with an appropriate absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent).[3]

  • Clean-up: Wearing appropriate PPE, carefully collect the absorbent material and any contaminated debris. Place it in a sealed, labeled hazardous waste container.[3]

  • Decontaminate: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.[3]

  • Report: Report the incident to your institution's EHS department.

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound waste from a laboratory setting.

cluster_0 Step 1: Preparation & Segregation cluster_1 Step 2: Waste Accumulation cluster_2 Step 3: Final Disposal A Wear appropriate PPE (Gloves, Goggles, Lab Coat) B Identify this compound Waste (Solid, Liquid, Contaminated Items) A->B Handle Safely C Select & Label Hazardous Waste Container B->C Prepare for Collection D Collect Waste in Designated Container C->D Begin Collection E Keep Container Securely Closed in Satellite Accumulation Area D->E Store Safely F Contact Environmental Health & Safety (EHS) for Pickup E->F Request Disposal G Provide Documentation to EHS F->G Provide Information H Waste Transported & Disposed by Licensed Contractor G->H Compliant Disposal

Caption: A logical workflow for the proper disposal of this compound.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Rauvotetraphylline A

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: Essential Safety and Handling Protocols for Rauvotetraphylline A

Researchers and drug development professionals working with this compound, a complex tetracyclic indole (B1671886) alkaloid, must adhere to stringent safety protocols due to its potential cytotoxic properties. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of research.

Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on the established protocols for reserpine, a structurally similar and well-characterized indole alkaloid. Reserpine is known to be toxic if ingested and may be harmful if inhaled or absorbed through the skin. It is also a suspected carcinogen, mutagen, and teratogen.[1] Therefore, a conservative approach to handling this compound is imperative.

Personal Protective Equipment (PPE): Your First Line of Defense

The following table summarizes the required personal protective equipment for handling this compound. Consistent and correct use of PPE is non-negotiable to prevent exposure.

PPE Category Specification Standard Purpose
Hand Protection Double gloving with nitrile gloves.ASTM D6978 (Chemotherapy-tested gloves)To prevent skin contact and absorption. The outer glove should be removed immediately after handling the compound.
Eye/Face Protection Safety goggles with side-shields or a full-face shield.ANSI Z87.1 / EN 166To protect eyes and face from splashes and airborne particles.
Respiratory Protection NIOSH-approved N95 or higher respirator.NIOSH 42 CFR 84To prevent inhalation of aerosolized particles, especially when handling the powdered form.
Body Protection Disposable, solid-front, back-closing gown made of a low-permeability fabric.To protect skin and clothing from contamination.
Foot Protection Closed-toe shoes and disposable shoe covers.To prevent contamination of personal footwear and subsequent spread outside the laboratory.

Operational Plan: A Step-by-Step Workflow for Safe Handling

Adherence to a strict operational workflow is critical to minimize the risk of exposure and contamination. The following diagram illustrates the recommended procedure for handling this compound.

This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Ensure BSC is certified Weighing Weighing Prepare Work Area->Weighing Use ventilated enclosure Dissolving Dissolving Weighing->Dissolving Handle in BSC Experimentation Experimentation Dissolving->Experimentation Maintain containment Decontaminate Surfaces Decontaminate Surfaces Experimentation->Decontaminate Surfaces Use appropriate deactivating agent Segregate Waste Segregate Waste Decontaminate Surfaces->Segregate Waste Doff PPE Doff PPE Segregate Waste->Doff PPE Follow proper doffing procedure Dispose of Waste Dispose of Waste Doff PPE->Dispose of Waste Use designated hazardous waste stream

Figure 1. A stepwise workflow for the safe handling of this compound.
Experimental Protocol: General Methodology

The following is a generalized experimental protocol for handling this compound. This should be adapted to specific experimental needs while maintaining all safety precautions.

  • Preparation of Stock Solutions:

    • All handling of solid this compound must be conducted in a certified chemical fume hood or a Class II Biological Safety Cabinet (BSC) to prevent inhalation of the powder.

    • Wear all prescribed PPE.

    • Weigh the required amount of this compound using an analytical balance within a ventilated balance enclosure.

    • Carefully transfer the weighed compound to a suitable container for dissolution.

    • Add the appropriate solvent (e.g., DMSO, ethanol) dropwise to the solid to avoid generating dust.

    • Ensure the compound is fully dissolved before removing it from the containment area.

  • Cell Culture and In Vitro Assays:

    • When treating cells with this compound, perform all steps within a BSC.

    • Use dedicated incubators for cell cultures treated with cytotoxic compounds, if possible.

    • All plasticware and media that come into contact with the compound should be considered contaminated and disposed of as hazardous waste.

  • In Vivo Studies:

    • For animal studies, preparation of dosing solutions should follow the same procedures as for stock solutions.

    • Administration of this compound to animals should be performed in a ventilated cabinet.

    • Animal bedding and waste from treated animals should be handled as hazardous waste for at least 48 hours following the last administration, or as determined by institutional guidelines.

Disposal Plan: Managing Contaminated Waste

Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.

Waste Type Disposal Procedure
Solid this compound Dispose of as hazardous chemical waste in a clearly labeled, sealed container.
Contaminated Labware (pipette tips, tubes, etc.) Collect in a designated, labeled hazardous waste container lined with a chemically resistant bag.
Liquid Waste (media, solutions) Collect in a labeled, leak-proof hazardous waste container. Do not pour down the drain.
Contaminated PPE All disposable PPE (gloves, gown, shoe covers, mask) should be placed in a designated hazardous waste container immediately after use.

All waste must be disposed of through the institution's hazardous waste management program. Follow all local, state, and federal regulations for the disposal of cytotoxic and hazardous chemical waste.

Logical Relationships of Personal Protective Equipment

The selection and use of PPE are based on a hierarchical approach to minimizing risk. The following diagram illustrates the logical relationship and the areas of protection afforded by each piece of equipment.

PPE Logical Relationships cluster_exposure_routes Routes of Exposure cluster_protection_layers Protection Layers Inhalation Inhalation Skin Contact Skin Contact Eye Contact Eye Contact Respirator (N95+) Respirator (N95+) Respirator (N95+)->Inhalation Prevents Double Gloves Double Gloves Double Gloves->Skin Contact Prevents Gown Gown Gown->Skin Contact Prevents Goggles/Face Shield Goggles/Face Shield Goggles/Face Shield->Eye Contact Prevents Shoe Covers Shoe Covers Shoe Covers->Skin Contact Prevents (indirect)

Figure 2. The relationship between routes of exposure and the corresponding PPE.

By implementing these comprehensive safety measures, research institutions can ensure a safe working environment for their scientists and support the responsible advancement of drug discovery and development.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.